molecular formula C21H39NO3 B593703 N-oleoyl alanine

N-oleoyl alanine

Numéro de catalogue: B593703
Poids moléculaire: 353.5 g/mol
Clé InChI: CHQZBIVWDKADIA-GDWUOILNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Oleoyl alanine (OlAla) is an endogenous N-acyl amino acid signaling lipid that has emerged as a promising therapeutic candidate for managing substance use disorders in preclinical models. Research indicates that orally administered OlAla effectively attenuates both the affective (e.g., aversion) and somatic (e.g., abdominal contractions, diarrhea) symptoms of opioid withdrawal in rats . Its efficacy extends to nicotine dependence, where it has been shown to reduce nicotine reward and alleviate somatic and affective withdrawal signs in mice . The mechanisms underlying these effects are believed to involve the activation of peroxisome proliferator-activated receptor alpha (PPARα) and the inhibition of fatty acid amide hydrolase (FAAH), leading to indirect modulation of the endocannabinoid system, potentially via CB1 receptor pathways . Notably, studies suggest that OlAla may offer a longer duration of action compared to its analog, N-oleoyl glycine . Importantly, at a dose that alleviates withdrawal, OlAla does not modify the development of tolerance to the anti-nociceptive or hypolocomotor effects of morphine, indicating its effects may be specific to withdrawal phenomena . This profile makes this compound a valuable research tool for investigating novel pharmacological approaches to addiction and dependence.

Propriétés

IUPAC Name

(2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)/b11-10-/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQZBIVWDKADIA-GDWUOILNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical and physical properties of N-oleoyl alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-oleoyl alanine is an endogenous N-acyl amino acid that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of neuromodulation and metabolic regulation. This technical guide provides a detailed overview of the chemical and physical properties of this compound, experimental protocols for its analysis, and insights into its biological mechanisms of action.

Chemical and Physical Properties

This compound is structurally characterized by an oleic acid molecule linked to the amino acid L-alanine via an amide bond.[1] This amphipathic structure, possessing both a hydrophobic fatty acid tail and a hydrophilic amino acid headgroup, dictates its physicochemical properties and biological activity.

Below is a summary of its key chemical and physical data:

PropertyValueSource
IUPAC Name (2S)-2-[[(9Z)-octadec-9-enoyl]amino]propanoic acid[1][2]
Synonyms N-Oleoyl-L-Alanine, OlAla[2][3]
CAS Number 745733-78-2[3][4]
Molecular Formula C₂₁H₃₉NO₃[1][2]
Molecular Weight 353.54 g/mol [4]
Monoisotopic Mass 353.292994 Da[1]
Appearance White crystalline solid (predicted)
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
Solubility Ethanol: 50 mg/mLDMSO: 30 mg/mLDMF: 10 mg/mLPBS (pH 7.2): 0.25 mg/mL[3]
pKa Not experimentally determined. Predicted to be acidic due to the carboxylic acid group.
XlogP3 7.7 (Computed)[1]
Stability Store at -20°C for short-term (months) and -80°C for long-term (years) storage.[5]

Spectral Data (Predicted)

Predicted ¹H NMR Chemical Shifts:

ProtonsChemical Shift (ppm)Multiplicity
Olefinic CH=CH5.3-5.4m
Alanine α-CH4.3-4.5m
CH₂ adjacent to C=O2.1-2.3t
Alanine β-CH₃1.3-1.5d
Aliphatic (CH₂)n1.2-1.4m
Terminal CH₃0.8-0.9t

Predicted ¹³C NMR Chemical Shifts:

CarbonChemical Shift (ppm)
Carboxylic C=O175-178
Amide C=O172-174
Olefinic CH=CH128-132
Alanine α-CH48-52
Alanine β-CH₃18-22
Aliphatic (CH₂)n22-35
Terminal CH₃14

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the coupling of oleic acid and L-alanine. This is typically achieved through an amide bond formation reaction.

Workflow for the Synthesis of this compound:

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product oleic_acid Oleic Acid activation Activation of Oleic Acid (e.g., with a coupling agent like EDC/NHS) oleic_acid->activation l_alanine L-Alanine coupling Amide Bond Formation (Coupling with L-Alanine) l_alanine->coupling activation->coupling extraction Solvent Extraction coupling->extraction chromatography Column Chromatography (e.g., Silica Gel) extraction->chromatography n_oleoyl_alanine This compound chromatography->n_oleoyl_alanine

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Activation of Oleic Acid: Oleic acid is activated to facilitate the amide bond formation. A common method is the use of coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) in an appropriate organic solvent like dichloromethane (DCM) or dimethylformamide (DMF). This reaction forms an active NHS ester of oleic acid.

  • Coupling with L-Alanine: The activated oleic acid is then reacted with the amino group of L-alanine (or its ester derivative, followed by hydrolysis). A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloride formed and to deprotonate the amino group of alanine, enhancing its nucleophilicity. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., dilute HCl) to remove unreacted base and basic byproducts, followed by a wash with a basic solution (e.g., saturated NaHCO₃) to remove unreacted oleic acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel. A gradient of solvents, such as hexane and ethyl acetate or dichloromethane and methanol, is used to elute the pure this compound.

Analysis of this compound by HPLC-MS/MS

A detailed and validated method for the quantification of this compound in biological matrices (e.g., brain and plasma) has been established using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[6]

Workflow for HPLC-MS/MS Analysis:

G HPLC-MS/MS Analysis Workflow sample_prep Sample Preparation (e.g., Tissue Homogenization, Protein Precipitation) extraction Liquid-Liquid Extraction sample_prep->extraction hplc HPLC Separation (C18 column) extraction->hplc msms MS/MS Detection (MRM Mode) hplc->msms quantification Data Analysis and Quantification msms->quantification G This compound Activation of PPARα Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOA_cyto This compound NOA_nuc This compound NOA_cyto->NOA_nuc Translocation PPARa_RXR_cyto PPARα/RXR Heterodimer PPARa_RXR_nuc PPARα/RXR Heterodimer PPARa_RXR_cyto->PPARa_RXR_nuc Translocation NOA_nuc->PPARa_RXR_nuc Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_nuc->PPRE Binds to Target_Genes Target Gene Transcription (e.g., genes for fatty acid oxidation) PPRE->Target_Genes Initiates G Inhibition of FAAH by this compound cluster_synapse Synaptic Cleft / Intracellular Space AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Substrate Degradation_Products Inactive Metabolites FAAH->Degradation_Products Degrades NOA This compound NOA->FAAH Inhibits

References

An In-depth Technical Guide to N-oleoyl alanine: Natural Sources, Endogenous Levels, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that have garnered significant interest for their diverse physiological roles.[1] Structurally, it consists of an oleic acid molecule linked to an alanine amino acid via an amide bond.[2] This lipoamino acid has been identified in various animal and insect tissues, suggesting its involvement as a bioactive mediator in a range of physiological processes.[3][4] This technical guide provides a detailed summary of the current scientific knowledge regarding the natural sources, endogenous concentrations, biosynthesis, and signaling pathways of this compound.

Natural Sources and Endogenous Levels of this compound

This compound is a naturally occurring compound found within the animal kingdom. Its endogenous presence has been confirmed in mammalian tissues, including the brain, and in insects.[4][5] While its existence as an endogenous signaling molecule is established, comprehensive quantitative data across a wide range of species and tissues are still emerging.

Endogenous Levels in Biological Samples

The quantification of this compound in biological matrices is typically performed using sensitive analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4] The available data on its endogenous concentrations are summarized in the table below.

Biological MatrixSpeciesConcentrationNotes
Whole BrainMouse (ICR)1.6 ± 1.4 pmol/gBaseline endogenous level.[4]
PlasmaMouse (ICR)Below Limit of QuantitationBaseline endogenous level.[4]
Prefrontal CortexMouseSignificantly elevatedObserved after chronic intermittent alcohol consumption.[6][7][8]
Nucleus AccumbensMouseSignificantly elevatedObserved after chronic intermittent alcohol consumption.[6][7][8]
Ventral Tegmental AreaMouseSignificantly elevatedObserved after chronic intermittent alcohol consumption.[6][7][8]
Brain (various regions)Mouse (FAAH KO)Increased levelsObserved in fatty acid amide hydrolase knockout mice.[1]

This table summarizes the currently available quantitative and qualitative data on the endogenous levels of this compound.

To date, there is limited information on the presence of this compound in specific food sources such as plants, meat, or fish. Its primary known natural source is as an endogenous molecule in animals.

Experimental Protocols

The accurate quantification of this compound from biological samples is crucial for understanding its physiological and pathological roles. Below is a detailed methodology for the extraction and analysis of this compound from brain and plasma, adapted from a validated HPLC-MS/MS method.[4]

Protocol: Quantification of this compound in Brain and Plasma by HPLC-MS/MS

1. Sample Preparation and Extraction:

  • Brain Tissue:

    • Homogenize whole brain tissue in a suitable buffer.

    • To the homogenate, add 300 μL of 0.73% w/v sodium chloride and an internal standard (e.g., 50 pmol of arachidonoyl glycine-d8, AraGly-d8).

    • Perform a liquid-liquid extraction using a 2:1 chloroform:methanol solvent system containing a protease inhibitor (e.g., 2 mM PMSF).

    • Add 50 μL of 1 N HCl and 150 μL of deionized water.

    • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

    • Collect the organic (lower) phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC-MS/MS analysis.

  • Plasma:

    • To a 25 μL aliquot of plasma, add 1,400 μL of 2:1 chloroform:methanol with 2 mM PMSF, 50 μL of 1 N HCl, 150 μL of deionized water, 300 μL of 0.73% sodium chloride, and the internal standard (e.g., 50 pmol of AraGly-d8).

    • Vortex the mixture and centrifuge.

    • Collect the organic phase, evaporate the solvent, and reconstitute the sample for analysis.

2. HPLC-MS/MS Analysis:

  • Chromatography:

    • Column: A C18 reverse-phase column (e.g., Zorbax XDB C18, 4.6 × 75 mm, 3.5 μm).[9]

    • Mobile Phase A: 1 g/L ammonium acetate with 0.1% formic acid in water.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: A gradient elution starting from 50% B, ramping to 100% B over 10 minutes, holding at 100% B, and then re-equilibrating at 50% B.[9]

    • Injection Volume: 4 μL.[9]

  • Mass Spectrometry:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

3. Quantification:

  • Prepare an eight-point calibration curve using synthetic this compound standards (e.g., ranging from 0.1 to 50 pmol).

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biosynthesis and Signaling Pathways of this compound

The biological activities of this compound are intrinsically linked to its synthesis and its interactions with various cellular targets.

Biosynthesis of this compound

The biosynthesis of N-acyl amino acids, including this compound, is thought to occur through the direct condensation of a fatty acid with an amino acid.[1][9] One proposed enzymatic pathway involves the activation of oleic acid to oleoyl-CoA, which then reacts with alanine.[9] This reaction may be catalyzed by enzymes such as cytochrome c or specific N-acyltransferases.[1]

Biosynthesis_of_N_oleoyl_alanine Oleic_Acid Oleic Acid Oleoyl_CoA Oleoyl-CoA Oleic_Acid->Oleoyl_CoA Acyl-CoA Synthetase Enzyme N-acyltransferase (e.g., Cytochrome c) Oleoyl_CoA->Enzyme Alanine Alanine Alanine->Enzyme N_oleoyl_alanine This compound Enzyme->N_oleoyl_alanine

A putative biosynthetic pathway for this compound.
Signaling Pathways of this compound

This compound exerts its biological effects by modulating several signaling pathways. It is known to activate the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] Additionally, it can indirectly influence the endocannabinoid system by inhibiting the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (AEA).[10] By inhibiting FAAH, this compound can lead to an increase in AEA levels, which in turn can activate cannabinoid receptor 1 (CB1).[10] There is also evidence to suggest that this compound may interact with other G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels.[2]

N_oleoyl_alanine_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular OlAla This compound PPARa PPARα OlAla->PPARa Activates FAAH FAAH OlAla->FAAH Inhibits Other_GPCRs Other GPCRs / TRP Channels OlAla->Other_GPCRs Downstream_PPARa Gene Transcription (Lipid Metabolism, Inflammation) PPARa->Downstream_PPARa AEA Anandamide (AEA) FAAH->AEA Degrades CB1 CB1 Receptor AEA->CB1 Activates Downstream_CB1 Neurotransmitter Release Modulation CB1->Downstream_CB1

Signaling pathways modulated by this compound.

Conclusion

This compound is an emerging lipid signaling molecule with significant therapeutic potential, particularly in the realms of addiction and metabolic disorders. Its endogenous nature and ability to modulate key signaling pathways, such as PPARα and the endocannabinoid system, make it an attractive target for drug development. Further research is warranted to fully elucidate its physiological functions, expand upon its tissue and dietary distribution, and explore its full therapeutic utility. The methods and data presented in this guide provide a solid foundation for researchers and scientists to advance our understanding of this important bioactive lipid.

References

N-Oleoyl Alanine's Mechanism of Action on PPARα: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl alanine, an endogenous N-acyl amino acid, is emerging as a significant modulator of lipid metabolism and energy homeostasis through its interaction with the peroxisome proliferator-activated receptor alpha (PPARα). This technical guide provides an in-depth exploration of the mechanism of action of this compound on PPARα. It consolidates available data on its binding affinity, activation of the receptor, and subsequent downstream effects on target gene expression. Detailed experimental protocols for key assays are provided to facilitate further research in this area. Signaling pathways and experimental workflows are visually represented to offer a clear and comprehensive understanding of the molecular interactions and research methodologies.

Introduction

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1] It is a key regulator of lipid and glucose metabolism, primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2] Natural and synthetic ligands, including fatty acids and their derivatives, activate PPARα.[3] this compound, a conjugate of oleic acid and the amino acid alanine, has been identified as one such endogenous ligand, though the precise quantitative details of its interaction with and activation of PPARα are still under active investigation. This guide aims to synthesize the current understanding of this compound's mechanism of action on PPARα and provide a practical framework for researchers in the field.

This compound and PPARα Interaction: Binding and Activation

The binding of a ligand to the ligand-binding domain (LBD) of PPARα induces a conformational change in the receptor. This leads to the dissociation of corepressors and recruitment of coactivators, initiating the transcription of target genes.

Binding Affinity

Table 1: Estimated Binding Affinity of this compound to PPARα

LigandReceptorEstimated Ki (nM)
This compoundPPARα17 - 29 (inferred)

Note: This value is an estimation based on the binding affinities of other long-chain fatty acids to PPARα and requires direct experimental validation for this compound.

Receptor Activation

Upon binding, this compound is expected to act as an agonist, activating PPARα-mediated transcription. While specific dose-response curves and EC50 values for this compound are not yet published, studies on other amino acid-related compounds offer insights into the potential magnitude of activation. For example, the amino acid tryptophan has been demonstrated to increase PPARα transactivation by more than seven-fold at a concentration of 10 mM in a reporter gene assay.[4]

Table 2: Illustrative PPARα Activation by an Amino Acid

CompoundConcentration (mM)Fold Activation of PPARα
Tryptophan10> 7

Note: This data is for tryptophan and serves as an example of amino acid-induced PPARα activation. The specific activation profile of this compound needs to be experimentally determined.

Downstream Signaling and Target Gene Expression

Activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their expression.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPARα (inactive) This compound->PPARa_inactive Binds to LBD Corepressor Corepressor PPARa_inactive->Corepressor Dissociation PPARa_active PPARα (active) PPARa_inactive->PPARa_active Conformational Change RXR_inactive RXR (inactive) RXR_active RXR (active) Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Coactivator Coactivator Coactivator->Heterodimer Recruitment

Caption: this compound activates the PPARα signaling pathway.

The activation of PPARα by this compound is expected to upregulate the expression of genes involved in fatty acid transport, binding, and catabolism. Key target genes include:

  • Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.

  • Carnitine Palmitoyltransferase 1 (CPT1): Facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.

  • Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase (EHHADH): A bifunctional enzyme involved in peroxisomal β-oxidation.

While specific fold-change data for this compound is pending, studies have shown that various amino acids can significantly increase the mRNA expression of CPT1.[4]

Table 3: Anticipated Regulation of PPARα Target Genes by this compound

GeneFunctionExpected Regulation
ACOX1Peroxisomal β-oxidationUpregulation
CPT1Mitochondrial fatty acid transportUpregulation
EHHADHPeroxisomal β-oxidationUpregulation

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the interaction between this compound and PPARα.

Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding of this compound to the PPARα LBD by competing with a fluorescently labeled ligand.

Materials:

  • GST-tagged human PPARα-LBD

  • LanthaScreen™ Tb-anti-GST antibody

  • Fluormone™ Pan-PPAR Green tracer

  • This compound

  • Assay buffer (e.g., TR-FRET dilution buffer)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the assay buffer, the fluorescent tracer, and the terbium-labeled antibody.

  • Add the serially diluted this compound or a known PPARα agonist (positive control) to the wells.

  • Add the GST-PPARα-LBD to all wells.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the emission ratio (520 nm / 495 nm) and plot it against the logarithm of the this compound concentration to determine the IC50, from which the Ki can be calculated.

TR_FRET_Workflow cluster_preparation Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis A Prepare serial dilution of This compound D Add this compound (or control) A->D B Prepare master mix: - Assay Buffer - Fluorescent Tracer - Tb-anti-GST Antibody C Dispense master mix into 384-well plate B->C C->D E Add GST-PPARα-LBD D->E F Incubate at RT (1-3 hours) E->F G Read TR-FRET signal (Ex: 340nm, Em: 495/520nm) F->G H Calculate Emission Ratio (520nm / 495nm) G->H I Plot dose-response curve and determine IC50/Ki H->I

Caption: Workflow for a TR-FRET based ligand binding assay.

Reporter Gene Assay

This cell-based assay quantifies the ability of this compound to activate PPARα-mediated gene transcription.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Expression vector for human PPARα

  • Reporter vector containing a PPRE upstream of a luciferase gene (e.g., pGL3-PPRE)

  • Transfection reagent

  • This compound

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HepG2 cells in a 96-well plate.

  • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known PPARα agonist.

  • Incubate the cells for another 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration.

  • Plot the fold activation against the logarithm of the this compound concentration to determine the EC50.

Reporter_Gene_Assay_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Compound Treatment cluster_readout Data Measurement & Analysis A Seed HepG2 cells in 96-well plate B Co-transfect with: - PPARα expression vector - PPRE-luciferase reporter A->B C Incubate for 24h B->C D Treat with varying concentrations of this compound C->D E Incubate for 24-48h D->E F Lyse cells E->F G Measure luciferase activity F->G H Normalize data G->H I Plot dose-response curve and determine EC50 H->I

Caption: Workflow for a PPARα reporter gene assay.

Quantitative Real-Time PCR (qPCR)

This technique is used to measure the change in the mRNA expression of PPARα target genes in response to this compound treatment.

Materials:

  • Hepatocytes or a relevant cell line

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., ACOX1, CPT1, EHHADH) and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Treat cells with this compound for a specified time (e.g., 24 hours).

  • Extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for the target genes and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression relative to an untreated control.

Conclusion

This compound represents a promising endogenous modulator of PPARα activity. While direct quantitative data on its interaction with the receptor is still emerging, existing evidence strongly suggests it functions as a high-affinity agonist, leading to the transcriptional regulation of genes critical for lipid metabolism. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the precise mechanism of action and physiological significance of this compound. Future studies focusing on obtaining specific binding affinities, activation potencies, and quantitative gene expression profiles will be crucial for advancing our understanding and potentially harnessing the therapeutic potential of this bioactive lipid.

References

N-Oleoyl Alanine: A Technical Guide to its Function as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that have garnered significant interest for their diverse biological activities. Structurally similar to the endocannabinoid anandamide, this compound has emerged as a subject of investigation for its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of anandamide and other bioactive fatty acid amides, thereby terminating their signaling. Inhibition of FAAH represents a promising therapeutic strategy for potentiating endogenous cannabinoid signaling to address various pathological conditions, including pain, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of this compound's function as a FAAH inhibitor, detailing its mechanism of action, inhibitory profile, and the experimental protocols used for its characterization.

Mechanism of Action and Signaling Pathway

This compound exerts its effects within the endocannabinoid system by impeding the catalytic activity of FAAH. FAAH is a serine hydrolase that breaks down fatty acid amides, most notably the endocannabinoid anandamide (AEA), into arachidonic acid and ethanolamine, rendering it inactive. By inhibiting FAAH, this compound leads to an accumulation of anandamide and other N-acylethanolamines (NAEs) in the synaptic cleft and surrounding tissues.

This elevation of endogenous cannabinoid levels enhances the activation of cannabinoid receptors, primarily CB1 and CB2. The CB1 receptor is highly expressed in the central nervous system and mediates the psychoactive and analgesic effects of cannabinoids. The CB2 receptor is predominantly found in peripheral tissues and immune cells and is primarily involved in modulating inflammatory responses. The potentiation of anandamide signaling through FAAH inhibition offers a more nuanced and potentially safer therapeutic approach compared to the direct administration of exogenous cannabinoid agonists, as it relies on the endogenous, on-demand synthesis of endocannabinoids.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca2+ Ca2+ NAPE-PLD NAPE-PLD Ca2+->NAPE-PLD Activates Anandamide_pre Anandamide (AEA) NAPE-PLD->Anandamide_pre Synthesizes NAPE NAPE CB1R CB1 Receptor Anandamide_pre->CB1R Binds to FAAH FAAH Anandamide_pre->FAAH Degradation GPCR_Signaling G-Protein Signaling CB1R->GPCR_Signaling Neurotransmitter_Release_Inhibition Inhibition of Neurotransmitter Release GPCR_Signaling->Neurotransmitter_Release_Inhibition Arachidonic_Acid_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid_Ethanolamine N_Oleoyl_Alanine This compound N_Oleoyl_Alanine->FAAH Inhibits

FAAH Inhibition by this compound.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against FAAH is a critical parameter for its characterization. While it is considered a weaker inhibitor compared to synthetic compounds specifically designed for high potency, it demonstrates measurable activity.

Compound Target Parameter Value Assay Condition Reference
This compoundFAAH% Inhibition~40%at 10 µM[1]

Further research is required to determine the precise IC50 and Ki values for this compound against FAAH.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the investigation of this compound as a FAAH inhibitor.

Synthesis of this compound

This compound can be synthesized through the coupling of oleic acid with L-alanine methyl ester hydrochloride, followed by hydrolysis.

Materials:

  • Oleoyl chloride

  • L-alanine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve L-alanine methyl ester hydrochloride and triethylamine in dichloromethane.

  • Add oleoyl chloride dropwise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting N-oleoyl-L-alanine methyl ester by silica gel column chromatography.

  • Dissolve the purified ester in a mixture of methanol and aqueous sodium hydroxide.

  • Stir the solution at room temperature until hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Synthesis_Workflow Start Start Coupling Coupling of Oleoyl Chloride and L-Alanine Methyl Ester Start->Coupling Purification1 Silica Gel Chromatography Coupling->Purification1 Hydrolysis Ester Hydrolysis Purification1->Hydrolysis Purification2 Extraction and Purification Hydrolysis->Purification2 End This compound Purification2->End

Synthesis Workflow for this compound.
In Vitro FAAH Inhibition Assay (Fluorescence-Based)

This assay determines the inhibitory activity of this compound on FAAH by measuring the hydrolysis of a fluorogenic substrate.

Materials:

  • Recombinant human or rat FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or a similar fluorogenic FAAH substrate

  • This compound (test inhibitor)

  • A known FAAH inhibitor (positive control, e.g., URB597)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control inhibitor in the FAAH assay buffer.

  • In a 96-well plate, add the FAAH enzyme solution to each well.

  • Add the diluted inhibitors or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 340-360 nm, Em: 450-465 nm for AMC).

  • Record fluorescence readings at regular intervals for a set period (e.g., 30 minutes).

  • Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

FAAH_Assay_Workflow Start Start Preparation Prepare Reagents: - FAAH Enzyme - Inhibitors (this compound) - Substrate (AAMCA) Start->Preparation Dispensing Dispense Enzyme and Inhibitors into 96-well Plate Preparation->Dispensing Pre_incubation Pre-incubate at 37°C Dispensing->Pre_incubation Reaction_Initiation Add Fluorogenic Substrate Pre_incubation->Reaction_Initiation Measurement Kinetic Fluorescence Reading Reaction_Initiation->Measurement Data_Analysis Calculate Reaction Rates and % Inhibition Measurement->Data_Analysis End Determine IC50 Value Data_Analysis->End

FAAH Inhibition Assay Workflow.

Selectivity Profile

The therapeutic utility of a FAAH inhibitor is significantly enhanced by its selectivity for FAAH over other related enzymes, such as monoacylglycerol lipase (MAGL), which degrades the endocannabinoid 2-arachidonoylglycerol (2-AG), and cannabinoid receptors (CB1 and CB2) to avoid off-target effects.

Currently, there is limited publicly available quantitative data on the selectivity of this compound. Further studies are necessary to determine its inhibitory activity against other serine hydrolases and its binding affinity for cannabinoid and other relevant receptors.

Conclusion and Future Directions

This compound represents an endogenous lipid modulator with the ability to inhibit FAAH, thereby potentiating endocannabinoid signaling. While its inhibitory potency appears to be modest, its natural origin and potential for further structural modification make it an interesting lead compound for the development of novel therapeutics.

Future research should focus on:

  • Quantitative Pharmacokinetics and Pharmacodynamics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its in vivo efficacy.

  • Detailed Selectivity Profiling: Comprehensive screening against a panel of serine hydrolases and receptors to fully characterize its off-target activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify modifications that enhance potency and selectivity for FAAH.

  • Translational Studies: Investigating the therapeutic potential of this compound and its optimized derivatives in preclinical models of pain, inflammation, and neurological disorders.

A deeper understanding of the pharmacological properties of this compound will be instrumental in harnessing its therapeutic potential and advancing the development of next-generation endocannabinoid-based medicines.

References

Unraveling the Role of N-Oleoyl Alanine in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid demonstrating significant potential as a modulator of central nervous system (CNS) functions. Primarily investigated for its role in mitigating the rewarding and withdrawal effects of substances of abuse, including nicotine, opioids, and alcohol, OlAla engages with key signaling pathways to exert its effects. This technical guide provides an in-depth overview of the biological functions of this compound within the CNS, presenting available quantitative data, detailed experimental protocols for its study, and visualizations of its proposed signaling mechanisms. The evidence suggests that OlAla's therapeutic potential may stem from its interactions with the endocannabinoid system and peroxisome proliferator-activated receptor-alpha (PPARα), positioning it as a molecule of interest for the development of novel neurological and psychiatric therapeutics.

Quantitative Data on this compound's Biological Effects

The following tables summarize the available quantitative data regarding the in vivo efficacy of this compound in various models of substance abuse and withdrawal.

Table 1: In Vivo Efficacy of this compound in Nicotine Reward and Withdrawal Models

Experimental ModelSpeciesRoute of AdministrationEffective Dose Range (mg/kg)Observed Effect
Nicotine-Induced Conditioned Place Preference (CPP)MouseIntraperitoneal (i.p.)30Attenuated nicotine-induced CPP, suggesting a reduction in nicotine reward.[1]
Spontaneous Nicotine WithdrawalMouseIntraperitoneal (i.p.)60Reduced somatic and affective signs of nicotine withdrawal.[1]

Table 2: In Vivo Efficacy of this compound in Opioid Withdrawal Models

Experimental ModelSpeciesRoute of AdministrationEffective Dose Range (mg/kg)Observed Effect
Naloxone-Precipitated Morphine Withdrawal (Affective)RatIntraperitoneal (i.p.)1 - 5Interfered with the aversive effects of morphine withdrawal for a longer duration compared to N-oleoyl glycine.
Chronic Opioid Exposure (Somatic Withdrawal)RatOral Gavage5 - 80Attenuated somatic withdrawal symptoms following chronic heroin exposure.[2]

Table 3: In Vivo Efficacy of this compound in Alcohol Consumption Models

Experimental ModelSpeciesRoute of AdministrationEffective Dose Range (mg/kg)Observed Effect
Intermittent Alcohol ConsumptionMouseIntraperitoneal (i.p.)60Significantly reduced alcohol intake and preference.[3][4][5][6]

Table 4: In Vitro Activity of this compound

TargetAssay TypeSpeciesValue (IC50/EC50/Ki)Notes
Fatty Acid Amide Hydrolase (FAAH)Inhibition AssayRat~40% inhibition at 10 µMThis compound weakly inhibits FAAH.[7] This is in contrast to more potent FAAH inhibitors which have IC50 values in the nanomolar range.
Peroxisome Proliferator-Activated Receptor α (PPARα)Luciferase Reporter AssayHuman50 µM (activation)Activates PPARα at a concentration of 50 µM, similar to its structural analog N-oleoyl glycine.[1] However, its effects on nicotine reward appear to be independent of this mechanism.
Cannabinoid Receptor 1 (CB1)Radioligand Binding Assay-Data Not AvailableThe interference of this compound with morphine withdrawal is prevented by a CB1 receptor antagonist, suggesting a functional interaction. However, direct binding affinity data (Ki) for this compound at the CB1 receptor is not currently available in the public literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's functions in the CNS.

In Vivo Experiment: Nicotine-Induced Conditioned Place Preference (CPP)

Objective: To assess the rewarding properties of a substance by pairing its administration with a specific environment.

Materials:

  • Three-chamber CPP apparatus (two conditioning chambers with distinct visual and tactile cues, separated by a neutral central chamber).

  • This compound (synthesized or commercially procured).

  • Nicotine hydrogen tartrate.

  • Saline solution (0.9% NaCl).

  • Vehicle solution for OlAla (e.g., 1:1:18 mixture of ethanol, Tween 80, and saline).

  • Animal subjects (e.g., male ICR mice).

Procedure:

  • Habituation (Day 1): Place mice in the central chamber and allow free exploration of all three chambers for 15-20 minutes to establish baseline preference.

  • Conditioning (Days 2-4):

    • Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 15 minutes prior to nicotine or saline administration.

    • Administer nicotine (e.g., 0.5 mg/kg, s.c.) and immediately confine the mouse to one of the conditioning chambers for 30 minutes.

    • On alternate conditioning sessions, administer saline and confine the mouse to the opposite conditioning chamber for 30 minutes. The order of nicotine and saline conditioning should be counterbalanced across animals.

  • Test (Day 5): Place the mouse in the central chamber and allow free access to all three chambers for 15-20 minutes in a drug-free state.

  • Data Analysis: Record the time spent in each chamber during the test phase. A significant increase in time spent in the nicotine-paired chamber compared to the saline-paired chamber indicates a conditioned place preference. The effect of this compound is determined by its ability to reduce this preference.

experimental_workflow_CPP cluster_day1 Day 1: Habituation cluster_day2_4 Days 2-4: Conditioning cluster_day5 Day 5: Test cluster_analysis Data Analysis d1 Allow free exploration of all chambers d2_4_1 Administer OlAla or Vehicle d1->d2_4_1 d2_4_2 Administer Nicotine or Saline d2_4_1->d2_4_2 d2_4_3 Confine to paired chamber d2_4_2->d2_4_3 d5 Allow free exploration (drug-free) d2_4_3->d5 analysis Measure time spent in each chamber d5->analysis

Conditioned Place Preference (CPP) Experimental Workflow.
In Vitro Experiment: PPARα Activation Luciferase Reporter Assay

Objective: To quantify the ability of this compound to activate the PPARα receptor.

Materials:

  • Hepatoma cell line (e.g., HepG2) stably co-transfected with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).

  • This compound.

  • Known PPARα agonist (e.g., GW7647) as a positive control.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, the positive control, or vehicle for 24 hours.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminometry: Add the luciferase assay reagent to the cell lysate and measure the luminescent signal using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter like Renilla luciferase). Plot the dose-response curve to determine the EC50 value.

In Vitro Experiment: CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the CB1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled CB1 receptor antagonist (e.g., [3H]SR141716A).

  • This compound.

  • Known CB1 receptor ligand (e.g., CP55,940) for competition.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound or the unlabeled competitor.

  • Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the Ki value.

In Vitro Experiment: FAAH Inhibition Assay

Objective: To measure the inhibitory effect of this compound on FAAH activity.

Materials:

  • Rat brain homogenate or recombinant FAAH enzyme.

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

  • This compound.

  • Known FAAH inhibitor (e.g., URB597) as a positive control.

  • Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

  • Fluorometer.

Procedure:

  • Pre-incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound or the positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Measure the increase in fluorescence over time as the substrate is hydrolyzed to produce the fluorescent product (7-amino-4-methylcoumarin).

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways of this compound in the CNS

The biological effects of this compound in the central nervous system are believed to be mediated primarily through its interaction with the endocannabinoid system and PPARα.

Endocannabinoid System Modulation

This compound's structural similarity to endocannabinoids suggests its interaction with this system. Its effects on morphine withdrawal are blocked by a CB1 receptor antagonist, indicating a functional link. Additionally, OlAla weakly inhibits FAAH, the primary degradative enzyme for the endocannabinoid anandamide. This inhibition, although modest, could lead to localized increases in anandamide levels, thereby potentiating cannabinoid signaling.

Activation of the G-protein coupled CB1 receptor can lead to several downstream effects, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the inhibition of voltage-gated calcium channels, leading to a decrease in neurotransmitter release. Furthermore, CB1 receptor activation can trigger the PI3K/Akt/mTORC1 pathway, which is known to promote neuronal survival and synaptic plasticity, partly through the increased expression of brain-derived neurotrophic factor (BDNF).

signaling_pathway_CB1 OlAla This compound FAAH FAAH OlAla->FAAH Inhibits Anandamide Anandamide FAAH->Anandamide Degrades CB1R CB1 Receptor Anandamide->CB1R Activates Gi Gi Protein CB1R->Gi Activates PI3K PI3K CB1R->PI3K Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces Ca_influx Ca2+ Influx Ca_channel->Ca_influx Reduces NT_release Neurotransmitter Release Ca_influx->NT_release Reduces Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 BDNF BDNF Expression mTORC1->BDNF Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival

Proposed Signaling Pathway of this compound via the Endocannabinoid System.
PPARα Activation

This compound has been shown to activate PPARα, a nuclear receptor that acts as a transcription factor. While its role in nicotine reward appears to be independent of PPARα, this pathway is implicated in its effects on opioid withdrawal. Upon activation by a ligand like OlAla, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, regulating their transcription.

Downstream effects of PPARα activation in the CNS are largely neuroprotective. This includes the inhibition of pro-inflammatory signaling pathways, such as NF-κB, leading to a reduction in neuroinflammation. PPARα activation also promotes mitochondrial biogenesis and function through the upregulation of PGC-1α, and enhances the expression of antioxidant enzymes, thereby protecting neurons from oxidative stress.

signaling_pathway_PPARa OlAla This compound PPARa PPARα OlAla->PPARa Activates RXR RXR PPARa->RXR Forms Heterodimer PPRE PPRE (on DNA) RXR->PPRE Binds to NFkB NF-κB Pathway PPRE->NFkB Inhibits Transcription PGC1a PGC-1α PPRE->PGC1a Upregulates Antioxidant_Enzymes Antioxidant Enzymes PPRE->Antioxidant_Enzymes Upregulates Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Reduces Neuroprotection Neuroprotection Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Mitochondrial_Biogenesis->Neuroprotection Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Proposed Neuroprotective Signaling Pathway of this compound via PPARα.

Conclusion and Future Directions

This compound is an intriguing endogenous lipid with multifaceted roles in the central nervous system. Its ability to modulate the rewarding and withdrawal effects of multiple substances of abuse highlights its potential as a lead compound for the development of novel pharmacotherapies for addiction. The engagement of both the endocannabinoid system and PPARα signaling pathways suggests a complex mechanism of action that warrants further investigation.

Future research should focus on several key areas. Firstly, obtaining precise quantitative data on the binding affinities and activation potencies of this compound at its putative molecular targets is crucial for a comprehensive understanding of its pharmacology. Secondly, elucidating the specific downstream signaling cascades and their interplay in different neuronal populations will provide a more nuanced picture of its effects on a cellular level. Finally, further preclinical studies in a wider range of neurological and psychiatric disorder models are needed to fully explore the therapeutic potential of this promising endogenous signaling molecule.

References

An In-Depth Technical Guide to the Discovery and Initial Characterization of N-Oleoyl Alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining significant attention for their therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological characterization of this compound. It details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and summarizes its known biological activities and mechanisms of action. Particular focus is given to its role in modulating the endocannabinoid system and its effects on addiction-related behaviors. This document is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Introduction

N-acyl amino acids (NAAAs) are a diverse class of signaling lipids formed by the conjugation of a fatty acid to an amino acid via an amide bond.[1] These molecules are increasingly recognized for their roles in a variety of physiological processes. This compound, a conjugate of oleic acid and the amino acid alanine, has been identified as a naturally occurring N-acyl amide in insect and animal tissues.[2] Its structural similarity to other bioactive lipids, such as the endocannabinoid anandamide and the satiety factor oleoylethanolamide (OEA), has prompted investigations into its physiological functions and therapeutic potential.

Initial research has highlighted the potential of this compound in the fields of neurobiology and metabolic regulation.[2] Studies have particularly focused on its ability to modulate withdrawal symptoms associated with opioid and nicotine dependence, suggesting its potential as a novel therapeutic agent for addiction.[3][4] This guide will provide a detailed account of the foundational scientific knowledge surrounding this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and formulation for biological studies.

PropertyValueReference(s)
Molecular Formula C₂₁H₃₉NO₃[5]
Molecular Weight 353.5 g/mol [5]
IUPAC Name (2S)-2-[[(9Z)-octadec-9-enoyl]amino]propanoic acid[5]
CAS Number 745733-78-2[5]
Appearance Solution in ethanol[6]
Solubility DMF: 10 mg/ml, DMSO: 30 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.25 mg/ml[6]
Storage Temperature -20°C[6]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the coupling of oleic acid and L-alanine. A common method involves the use of a carbodiimide coupling agent.

Experimental Protocol: Synthesis of this compound via Carbodiimide Coupling

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Oleic acid

  • L-alanine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Oleic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oleic acid (1 equivalent) in anhydrous DCM. Add HOBt (1.1 equivalents) and EDC-HCl (1.1 equivalents). Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated oleic acid solution, add L-alanine methyl ester hydrochloride (1 equivalent) and DIPEA (2.2 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-oleoyl-L-alanine methyl ester.

  • Purification of the Methyl Ester: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Hydrolysis of the Methyl Ester: Dissolve the purified N-oleoyl-L-alanine methyl ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Final Work-up and Purification: Acidify the reaction mixture with 1N HCl and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or preparative HPLC.

Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a key technique for both the purification and quantitative analysis of this compound in biological samples.[7] A reversed-phase C18 column is typically used with a gradient of acetonitrile and water containing an appropriate modifier like formic acid or ammonium acetate.[7] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the amide and carboxylic acid moieties.

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, primarily in the central nervous system and in metabolic regulation.

Effects on Opioid and Nicotine Withdrawal

Several studies have shown that this compound can attenuate the behavioral signs of withdrawal from opioids and nicotine.

  • Opioid Withdrawal: In rodent models, administration of this compound has been shown to reduce both the somatic and affective signs of naloxone-precipitated morphine withdrawal.[4]

  • Nicotine Withdrawal: this compound has also been found to prevent nicotine-induced conditioned place preference (CPP) and reduce spontaneous nicotine withdrawal signs in mice.[3]

Mechanism of Action

The biological effects of this compound are believed to be mediated through its interaction with several molecular targets.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): this compound is an agonist of PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation.[8] Activation of PPARα is thought to contribute to the effects of this compound on addiction-related behaviors.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: this compound has been reported to be a weak inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide. While the inhibition is not potent, it may contribute to an overall increase in the levels of endocannabinoids and other bioactive N-acyl amides.

Signaling Pathways

The downstream signaling pathways activated by this compound are currently under investigation. The activation of PPARα leads to the regulation of target gene expression, although the specific genes modulated by this compound are yet to be fully elucidated. There is currently no direct evidence to suggest that this compound significantly impacts the cAMP signaling pathway.

PPARa_Signaling_Pathway N_oleoyl_alanine This compound PPARa PPARα N_oleoyl_alanine->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes regulates transcription of Metabolic_Effects Modulation of Lipid Metabolism & Inflammation Target_Genes->Metabolic_Effects leads to

Caption: Simplified PPARα signaling pathway activated by this compound.

Key Experimental Protocols in Biological Characterization

The following protocols are fundamental to the investigation of the biological effects of this compound.

Conditioned Place Preference (CPP) Assay

The CPP assay is a standard behavioral model used to assess the rewarding or aversive properties of drugs and to study the effects of compounds like this compound on drug-seeking behavior.[3][4]

Apparatus:

  • A three-chambered apparatus with two larger conditioning chambers distinguished by visual and tactile cues (e.g., different wall colors and floor textures) and a smaller, neutral central chamber.

Procedure:

  • Pre-Conditioning (Habituation): On day 1, allow the animal to freely explore all three chambers for a set period (e.g., 15-20 minutes) to determine any baseline preference for a particular chamber.

  • Conditioning: Over several days (e.g., 4-8 days), administer the drug of interest (e.g., nicotine or morphine) and confine the animal to one of the conditioning chambers. On alternate sessions, administer a vehicle control and confine the animal to the other conditioning chamber. To test the effect of this compound, it is administered prior to the drug or vehicle.

  • Post-Conditioning (Test): On the test day, place the animal in the central chamber with free access to all chambers in a drug-free state. Record the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates a conditioned place preference.

CPP_Workflow cluster_pre Day 1: Pre-Conditioning cluster_cond Days 2-5: Conditioning cluster_post Day 6: Post-Conditioning Test pre_test Baseline Preference Test (Free exploration) drug_pairing Administer Drug + Confine to Chamber A pre_test->drug_pairing vehicle_pairing Administer Vehicle + Confine to Chamber B pre_test->vehicle_pairing post_test Test Preference (Free exploration, no drug) drug_pairing->post_test vehicle_pairing->post_test

Caption: General workflow for a Conditioned Place Preference (CPP) experiment.

FAAH Inhibition Assay

This assay is used to determine the inhibitory potential of this compound on FAAH activity. A common method is a fluorometric assay using a commercially available kit.[1][2]

Materials:

  • Recombinant FAAH enzyme

  • FAAH assay buffer

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • This compound (test inhibitor)

  • Known FAAH inhibitor (positive control, e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.

  • Reaction Setup: In the wells of the microplate, add the assay buffer, the test inhibitor or vehicle, and the FAAH enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~465 nm emission).

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be determined by plotting the reaction rates against the inhibitor concentrations.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound and related compounds for context.

ParameterTargetSpeciesValueReference(s)
IC₅₀ (FAAH Inhibition) FAAHRat~40% inhibition at 10 µM[9]
PPARα Binding (Kd) PPARαMouse1-14 nM (for unsaturated fatty acids)[10]
PPARα Activation (EC₅₀) PPARαHumanNot yet determined for OlAla

Note: Specific IC₅₀ and EC₅₀/Kd values for this compound are not yet firmly established in the literature and require further investigation. The provided data for PPARα binding is for general unsaturated fatty acids, which are structurally similar to the oleoyl moiety of this compound.

Conclusion and Future Directions

This compound is an emerging bioactive lipid with demonstrated potential in preclinical models of addiction. Its mechanism of action, involving the activation of PPARα and weak inhibition of FAAH, suggests a complex interplay with the endocannabinoid system and lipid metabolism. The initial characterization detailed in this guide provides a solid foundation for further research.

Future studies should focus on:

  • Elucidating the precise quantitative parameters of this compound's interaction with its molecular targets (IC₅₀ for FAAH, and EC₅₀ and Kd for PPARα).

  • Identifying the specific downstream target genes of PPARα that are regulated by this compound.

  • Exploring the full spectrum of its biological activities beyond addiction, including its potential roles in metabolic disorders and inflammation.

  • Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.

The continued exploration of this compound and other N-acyl amino acids holds significant promise for the development of novel therapeutics for a range of human diseases.

References

Methodological & Application

Application Note: Quantification of N-oleoyl Alanine in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-oleoyl alanine is an endogenous N-acyl amino acid that is gaining interest as a bioactive lipid-signaling molecule with potential therapeutic applications in various disease states, including addiction and metabolic disorders.[1][2][3] This application note presents a robust and sensitive HPLC-MS/MS method for the quantitative analysis of this compound in biological matrices such as brain tissue and plasma. The described protocol details a liquid-liquid extraction and protein precipitation procedure for sample preparation, followed by chromatographic separation and mass spectrometric detection. This method has demonstrated high recovery and reliability, making it suitable for pharmacokinetic studies and for investigating the role of this compound in various physiological and pathological processes.[1][2][3]

Introduction

N-acyl amino acids, including this compound, constitute a class of signaling lipids involved in diverse biological functions such as inflammation, nociception, and energy metabolism.[1][4] Interest in these molecules has grown due to their potential as therapeutic agents and biomarkers for various diseases.[1][2][3] Accurate quantification of these low-concentration endogenous analytes is crucial but challenging due to matrix effects and potential for low recovery.[1] Previously published methods often included this compound as part of larger lipidomic panels, which could compromise sensitivity and selectivity.[1][2][3] This application note provides a targeted, validated HPLC-MS/MS method specifically for this compound, ensuring high recovery and accurate quantification.[1][2][3]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Homogenization Tissue Homogenization or Plasma Aliquoting Extraction Liquid-Liquid Extraction (Chloroform/Methanol) Homogenization->Extraction Add ISTD Precipitation Protein Precipitation (Chloroform/Acetone) Extraction->Precipitation Reconstitution Reconstitution in Methanol Precipitation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Reporting Data Reporting Quantification->Reporting

Figure 1: Experimental workflow for this compound quantification.

Protocols

Sample Preparation

This protocol is adapted from the method described by Karin et al. (2023).[1]

Materials:

  • Brain tissue or plasma samples

  • Internal Standard (ISTD): Arachidonoyl glycine-d8 (AraGly-d8)

  • Extraction Solvent: 2:1 Chloroform:Methanol with 2 mM Phenylmethylsulfonyl fluoride (PMSF)

  • 1 N Hydrochloric Acid (HCl)

  • 0.73% w/v Sodium Chloride (NaCl)

  • Chloroform

  • Acetone

  • Methanol

Procedure for Brain Tissue:

  • Homogenize brain tissue in an appropriate buffer.

  • To the homogenate, add 300 µL of 0.73% w/v NaCl and 50 pmol of AraGly-d8 ISTD.[1]

  • Add 1,400 µL of the extraction solvent and 50 µL of 1 N HCl.[1]

  • Vortex for 1 minute and centrifuge at 3,000 rpm for 10 minutes at 4°C.[1]

  • Collect the lower organic layer.

  • Re-extract the aqueous layer twice more with 800 µL of chloroform each time, vortexing and centrifuging as before.[1]

  • Pool all organic layers and dry under a stream of nitrogen at room temperature.[1]

  • For protein precipitation, add 100 µL of chloroform, vortex, then add 1,000 µL of acetone.[1]

  • Vortex, centrifuge, and transfer the supernatant to a new tube.[1]

  • Dry the supernatant and reconstitute the residue in 50 µL of methanol for analysis.[1]

Procedure for Plasma:

  • Vortex plasma samples and transfer a 25 µL aliquot to a tube.

  • Add 1,400 µL of 2:1 chloroform:methanol with 2 mM PMSF, 50 µL of 1 N HCl, 150 µL deionized water, 300 µL 0.73% NaCl, and 50 pmol of AraGly-d8.[1]

  • Follow steps 4-10 from the brain tissue protocol.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system coupled with a tandem mass spectrometer.

Chromatographic Conditions:

Parameter Value
Column Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm)[1]
Mobile Phase A Water with 13 mM ammonium acetate and 1% formic acid[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 1 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 4 µL[1]
Gradient Start at 50% B, ramp to 100% B over 10 min, hold for 2.4 min, return to 50% B in 0.1 min, hold for 2.5 min.[1]

| Total Run Time | 15 min[1] |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 700°C[1]

| Monitored Transitions | Specific precursor-to-product ion transitions for this compound and the ISTD should be optimized on the specific instrument used. |

Data Analysis and Quantification
  • An eight-point calibration curve is prepared using a substitute matrix (e.g., deionized water with an ethanolic stock solution).[1]

  • The calibration curve for this compound typically ranges from 0.1 to 50 pmol.[1]

  • Quantification is performed by integrating the peak areas of the analyte and the internal standard.

  • The concentration of this compound in the samples is determined from the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method.

Table 1: Method Validation Parameters

ParameterResult
Recovery > 90%[1][2][3]
Bias and Precision Within ±20%[1][2][3]
Calibration Curve Range (this compound) 0.1–50 pmol[1]

Table 2: this compound Concentrations in Mouse Tissues

Sample TypeConditionConcentration (pmol/g or pmol/mL ± SD)
Whole Brain Vehicle1.6 ± 1.4 pmol/g[1]
Whole Brain 60 mg/kg this compound (i.p.)379 ± 100 pmol/g[1]
Plasma VehicleBelow Limit of Quantification[1]
Plasma 60 mg/kg this compound (i.p.)8,400 ± 3,500 pmol/mL[1]

Signaling Pathway Context

This compound is part of the broader family of N-acyl amino acids, which are involved in lipid signaling. These molecules can interact with various cellular targets to modulate physiological responses.

signaling_pathway cluster_synthesis Biosynthesis cluster_signaling Cellular Signaling Oleoyl-CoA Oleoyl-CoA Synthesis Cytochrome c (or other enzymes) Oleoyl-CoA->Synthesis Alanine Alanine Alanine->Synthesis NOA This compound Synthesis->NOA GPCR GPCRs NOA->GPCR Interacts with PPARa PPARα NOA->PPARa Activates Physiological_Response Modulation of: - Energy Metabolism - Reward Pathways - Inflammation GPCR->Physiological_Response PPARa->Physiological_Response

Figure 2: Simplified this compound signaling context.

This compound is synthesized from oleic acid (as Oleoyl-CoA) and alanine.[5] It is known to exert its biological effects by interacting with targets such as G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptor alpha (PPARα), thereby influencing processes like energy homeostasis and neurobiological reward mechanisms.[4]

Conclusion

The HPLC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of this compound in biological samples. This method is well-suited for researchers in pharmacology, neuroscience, and drug development who are investigating the roles of this important lipid mediator. The high recovery and precision of the assay ensure reliable data for pharmacokinetic and mechanistic studies.[1][2][3]

References

Application Notes and Protocols for In Vivo Administration of N-oleoyl Alanine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the in vivo administration of N-oleoyl alanine (OlAla) to rodent models. The information is intended for researchers, scientists, and drug development professionals investigating the physiological effects of this endogenous N-acyl amino acid.

Introduction

This compound (OlAla) is an endogenous lipid signaling molecule that has garnered significant interest for its potential therapeutic effects, particularly in the context of addiction and withdrawal.[1][2] Structurally similar to other bioactive lipids like oleoylethanolamide (OEA), OlAla has been shown to modulate various physiological processes. In vivo studies have demonstrated its efficacy in attenuating symptoms of opioid and nicotine withdrawal, as well as reducing alcohol self-administration.[1][2][3][4] These effects are believed to be mediated, at least in part, through the activation of peroxisome proliferator-activated receptor-alpha (PPARα) and weak inhibition of fatty acid amide hydrolase (FAAH).[2][5]

Data Presentation

The following tables summarize quantitative data from in vivo studies involving this compound administration.

Table 1: Effects of Oral this compound on Morphine Withdrawal-Induced Conditioned Place Aversion in Rats

Treatment GroupDose (mg/kg)Time Spent on Morphine-Paired Floor (seconds)
Vehicle0Significantly less than saline-paired floor
This compound5Significantly less than saline-paired floor
This compound20No significant difference from saline-paired floor

Data adapted from a study on acute naloxone-precipitated morphine withdrawal.[1]

Table 2: Effects of Oral this compound on Somatic Signs of Heroin Withdrawal in Rats

Treatment GroupDose (mg/kg)Abdominal Contractions (count)Diarrhea (instances)
Heroin + Vehicle0IncreasedIncreased
Heroin + this compound5Significantly ReducedSignificantly Reduced
Heroin + this compound20No significant effectNo significant effect
Heroin + this compound40No significant effectNo significant effect
Heroin + this compound80No significant effectNo significant effect

Data adapted from a study on naloxone-precipitated withdrawal from chronic heroin exposure.[1]

Table 3: Effects of Intraperitoneal this compound on Alcohol Self-Administration in Mice

Treatment GroupDose (mg/kg)Ethanol Intake (g/kg)Ethanol Preference (%)
Vehicle0BaselineBaseline
This compound60Significantly ReducedSignificantly Reduced

Data adapted from a study on intermittent access to ethanol in a 2-bottle choice procedure.[3][4]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats for Opioid Withdrawal Studies

1. Materials and Reagents:

  • This compound (OlAla)

  • Ethanol (100%)

  • Tween 80

  • Physiological saline (0.9% NaCl)

  • Nitrogen gas supply

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes

2. Preparation of this compound Formulation:

  • Dissolve the desired amount of OlAla in ethanol.

  • Add Tween 80 to the solution. A common ratio is a 1:1 mixture of ethanol and Tween 80.

  • Evaporate the ethanol using a gentle stream of nitrogen gas.

  • Add physiological saline to the remaining Tween 80/OlAla mixture to achieve the final desired concentration. A typical final vehicle composition is a 1:9 ratio of Tween 80 to saline.[1][5]

  • For example, to prepare a 20 mg/mL solution for a 1 mL/kg administration volume, dissolve 20 mg of OlAla per mL of the final vehicle.

  • Vortex the solution thoroughly to ensure a homogenous suspension.

3. Animal Model:

  • Male Sprague-Dawley rats are a commonly used model.[5]

4. Administration Procedure:

  • Administer the prepared OlAla solution or vehicle via oral gavage at a volume of 1 mL/kg body weight.[1]

  • The timing of administration will depend on the specific experimental design (e.g., 15-30 minutes prior to the induction of withdrawal).

Protocol 2: Intraperitoneal Administration of this compound in Mice for Nicotine and Alcohol-Related Studies

1. Materials and Reagents:

  • This compound (OlAla)

  • Vehicle solution (e.g., saline, or a mixture of ethanol, Tween 80, and saline as described in Protocol 1).

2. Preparation of this compound Solution:

  • Prepare the OlAla solution in the chosen vehicle at the desired concentration. For example, doses of 5, 15, and 30 mg/kg have been used in nicotine studies[2], and 60 mg/kg has been used in alcohol self-administration studies.[3][4]

3. Animal Model:

  • C57BL/6 mice are a commonly used strain.[3][4]

4. Administration Procedure:

  • Inject the prepared OlAla solution or vehicle intraperitoneally (i.p.).

  • The injection volume is typically 10 mL/kg body weight for mice.

  • Administer the solution 15-30 minutes prior to the behavioral test or substance administration.[2]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

G cluster_cell Target Cell OlAla This compound (OlAla) PPARa PPARα OlAla->PPARa Activates FAAH FAAH OlAla->FAAH Weakly Inhibits Nucleus Nucleus PPARa->Nucleus Translocates to Anandamide Anandamide (AEA) FAAH->Anandamide Degrades CB1 CB1 Receptor Anandamide->CB1 Activates Physiological_Effects Modulation of Withdrawal Symptoms & Drug-Seeking Behavior CB1->Physiological_Effects Gene Gene Transcription (Lipid Metabolism, etc.) Nucleus->Gene Regulates Gene->Physiological_Effects

Caption: Proposed signaling mechanism of this compound.

Experimental Workflow for In Vivo this compound Administration

G start Start prep Prepare this compound Formulation start->prep admin Administer this compound (Oral Gavage or i.p. Injection) prep->admin animals Acclimate Animals (e.g., Rats or Mice) animals->admin behavior Behavioral Testing (e.g., Conditioned Place Preference, Withdrawal Assessment) admin->behavior biochem Biochemical Analysis (e.g., Tissue Collection for Biomarker Measurement) admin->biochem data Data Analysis and Interpretation behavior->data biochem->data end End data->end

Caption: Generalized workflow for an in vivo this compound experiment.

References

Application Notes and Protocols for Conditioned Place Preference Assay Using N-oleoyl Alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-oleoyl alanine in conditioned place preference (CPP) and conditioned place aversion (CPA) assays. This document is intended to guide researchers in designing and executing experiments to evaluate the motivational effects of this compound in the context of substance abuse and withdrawal.

Introduction

This compound (OlAla) is an endogenous N-acyl amino acid, structurally similar to the endocannabinoid-like molecule N-oleoyl glycine (OlGly)[1]. It has garnered significant interest for its potential therapeutic effects in addiction and withdrawal.[1][2] Research suggests that this compound can modulate the rewarding effects of drugs of abuse and alleviate the aversive states associated with withdrawal.[1][2] The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs and other stimuli[3][4]. By pairing a specific environment with a substance, researchers can measure the motivational value of that substance by observing the animal's preference for the drug-paired environment in a drug-free state[3][5].

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound in conditioned place preference and related behavioral assays.

Table 1: Effect of this compound on Nicotine-Induced Conditioned Place Preference in Mice

Treatment GroupDose of this compound (mg/kg, i.p.)Nicotine Dose (mg/kg, s.c.)CPP Score (Difference in time spent in drug-paired chamber, seconds)Outcome
Vehicle + Saline00Not specified, serves as baselineNo preference
Vehicle + Nicotine00.5Significant increase from baselineNicotine induces CPP
This compound + Nicotine50.5No significant difference from Vehicle + NicotineIneffective at this dose
This compound + Nicotine150.5No significant difference from Vehicle + NicotineIneffective at this dose
This compound + Nicotine300.5Significant reduction compared to Vehicle + NicotineAttenuates nicotine-induced CPP [1][6]

Note: The study by Karin et al. (2024) demonstrated that 30 mg/kg of this compound was effective in preventing nicotine-induced CPP. The effect was found to be independent of PPARα activation.[1][7]

Table 2: Effect of Orally Administered this compound on Morphine Withdrawal-Induced Conditioned Place Aversion in Rats

Treatment GroupDose of this compound (mg/kg, oral)Morphine Dose (mg/kg, s.c.)Naloxone Dose (mg/kg, s.c.)Place Aversion Score (Difference in time spent in withdrawal-paired chamber, seconds)Outcome
Vehicle0201Significant decrease from baselineMorphine withdrawal induces CPA
This compound5201No significant difference from VehicleIneffective at this dose
This compound20201Significant increase compared to VehicleBlocks morphine withdrawal-induced CPA [2][8]

Table 3: Effect of this compound on Alcohol Self-Administration and Preference in Mice

Treatment GroupDose of this compound (mg/kg, i.p.)Outcome on Alcohol IntakeOutcome on Alcohol Preference
Vehicle0Baseline intake and preferenceBaseline intake and preference
This compound60Significantly reduced Significantly reduced [9][10][11]

Experimental Protocols

Protocol 1: Nicotine-Induced Conditioned Place Preference Assay in Mice

This protocol is adapted from studies investigating the effect of this compound on nicotine reward[1][6].

1. Apparatus:

  • A three-chamber CPP apparatus is used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a mesh floor) and a smaller, neutral central chamber.

2. Phases of the Experiment:

  • Habituation (Day 1):

    • Allow mice to freely explore all three chambers for a 15-minute session.

    • Record the time spent in each chamber to establish baseline preference. An unbiased design is often used, where the drug-paired chamber is assigned randomly.

  • Conditioning (Days 2-4):

    • Conduct two conditioning sessions per day, separated by at least 4 hours.

    • Morning Session: Administer vehicle (for this compound) intraperitoneally (i.p.) 15 minutes before a subcutaneous (s.c.) injection of saline. Immediately after the saline injection, confine the mouse to one of the conditioning chambers for 20 minutes.

    • Afternoon Session: Administer the chosen dose of this compound (e.g., 5, 15, or 30 mg/kg, i.p.) 15 minutes before a s.c. injection of nicotine (0.5 mg/kg). Immediately after the nicotine injection, confine the mouse to the other conditioning chamber for 20 minutes.

    • The order of saline and nicotine conditioning should be counterbalanced across animals.

  • Testing (Day 5):

    • Place the mouse in the central chamber and allow it to freely explore all three chambers for 20 minutes in a drug-free state.

    • Record the time spent in each of the conditioning chambers.

    • The CPP score is calculated as the time spent in the nicotine-paired chamber minus the time spent in the saline-paired chamber.

3. Data Analysis:

  • Use appropriate statistical tests (e.g., two-way ANOVA followed by post-hoc tests) to compare the CPP scores between the different treatment groups.

Protocol 2: Morphine Withdrawal-Induced Conditioned Place Aversion Assay in Rats

This protocol is based on studies evaluating the effect of this compound on the aversive effects of opioid withdrawal[2][8].

1. Apparatus:

  • A two-chamber CPA apparatus with distinct floor textures (e.g., grid vs. hole) is used.

2. Phases of the Experiment:

  • Pre-conditioning (Day 1):

    • Allow rats to explore both chambers for a 10-minute session to determine initial floor preference.

  • Conditioning (Days 2 and 3):

    • Day 2 (Saline Pairing): Administer vehicle orally 60 minutes before a saline injection. Immediately after the injection, confine the rat to its preferred floor for 20 minutes.

    • Day 3 (Withdrawal Pairing): Administer a high dose of morphine (20 mg/kg, s.c.). 24 hours later, administer the chosen dose of this compound (e.g., 5 or 20 mg/kg) orally 60 minutes before a naloxone injection (1 mg/kg, s.c.) to precipitate withdrawal. Immediately after the naloxone injection, confine the rat to its non-preferred floor for 20 minutes.

  • Testing (Day 4):

    • Allow the rat to freely explore both chambers for a 15-minute session in a drug-free state.

    • Record the time spent on each floor.

    • The CPA score is calculated as the time spent on the withdrawal-paired floor minus the time spent on the saline-paired floor.

3. Data Analysis:

  • Use appropriate statistical tests (e.g., paired t-tests or ANOVA) to compare the time spent on the withdrawal-paired floor before and after conditioning, and to compare the CPA scores between treatment groups.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_phase1 Phase 1: Habituation cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Testing cluster_phase4 Data Analysis Habituation Day 1: Habituation (15 min free exploration) Conditioning_Saline Days 2-4 (Morning): Vehicle + Saline (Confined to one chamber) Habituation->Conditioning_Saline Establish Baseline Conditioning_Drug Days 2-4 (Afternoon): OlAla + Nicotine/Withdrawal Inducer (Confined to other chamber) Testing Day 5: Test (15-20 min free exploration, drug-free) Conditioning_Drug->Testing Associate Cues with Drug/Withdrawal Analysis Calculate CPP/CPA Score (Time in Drug-Paired Chamber - Time in Saline-Paired Chamber) Testing->Analysis Measure Preference/Aversion

signaling_pathway cluster_ec Extracellular OlAla This compound FAAH FAAH OlAla->FAAH Inhibition PPARa PPARa OlAla->PPARa Direct Activation? Anandamide Anandamide FAAH->Anandamide Degradation CB1R CB1R Anandamide->CB1R Activation Anandamide->PPARa Activation Downstream Downstream CB1R->Downstream Nicotine_Reward Nicotine_Reward CB1R->Nicotine_Reward Potential Involvement Gene Gene PPARa->Gene PPARa->Nicotine_Reward Independent of this pathway for OlAla Opioid_Withdrawal Opioid_Withdrawal Downstream->Opioid_Withdrawal Gene->Opioid_Withdrawal

References

Application Notes and Protocols: N-oleoyl alanine for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, administration, and biological context of N-oleoyl alanine (OlAla) for intraperitoneal (i.p.) injection in preclinical research models.

Introduction

This compound is an endogenous N-acyl amino acid, a class of lipid signaling molecules that play crucial roles in various physiological processes. Structurally similar to the endocannabinoid anandamide, OlAla has garnered significant interest for its neuromodulatory and metabolic effects. It has been shown to reduce the affective and somatic symptoms of opioid withdrawal and may influence nicotine reward pathways.[1][2] Its primary mechanisms of action involve the activation of the peroxisome proliferator-activated receptor alpha (PPARα) and indirect modulation of the cannabinoid 1 (CB1) receptor, partly through weak inhibition of the fatty acid amide hydrolase (FAAH) enzyme.[2]

Data Presentation

Solubility of this compound
SolventSolubility
Ethanol50 mg/mL
Dimethyl sulfoxide (DMSO)30 mg/mL
Dimethylformamide (DMF)10 mg/mL
Phosphate Buffered Saline (PBS), pH 7.20.25 mg/mL
Pharmacokinetic Parameters of this compound in Rodents

Published literature provides limited specific pharmacokinetic parameters (Cmax, Tmax, bioavailability) for the intraperitoneal administration of this compound. However, time-course studies in mice have shown that after a single intraperitoneal injection, plasma and brain concentrations of OlAla peak approximately 20 minutes post-administration and gradually decline over 120 minutes.[3] One study in rats reported that intraperitoneal injections of OlAla at 1 and 5 mg/kg resulted in a longer duration of action (up to 60 minutes) in behavioral assays compared to its structural analog, N-oleoyl glycine, suggesting enhanced stability.

For comparative purposes, pharmacokinetic data for L-alanine administered intraperitoneally in rats are provided below, though it should be noted that these values are for the amino acid itself and not the N-oleoyl conjugate.

ParameterValue (for L-alanine in rats)
Absorption Rate Constant (Ka)1.75 ± 0.273 h⁻¹
Elimination Rate Constant (Ke)0.02 ± 0.01 h⁻¹
Absolute Bioavailability (BAa) at 8h99% ± 1%[4]

Note: The pharmacokinetic profile of this compound, a lipophilic molecule, will differ significantly from that of the hydrophilic amino acid L-alanine.

Recommended Dosing for Intraperitoneal Injection in Rodents
SpeciesEffective Dose Range
Rat1 - 5 mg/kg
Mouse5 - 60 mg/kg

Experimental Protocols

Formulation of this compound for Intraperitoneal Injection

This protocol is adapted from methodologies reported in peer-reviewed literature.[1][2]

Materials:

  • This compound (powder)

  • Ethanol (200 proof, anhydrous)

  • Tween 80 (Polysorbate 80)

  • Physiological saline (0.9% NaCl, sterile)

  • Sterile conical tubes

  • Nitrogen gas source with a fine-nozzle dispenser

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Dissolution: Weigh the desired amount of this compound and dissolve it in ethanol in a sterile conical tube. The ratio of ethanol to the final volume is typically 1:20 (e.g., 50 µL of ethanol for a final volume of 1 mL).

  • Addition of Surfactant: Add Tween 80 to the ethanol-OlAla solution. The ratio of Tween 80 to the final volume is also 1:20 (e.g., 50 µL of Tween 80 for a final volume of 1 mL). Vortex the mixture thoroughly to ensure complete mixing.

  • Ethanol Evaporation: Gently evaporate the ethanol from the solution using a stream of nitrogen gas. This step is crucial to avoid potential toxicity from the ethanol in vivo. The final vehicle will consist of Tween 80 and saline.

  • Addition of Saline: Add sterile physiological saline to the mixture to achieve the final desired concentration. The ratio of saline to the final volume is typically 18:20 or 19:20, resulting in a final vehicle of 1:9 or 1:19 (Tween 80:saline).[1][2]

  • Homogenization: Vortex the final solution vigorously to ensure the formation of a stable emulsion or suspension. The solution should appear homogenous before administration.

Protocol for Intraperitoneal Injection in Mice

Materials:

  • Prepared this compound formulation

  • Sterile syringe (1 mL) with a 25-27 gauge needle

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. Ensure the animal is held firmly but without restricting its breathing.

  • Positioning: Tilt the mouse to a slight head-down position. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) or gas is aspirated. If aspiration occurs, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Injection: Slowly and steadily inject the this compound formulation.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.

Signaling Pathways and Mechanisms of Action

Experimental Workflow for In Vivo this compound Study

G cluster_prep Formulation Preparation cluster_admin Intraperitoneal Administration cluster_analysis Downstream Analysis a Weigh this compound b Dissolve in Ethanol a->b c Add Tween 80 b->c d Evaporate Ethanol (N2 stream) c->d e Add Physiological Saline d->e f Vortex to Homogenize e->f i Inject Formulation f->i g Animal Restraint h Identify Injection Site (Lower Right Quadrant) g->h h->i j Behavioral Assays (e.g., analgesia, withdrawal) i->j k Pharmacokinetic Analysis (Blood/Tissue Sampling) i->k l Target Engagement (e.g., receptor binding, enzyme activity) i->l

Experimental workflow for an in vivo study using this compound.

PPARα Signaling Pathway

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus OlAla_cyto This compound PPARa PPARα OlAla_cyto->PPARa activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex Complex_nuc PPARα-RXR Heterodimer Complex->Complex_nuc translocates PPRE PPRE (Promoter Region) Complex_nuc->PPRE binds Gene Target Gene Expression (Lipid Metabolism, Anti-inflammatory) PPRE->Gene regulates

Activation of the PPARα signaling pathway by this compound.

CB1 Receptor Signaling Pathway

G Indirect modulation by OlAla (via FAAH inhibition) cluster_membrane Cell Membrane cluster_cyto Cytoplasm CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse ↓ Cellular Response PKA->CellularResponse

CB1 receptor signaling pathway indirectly modulated by this compound.

FAAH Inhibition Mechanism

G cluster_FAAH FAAH Enzyme cluster_inhibition Inhibition by OlAla FAAH FAAH Active Site Products Arachidonic Acid + Ethanolamine FAAH->Products hydrolyzes Anandamide Anandamide (Endocannabinoid) Anandamide->FAAH binds to OlAla This compound OlAla->FAAH weakly inhibits Anandamide_cyto ↑ Anandamide Levels

Weak inhibition of FAAH by this compound.

References

Application Notes and Protocols for Studying N-Oleoyl Alanine Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that are gaining increasing attention for their diverse biological activities. Emerging research suggests that OlAla plays significant roles in neurobiology and metabolic regulation. It has been implicated in the modulation of withdrawal symptoms associated with opioid and nicotine dependence and may influence alcohol consumption behaviors. The proposed mechanisms of action for this compound involve interactions with several key cellular targets, including G protein-coupled receptors (GPCRs), transient receptor potential (TRP) channels, and the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα). Additionally, like other N-acyl amides, OlAla may exhibit weak inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of several bioactive lipids, thereby indirectly influencing the endocannabinoid system.

These application notes provide detailed protocols for a range of cell-based assays to investigate the biological activity of this compound. The described methods will enable researchers to elucidate its mechanisms of action and explore its therapeutic potential.

I. PPARα Activation Assay

Application: To determine if this compound can activate the nuclear receptor PPARα, which is a key regulator of lipid metabolism and inflammation.

Principle: This assay utilizes a cell line co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPARα response element (PPRE). Activation of PPARα by a ligand, such as this compound, leads to the expression of luciferase, and the resulting luminescence is measured as a readout of receptor activation.

Experimental Protocol:

Materials:

  • HEK293T cells (or other suitable host cells)

  • PPARα expression vector

  • PPRE-luciferase reporter vector

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • This compound (OlAla)

  • GW7647 (positive control, PPARα agonist)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a transfection mix in Opti-MEM containing the PPARα expression vector and the PPRE-luciferase reporter vector according to the manufacturer's instructions for the transfection reagent.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (GW7647) in serum-free DMEM.

    • After 24 hours of transfection, replace the medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Remove the medium and add 50 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a luminometer.

Data Presentation:

CompoundConcentration (µM)Luminescence (RLU)Fold Activation (vs. Vehicle)
Vehicle (DMSO)-Value1.0
This compound0.1ValueValue
1ValueValue
10ValueValue
100ValueValue
GW76470.01ValueValue
0.1ValueValue
1ValueValue

Note: Oleoylethanolamide (OEA), a related lipid mediator, is a potent PPARα agonist with a reported EC50 of 120 nM in a transactivation assay.

Signaling Pathway and Workflow:

PPARa_Activation cluster_cell Cell OlAla This compound PPARa PPARα OlAla->PPARa binds RXR RXR PPARa->RXR heterodimerizes PPRE PPRE RXR->PPRE binds to Luciferase Luciferase Gene PPRE->Luciferase activates transcription Luminescence Luminescence Luciferase->Luminescence produces PPARa_Workflow A Seed HEK293T cells B Transfect with PPARα and PPRE-luciferase vectors A->B C Treat with this compound B->C D Incubate for 24h C->D E Add Luciferase Reagent D->E F Measure Luminescence E->F GPCR_Calcium cluster_cell Cell OlAla This compound GPCR Gq-coupled GPCR OlAla->GPCR activates PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca2+ release ER->Ca2 Calcium_Workflow A Seed cells B Load with calcium indicator dye A->B C Wash cells B->C D Measure baseline fluorescence C->D E Add this compound D->E F Measure kinetic fluorescence change E->F FAAH_Inhibition OlAla This compound FAAH FAAH Enzyme OlAla->FAAH inhibits Substrate Non-fluorescent Substrate FAAH->Substrate hydrolyzes Product Fluorescent Product Substrate->Product FAAH_Workflow A Prepare reagents B Add buffer, inhibitor, and FAAH enzyme to plate A->B C Pre-incubate B->C D Add substrate C->D E Measure fluorescence kinetically D->E F Calculate % inhibition E->F Adipogenesis_Workflow A Culture 3T3-L1 cells to confluence B Induce differentiation with MDI +/- OlAla A->B C Continue differentiation with insulin and then regular medium +/- OlAla B->C D Stain with Oil Red O C->D E Quantify lipid accumulation D->E Microglia_Activation LPS LPS Microglia Microglia LPS->Microglia activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia->Cytokines releases OlAla This compound OlAla->Microglia modulates Microglia_Workflow A Seed BV-2 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate C->D E Collect supernatant D->E F Measure cytokines by ELISA E->F

Unveiling the Therapeutic Potential of N-oleoyl Alanine in Mitigating Withdrawal Symptoms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the effects of N-oleoyl alanine (OlAla), an endogenous N-acyl amino acid, on withdrawal symptoms associated with opioid and nicotine dependence. The following sections offer comprehensive experimental methodologies, a summary of key quantitative findings, and visual representations of the underlying signaling pathways and experimental workflows. This information is intended to guide researchers in designing and executing studies to further elucidate the therapeutic potential of OlAla in addiction medicine.

Summary of Quantitative Data

The effects of this compound on various withdrawal symptoms have been quantified in several preclinical studies. The tables below summarize the key findings for both opioid and nicotine withdrawal models.

Table 1: Effects of this compound on Opioid Withdrawal Symptoms in Rodents

Animal ModelWithdrawal TypeOlAla AdministrationDose (mg/kg)Key FindingsReference
RatsAcute naloxone-precipitated morphine withdrawalOral gavage20Reduced the establishment of conditioned place aversion.[1][2][3]
RatsChronic naloxone-precipitated heroin withdrawalOral gavage5Attenuated abdominal contractions and diarrhea.[1][2][3]
RatsSpontaneous morphine withdrawalIntraperitoneal (i.p.)5 and 20Reduced spontaneous withdrawal responses.[4][5]
RatsSpontaneous steady-state heroin withdrawalIntraperitoneal (i.p.)5 and 20Attenuated withdrawal responses.[4][5]
RatsNaloxone-precipitated heroin withdrawalIntraperitoneal (i.p.)5Attenuated somatic withdrawal responses. Effects blocked by CB1 and PPARα antagonists.[4][5]

Table 2: Effects of this compound on Nicotine Withdrawal Symptoms in Mice

Animal ModelWithdrawal TypeOlAla AdministrationDose (mg/kg)Key FindingsReference
MiceSpontaneous nicotine withdrawalIntraperitoneal (i.p.)60Attenuated somatic and affective withdrawal signs.[6][7][8]
MiceNicotine-induced conditioned place preferenceIntraperitoneal (i.p.)Not specifiedPrevented the development of nicotine-induced conditioned place preference.[6][7][8]

Experimental Protocols

The following are detailed protocols for inducing and assessing withdrawal symptoms and evaluating the effects of this compound.

Protocol 1: Naloxone-Precipitated Opioid Withdrawal in Rats

This protocol is designed to assess the effects of OlAla on both the affective and somatic components of opioid withdrawal.

1.1. Animals:

  • Male Sprague-Dawley rats.

1.2. Materials:

  • This compound (OlAla)

  • Morphine sulfate

  • Heroin hydrochloride

  • Naloxone hydrochloride

  • Vehicle (e.g., saline, or a solution of ethanol, Emulphor, and saline)

  • Osmotic minipumps

  • Conditioned Place Aversion (CPA) or Preference (CPP) apparatus

  • Observation chambers for somatic withdrawal assessment

1.3. Experimental Workflow:

G cluster_affective Affective Withdrawal (CPA) cluster_somatic Somatic Withdrawal A1 Day 1: Habituation Place rats in CPA apparatus A2 Day 2: Conditioning (Morphine) Administer Morphine (e.g., 10 mg/kg, s.c.) Confine to one chamber A1->A2 A3 Day 3: Conditioning (Saline) Administer Saline Confine to other chamber A2->A3 A4 Day 4: Pre-treatment Administer OlAla (e.g., 0, 5, 20 mg/kg, p.o.) A3->A4 A5 Day 5: Withdrawal Induction & Pairing Administer Naloxone (e.g., 1 mg/kg, s.c.) Confine to morphine-paired chamber A4->A5 A6 Day 6: Test Allow free access to both chambers Record time spent in each A5->A6 S1 Day 1-11: Chronic Heroin Exposure Implant osmotic minipumps with heroin S2 Day 12: Pre-treatment Administer OlAla (e.g., 5-80 mg/kg, p.o.) S1->S2 S3 Withdrawal Induction Administer Naloxone (e.g., 1 mg/kg, s.c.) S2->S3 S4 Observation Place in observation chamber for 30 min Videotape and score withdrawal signs S3->S4

Workflow for Opioid Withdrawal Studies

1.4. Detailed Procedure:

  • Affective Withdrawal (Conditioned Place Aversion):

    • Habituation: On day 1, allow rats to freely explore the two-chamber CPA apparatus for a baseline measurement.

    • Conditioning: On subsequent days, pair one chamber with morphine administration and the other with saline.

    • Pre-treatment: Prior to withdrawal induction, administer the desired dose of OlAla orally.[1]

    • Withdrawal Induction and Pairing: Induce withdrawal with a naloxone injection and confine the animal to the morphine-paired chamber.[1]

    • Test: On the test day, allow the rat free access to both chambers and measure the time spent in each to determine place aversion. A reduction in time spent in the morphine-paired chamber indicates aversion.

  • Somatic Withdrawal:

    • Chronic Opioid Exposure: Implant osmotic minipumps filled with heroin for continuous infusion over several days.[1]

    • Pre-treatment: Before inducing withdrawal, administer OlAla orally.[1]

    • Withdrawal Induction: Administer a subcutaneous injection of naloxone.[1]

    • Observation: Immediately place the rat in an observation chamber and record the frequency and duration of somatic withdrawal signs (e.g., abdominal contractions, diarrhea, wet dog shakes, ptosis) for a set period (e.g., 30 minutes).[1]

Protocol 2: Spontaneous Nicotine Withdrawal in Mice

This protocol is used to evaluate the effect of OlAla on the physical and affective signs of spontaneous nicotine withdrawal.

2.1. Animals:

  • ICR mice (both male and female can be used).[6][7]

2.2. Materials:

  • This compound (OlAla)

  • Nicotine hydrogen tartrate

  • Vehicle

  • Osmotic minipumps

  • Observation chambers

  • Light/Dark box for assessing anxiety-like behavior

  • Apparatus for assessing thermal nociception (e.g., hot plate)

2.3. Experimental Workflow:

G cluster_nicotine Spontaneous Nicotine Withdrawal N1 Day 1-14: Chronic Nicotine Exposure Implant osmotic minipumps with nicotine N2 Day 15: Minipump Removal Induce spontaneous withdrawal N1->N2 N3 Treatment Administer OlAla (e.g., 60 mg/kg, i.p.) N2->N3 N4 Behavioral Assessment - Somatic withdrawal signs - Affective behavior (Light/Dark Box) - Thermal hyper-nociception N3->N4

Workflow for Nicotine Withdrawal Studies

2.4. Detailed Procedure:

  • Chronic Nicotine Exposure: Implant mice with osmotic minipumps containing nicotine for a period of 14 days to induce dependence.[6][7]

  • Withdrawal Induction: After 14 days, remove the minipumps to initiate spontaneous withdrawal.[6][7]

  • Treatment: Administer OlAla intraperitoneally at the desired dose.[6][7]

  • Behavioral Assessment:

    • Somatic Signs: Observe and score withdrawal signs such as tremors, paw shakes, and head shakes at various time points after pump removal.[6]

    • Affective Behavior: Use the light/dark box test to assess anxiety-like behavior. An increase in time spent in the dark compartment is indicative of anxiety.[6][7]

    • Thermal Hyper-nociception: Measure paw withdrawal latency on a hot plate to assess changes in pain sensitivity, a common symptom of nicotine withdrawal.[6][7]

Signaling Pathways

This compound is believed to exert its effects on withdrawal symptoms through the modulation of the endocannabinoid system and peroxisome proliferator-activated receptor alpha (PPARα).[4][5]

G OlAla This compound CB1 CB1 Receptor OlAla->CB1 Activates PPARa PPARα OlAla->PPARa Activates Withdrawal Withdrawal Symptoms (Affective & Somatic) CB1->Withdrawal Inhibits PPARa->Withdrawal Inhibits

Proposed Signaling Pathway of this compound

The diagram above illustrates the proposed mechanism where this compound activates both the cannabinoid 1 (CB1) receptor and PPARα, leading to an attenuation of withdrawal symptoms. Studies have shown that the effects of OlAla on opioid withdrawal can be blocked by antagonists of these receptors, supporting this dual mechanism of action.[4][5]

References

Application Notes and Protocols for Measuring N-oleoyl Alanine Binding to Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-oleoyl alanine (NOA) is an endogenous N-acyl amino acid, a class of bioactive lipids implicated in various physiological processes. Emerging research suggests that NOA and structurally related molecules may exert their effects by interacting with several receptor types, including G protein-coupled receptors (GPCRs) such as GPR55 and GPR120, as well as the nuclear receptor PPARα. Understanding the binding characteristics of NOA to these receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting these pathways.

These application notes provide an overview of the primary techniques used to measure the binding of this compound to its putative receptors. Detailed protocols for key experimental methodologies are provided to guide researchers in setting up and performing these assays.

Potential Receptors for this compound

  • GPR55: An orphan GPCR that has been implicated in various physiological processes, including pain, inflammation, and cancer. Several N-acyl amides have been shown to modulate GPR55 activity.

  • GPR120 (FFAR4): A receptor for long-chain free fatty acids, known to be involved in metabolism, inflammation, and gut hormone secretion.[1][2] Its structural similarity to other lipid-sensing receptors makes it a potential target for NOA.

  • PPARα (Peroxisome Proliferator-Activated Receptor Alpha): A nuclear receptor that functions as a ligand-activated transcription factor.[3] It plays a critical role in the regulation of lipid metabolism and inflammation. This compound has been reported to activate PPARα in vitro.[4]

Techniques for Measuring Receptor Binding

Several robust methods can be employed to quantify the interaction between this compound and its target receptors. The choice of technique often depends on the specific research question, the nature of the receptor, and the availability of reagents.

1. Radioligand Binding Assays: This is a classic and widely used technique to determine the affinity and specificity of a ligand for a receptor. It involves the use of a radiolabeled form of a ligand to quantify its binding to a receptor preparation.

2. Surface Plasmon Resonance (SPR): A label-free optical technique that allows for the real-time monitoring of biomolecular interactions. SPR measures changes in the refractive index at the surface of a sensor chip as an analyte (e.g., NOA) flows over an immobilized ligand (e.g., the receptor).

3. Fluorescence-Based Assays: These assays utilize fluorescently labeled ligands or components that change their fluorescence properties upon binding. They offer a sensitive and often high-throughput alternative to radioligand assays.

Quantitative Data Summary

While direct binding affinity values (Kd or Ki) for this compound with GPR55 and GPR120 are not extensively reported in the literature, functional assays provide valuable insights into its potency. The following table summarizes available quantitative data for the activation of these receptors by relevant ligands. For PPARα, the interaction is typically characterized by its ability to induce transcriptional activation.

ReceptorLigandAssay TypeParameterValue
GPR55 N-oleoyl dopamine (structurally related N-acyl amide)Cytotoxicity AssayEC50In the range of 6-80 µM[5]
ML184 (synthetic agonist)β-arrestin traffickingEC500.26 ± 0.01 µM[6]
CID1792197 (synthetic agonist)β-arrestin traffickingEC500.11 ± 0.01 µM[6]
GPR120 GW9508 (synthetic agonist)SRE-luc reporter assayEC501-10 µM[2]
Docosahexaenoic acid (DHA)SRE-luc reporter assayEC501-10 µM[2]
PPARα N-oleoylalanineIn vitro activation-Activates PPARα[4]
Clofibrate (synthetic agonist)BODIPY C16-CoA displacementKi51 nM[7]
Various fatty acidsBODIPY C16-CoA displacementKi17-29 nM[7]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for GPCRs (GPR55/GPR120)

This protocol describes a filtration-based competition binding assay to determine the affinity (Ki) of this compound for a GPCR by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (GPR55 or GPR120)

  • Radiolabeled ligand (e.g., [³H]-CP55,940 for GPR55) with known Kd

  • This compound (unlabeled competitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash Buffer (ice-cold)

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, radiolabeled ligand (at a concentration near its Kd), and receptor membranes.

    • Non-specific Binding (NSB): Add assay buffer, radiolabeled ligand, a high concentration of a known unlabeled ligand (to saturate the receptors), and receptor membranes.

    • Competition: Add assay buffer, radiolabeled ligand, varying concentrations of this compound, and receptor membranes.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of NOA that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Assay_Setup Set up Total, NSB, and Competition Wells in 96-well Plate Membrane_Prep->Assay_Setup Reagent_Prep Prepare Radioligand and This compound Solutions Reagent_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound from Free Ligand Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Determine IC50 from Competition Curve Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Surface Plasmon Resonance (SPR) for GPCR-Ligand Interaction

This protocol outlines the general steps for analyzing the binding of this compound to a purified and reconstituted GPCR (e.g., GPR120) immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 or L1 chip for lipid-reconstituted proteins)

  • Purified, solubilized, and reconstituted receptor protein

  • This compound solutions in running buffer at various concentrations

  • Running Buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Regeneration solution (if necessary)

Procedure:

  • Receptor Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS).

    • Immobilize the purified and reconstituted receptor onto the sensor surface. The method of immobilization will depend on the nature of the receptor preparation (e.g., amine coupling, capture of tagged receptors).

    • Deactivate any remaining active groups on the surface.

    • A reference flow cell should be prepared in parallel (e.g., by performing the activation and deactivation steps without adding the receptor) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject a series of concentrations of this compound over the sensor and reference surfaces for a defined association time, followed by a dissociation phase with running buffer.

    • If the ligand does not fully dissociate, a regeneration step with a specific solution may be required to return to the baseline.

  • Data Analysis:

    • The sensorgram (a plot of response units vs. time) for the reference flow cell is subtracted from the sensorgram for the receptor-immobilized flow cell to obtain the specific binding signal.

    • The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Experimental Workflow for Surface Plasmon Resonance

SPR_Workflow cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis Receptor_Prep Purify and Reconstitute Receptor Protein Immobilization Immobilize Receptor on Sensor Chip Receptor_Prep->Immobilization Ligand_Prep Prepare this compound Concentration Series Binding_Measurement Inject NOA and Record Sensorgrams Ligand_Prep->Binding_Measurement Immobilization->Binding_Measurement Regeneration Regenerate Sensor Surface (if necessary) Binding_Measurement->Regeneration Reference_Subtraction Subtract Reference Sensorgram Binding_Measurement->Reference_Subtraction Regeneration->Binding_Measurement Model_Fitting Fit Data to a Binding Model Reference_Subtraction->Model_Fitting Kinetic_Parameters Determine ka, kd, and Kd Model_Fitting->Kinetic_Parameters

Caption: Workflow for an SPR-based binding analysis.

Protocol 3: PPARα Activation Assay (Reporter Gene Assay)

This protocol describes a cell-based reporter assay to measure the activation of PPARα by this compound. This is an indirect measure of binding that reflects the functional consequence of ligand engagement.

Materials:

  • Mammalian cell line (e.g., HEK293T or HepG2)

  • Expression plasmid for human or mouse PPARα

  • Reporter plasmid containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Positive control agonist (e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in appropriate medium.

    • Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound or the positive control agonist. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a suitable period (e.g., 18-24 hours) to allow for gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • If a normalization plasmid was used, measure the activity of the corresponding reporter.

  • Data Analysis:

    • Normalize the luciferase activity to the control reporter activity (if applicable).

    • Plot the normalized luciferase activity against the log concentration of this compound.

    • Determine the EC50 value (the concentration of NOA that produces 50% of the maximal response) using non-linear regression.

Signaling Pathway Diagrams

GPR55 Signaling Pathway

GPR55_Signaling NOA This compound GPR55 GPR55 NOA->GPR55 Gq11 Gαq/11 GPR55->Gq11 G1213 Gα12/13 GPR55->G1213 PLC PLC Gq11->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement ERK ERK Ca_release->ERK PKC->ERK NFAT NFAT ERK->NFAT CREB CREB ERK->CREB Cell_Proliferation Cell Proliferation NFAT->Cell_Proliferation CREB->Cell_Proliferation

Caption: GPR55 signaling cascade upon agonist binding.

GPR120 Signaling Pathway

GPR120_Signaling NOA This compound GPR120 GPR120 NOA->GPR120 Gq11 Gαq/11 GPR120->Gq11 Beta_Arrestin2 β-Arrestin 2 GPR120->Beta_Arrestin2 PLC PLC Gq11->PLC TAB1 TAB1 Beta_Arrestin2->TAB1 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG TAK1_inhibition TAK1 Inhibition TAB1->TAK1_inhibition Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB_JNK_inhibition NF-κB & JNK Inhibition TAK1_inhibition->NFkB_JNK_inhibition GLP1_Secretion GLP-1 Secretion Ca_release->GLP1_Secretion Insulin_Sensitization Insulin Sensitization PKC->Insulin_Sensitization Anti_inflammatory_effects Anti-inflammatory Effects NFkB_JNK_inhibition->Anti_inflammatory_effects

Caption: GPR120 signaling pathways leading to metabolic and anti-inflammatory effects.

PPARα Signaling Pathway

PPARa_Signaling NOA This compound PPARa PPARα NOA->PPARa Enters Nucleus Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer Coactivators Coactivator Recruitment Heterodimer->Coactivators Corepressors Corepressor Dissociation Heterodimer->Corepressors Binding leads to PPRE PPRE (in target gene promoter) Transcription Gene Transcription PPRE->Transcription Initiates Coactivators->PPRE Complex binds to Corepressors->Heterodimer Dissociation of Lipid_Metabolism Lipid Metabolism Transcription->Lipid_Metabolism Inflammation_Modulation Inflammation Modulation Transcription->Inflammation_Modulation

Caption: PPARα signaling pathway upon ligand activation.

References

Application Notes and Protocols for the Dissolution of N-oleoyl Alanine in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-oleoyl alanine (OlAla) is a naturally occurring N-acyl amide that has been identified in insect and animal tissues.[1][2] As a member of the N-acyl amino acid family, it is recognized as a bioactive mediator with potential roles in various physiological processes.[1] Research indicates that this compound may modulate G protein-coupled receptors or transient receptor potential channels.[2] Due to its therapeutic potential, particularly in areas like opioid withdrawal and nicotine dependence, its use in in vitro studies is expanding.[3][4] Proper dissolution of this lipophilic molecule is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols and data for the effective solubilization of this compound for use in a variety of in vitro applications.

Data Presentation: Solubility of this compound

The solubility of this compound varies significantly depending on the solvent. The following table summarizes the quantitative solubility data for this compound in commonly used laboratory solvents.

SolventSolubility (mg/mL)Reference
Ethanol50[1][2]
Dimethyl sulfoxide (DMSO)30[1][2]
Dimethylformamide (DMF)10[1][2]
Phosphate Buffered Saline (PBS, pH 7.2)0.25[1][2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution of this compound that can be further diluted in aqueous media for in vitro assays.

Materials:

  • This compound (solid)

  • Ethanol (200 proof) or DMSO

  • Sterile, conical-bottom tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of ethanol or DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock in ethanol, add 1 mL of ethanol to 50 mg of this compound).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but care should be taken to avoid solvent evaporation.

  • Once dissolved, the stock solution can be stored at -20°C.[5] For maximum product recovery, centrifuge the vial prior to removing the cap after storage.[5]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol describes the preparation of a working solution of this compound in a vehicle suitable for cell culture experiments. It is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity.

Materials:

  • This compound stock solution (from Protocol 1)

  • Cell culture medium (e.g., DMEM, RPMI)

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • In a sterile microcentrifuge tube, perform a serial dilution of the stock solution with the cell culture medium to achieve the final desired concentration. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Ensure the final concentration of the organic solvent (ethanol or DMSO) in the cell culture medium is low (typically ≤ 0.1%) to prevent adverse effects on the cells.

  • The final working solution should be prepared fresh for each experiment and should not be stored for more than one day.[6]

Protocol 3: Preparation of a Vehicle Solution for In Vitro Studies

In some experimental setups, a vehicle solution containing a surfactant is used to improve the solubility and delivery of lipophilic compounds. This protocol is adapted from in vivo studies and can be optimized for in vitro use.[3][7]

Materials:

  • This compound (solid)

  • Ethanol (200 proof)

  • Emulphor or Tween 80

  • Saline (0.9% w/v) or PBS

  • Sterile tubes

  • Nitrogen gas source (optional)

Procedure:

  • Dissolve this compound in ethanol.

  • Add Emulphor or Tween 80 to the ethanol solution. A common ratio is 1:1 (ethanol:surfactant).

  • (Optional) Evaporate the ethanol using a stream of nitrogen gas. This step is more critical for in vivo preparations but can be used to reduce ethanol concentration in vitro.

  • Add saline or PBS to the mixture to achieve the final desired volume. A common final vehicle composition is a 1:1:18 ratio of ethanol:Emulphor:saline or a 1:9 ratio of Tween 80:saline after ethanol evaporation.[3][7]

  • Vortex thoroughly to create a stable emulsion. The final concentration of the vehicle components should be tested for cytotoxicity in the specific cell line being used.

Mandatory Visualizations

Signaling Pathways

This compound and related N-acyl amides are known to interact with several signaling pathways. The diagrams below illustrate some of the key pathways that may be modulated by this compound in vitro.

GPR40_Signaling_Pathway This compound This compound GPR40 GPR40 This compound->GPR40 Activates Gq_alpha Gq_alpha GPR40->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: GPR40 Signaling Pathway Activation.

PPARa_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism Modulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism

Caption: PPARα Signaling Pathway Activation.

Experimental Workflow

The following diagram outlines a general workflow for preparing and using this compound in in vitro studies.

Experimental_Workflow A Weigh this compound B Dissolve in Organic Solvent (e.g., Ethanol, DMSO) A->B C Prepare Stock Solution B->C D Store at -20°C C->D E Dilute Stock in Cell Culture Medium C->E F Prepare Working Solution (Final Solvent Conc. ≤ 0.1%) E->F G Treat Cells in vitro F->G H Perform Assay G->H

Caption: Workflow for this compound preparation.

References

Unveiling the Therapeutic Potential of N-Oleoyl Alanine in Addiction: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals investigating novel therapeutic avenues for substance use disorders now have access to detailed application notes and protocols for utilizing animal models to study the effects of N-oleoyl alanine (OlAla). This document summarizes key findings, presents quantitative data in a structured format, provides detailed experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows. This compound, an endogenous N-acyl amino acid, has emerged as a promising neuromodulatory molecule with the potential to attenuate addiction-related behaviors across various substances of abuse, including alcohol, nicotine, and opioids.

Core Findings and Data Summary

This compound has been shown to modulate the behavioral and neurochemical responses associated with addiction. Chronic substance use alters the endogenous levels of OlAla in key brain regions of the reward circuitry, and exogenous administration of OlAla has demonstrated efficacy in reducing drug-seeking behavior and withdrawal symptoms in preclinical models.

Quantitative Data on this compound's Effects in Animal Models of Addiction

The following tables summarize the significant quantitative findings from studies investigating the impact of this compound on addiction-related behaviors.

Table 1: Effects of this compound on Alcohol Consumption in Mice

Animal ModelTreatmentDosageKey FindingsReference
Male and Female Mice (Intermittent Access to 20% EtOH)Chronic intermittent alcohol consumptionN/ASignificantly elevated endogenous OlAla levels in the prefrontal cortex (PFC), nucleus accumbens (NAc), and ventral tegmental area (VTA).[1][2][3]
Male Mice (Intermittent Access to 20% EtOH)Systemic administration of OlAla60 mg/kg, intraperitonealSignificantly reduced alcohol intake and preference.[2][3][4]

Table 2: Effects of this compound on Nicotine Reward and Withdrawal in Mice

Animal ModelTreatmentDosageKey FindingsReference
ICR Male and Female Mice (Nicotine-Induced Conditioned Place Preference)OlAla administration prior to nicotine conditioning30 mg/kg, i.p.Attenuated nicotine-induced Conditioned Place Preference (CPP).[5]
Nicotine-Dependent Mice (Spontaneous Withdrawal)OlAla administration60 mg/kgReduced somatic and affective signs of nicotine withdrawal.[5]

Table 3: Effects of this compound on Opioid Withdrawal in Rats

Animal ModelTreatmentDosageKey FindingsReference
Male Sprague Dawley Rats (Acute Morphine Withdrawal-Induced Conditioned Place Aversion)Oral administration of OlAla20 mg/kgPrevented the establishment of conditioned place aversion.[6][7]
Male Rats (Chronic Heroin Exposure with Naloxone-Precipitated Withdrawal)Oral administration of OlAla5 mg/kgReduced heroin withdrawal-induced abdominal contractions and diarrhea.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: Intermittent Access to Alcohol Two-Bottle Choice Procedure

Objective: To assess the effect of exogenous this compound on voluntary alcohol consumption and preference in mice.

Animals: Male and female C57BL/6J mice, group-housed with ad libitum access to food and water, maintained on a 12-h light/dark cycle.

Procedure:

  • Habituation: For one week, mice are habituated to drinking from two sipper tubes, both containing water.

  • Induction of Alcohol Consumption: For the subsequent 4 weeks, mice are given intermittent access to one bottle of 20% (v/v) ethanol in tap water and one bottle of tap water for 24-hour sessions on Mondays, Wednesdays, and Fridays. On the intervening days, they have access to two bottles of water.

  • Treatment Administration: Following the induction period, mice are divided into two groups. One group receives an intraperitoneal (i.p.) injection of this compound (60 mg/kg) and the other receives a vehicle injection, administered before each ethanol self-administration session.

  • Data Collection: The weight of the ethanol and water bottles is recorded daily to calculate the amount of liquid consumed. Mouse body weights are also recorded.

  • Outcome Measures:

    • Ethanol intake (g/kg/24h)

    • Water intake (ml/24h)

    • Ethanol preference (%) = (volume of ethanol consumed / total volume of liquid consumed) x 100

Protocol 2: Nicotine-Induced Conditioned Place Preference (CPP)

Objective: To evaluate the effect of this compound on the rewarding properties of nicotine.

Apparatus: A three-chambered CPP apparatus with two larger conditioning chambers (distinct visual and tactile cues) and a smaller central chamber.

Procedure:

  • Pre-conditioning (Day 1): Mice are placed in the central chamber and allowed to freely explore all three chambers for a 20-minute session. The time spent in each chamber is recorded to establish baseline preference.

  • Conditioning (Days 2-4):

    • Morning Session: Mice receive an i.p. injection of vehicle or OlAla (5, 15, or 30 mg/kg) 15 minutes prior to a subcutaneous (s.c.) injection of saline. Five minutes later, they are confined to the saline-paired chamber for a conditioning session.

    • Afternoon Session: Mice receive an i.p. injection of vehicle or OlAla 15 minutes prior to an s.c. injection of nicotine (0.5 mg/kg). Five minutes later, they are confined to the nicotine-paired chamber for a conditioning session. The order of saline and nicotine conditioning is counterbalanced across animals.

  • Post-conditioning Test (Day 5): Mice receive no injections and are placed in the central chamber with free access to all chambers for a 20-minute session. The time spent in each chamber is recorded.

  • Outcome Measure: CPP Score = Time spent in the nicotine-paired chamber on the test day - Time spent in the nicotine-paired chamber at baseline.

Protocol 3: Assessment of Opioid Withdrawal

Objective: To determine the effect of orally administered this compound on both the affective and somatic components of opioid withdrawal.

A. Conditioned Place Aversion (CPA) - Affective Withdrawal:

Procedure:

  • Pre-conditioning: Similar to CPP, establish baseline preference for the two conditioning chambers.

  • Conditioning:

    • Rats receive a high dose of morphine. 24 hours later, they are administered an oral gavage of vehicle or OlAla (5 or 20 mg/kg).

    • Following the gavage, they receive an injection of the opioid receptor antagonist naloxone to precipitate withdrawal and are immediately confined to one of the conditioning chambers.

    • On alternate days, rats receive a saline injection and are confined to the other chamber.

  • Post-conditioning Test: Rats are given free access to both chambers, and the time spent in each is recorded.

  • Outcome Measure: CPA Score = Time spent in the naloxone-paired chamber on the test day - Time spent in the naloxone-paired chamber at baseline. A negative score indicates aversion.

B. Somatic Withdrawal Signs:

Procedure:

  • Induction of Dependence: Rats are chronically exposed to heroin.

  • Treatment and Withdrawal Precipitation: Prior to naloxone-precipitated withdrawal, rats are orally administered OlAla (5, 20, 40, or 80 mg/kg) or vehicle.

  • Observation: Following naloxone injection, rats are observed for a set period (e.g., 30 minutes) for somatic withdrawal signs.

  • Outcome Measures: Frequency or duration of specific behaviors such as abdominal contractions, diarrhea, ptosis, and wet dog shakes are recorded.

Signaling Pathways and Experimental Workflows

The mechanisms underlying the effects of this compound on addiction are still under investigation but are thought to involve the broader endocannabinoid system and other related signaling pathways.

G cluster_addiction Substance of Abuse (e.g., Alcohol, Nicotine, Opioids) cluster_brain Brain Reward Circuitry cluster_behavior Behavioral Outcomes substance Substance Administration ecs Endocannabinoid System (ECS) substance->ecs Modulates reward Drug Reward & Reinforcement substance->reward withdrawal Withdrawal Symptoms substance->withdrawal olala This compound (OlAla) Levels ecs->olala Regulates receptors Potential Targets (e.g., PPARα, GPRs) olala->receptors Activates/Modulates attenuation Attenuation of Addictive Behaviors receptors->attenuation Leads to attenuation->reward Reduces attenuation->withdrawal Reduces

Proposed signaling pathway of this compound in addiction.

G cluster_phase1 Phase 1: Induction of Dependence / Baseline cluster_phase2 Phase 2: Treatment & Behavioral Testing cluster_phase3 Phase 3: Data Analysis start Animal Model Selection (Mice/Rats) habituation Habituation to Experimental Conditions start->habituation drug_admin Chronic Drug Administration (e.g., Alcohol, Nicotine, Opioids) habituation->drug_admin baseline Baseline Behavioral Testing (e.g., Preference) drug_admin->baseline treatment This compound Administration baseline->treatment behavioral_test Behavioral Assays (CPP, Self-Administration, Withdrawal) treatment->behavioral_test data_collection Data Collection behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis results Interpretation of Results analysis->results

General experimental workflow for investigating OlAla effects.

References

Troubleshooting & Optimization

Improving N-oleoyl alanine stability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N-oleoyl alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the amide bond. This reaction breaks down this compound into its constituent molecules: oleic acid and L-alanine. This process can be catalyzed by acidic or basic conditions and may also be accelerated by enzymatic activity, particularly by fatty acid amide hydrolase (FAAH).[1][2]

Q2: What are the main factors that influence the stability of this compound in an aqueous solution?

A2: The stability of this compound in an aqueous solution is primarily influenced by:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond. The rate of hydrolysis is often pH-dependent.[3][4]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis.[5]

  • Enzymatic Activity: The presence of enzymes like fatty acid amide hydrolase (FAAH) can significantly increase the rate of degradation.[1]

  • Presence of Water: As hydrolysis is a water-dependent reaction, the concentration of water in the formulation is a critical factor.

Q3: My this compound solution appears cloudy or has precipitated. What could be the cause?

A3: this compound has limited solubility in aqueous solutions, especially at neutral pH. Cloudiness or precipitation can be due to:

  • Low Solubility: The solubility of this compound in phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.25 mg/mL. If your concentration exceeds this, precipitation is likely.

  • pH Effects: The solubility of amino acid derivatives can be influenced by pH. Changes in the pH of your solution could cause the compound to precipitate.

  • Temperature: Lower temperatures can decrease the solubility of some compounds. If your solution has been stored at a low temperature, you may observe precipitation. Gentle warming and sonication may help to redissolve the compound.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

You observe a rapid loss of this compound concentration in your aqueous solution, as confirmed by analytical methods like HPLC.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inappropriate pH The pH of the solution can significantly impact the rate of amide hydrolysis. It is recommended to conduct a pH stability profile to determine the optimal pH for your formulation. Generally, a pH range of 4-6 is a good starting point for minimizing hydrolysis of many amide-containing compounds.
High Temperature Elevated temperatures accelerate degradation. Store stock solutions and experimental samples at recommended temperatures, typically -20°C for long-term storage. For short-term handling, keep samples on ice.
Enzymatic Degradation If working with biological samples or cell culture media that may contain esterases or amidases, consider adding enzyme inhibitors or using heat-inactivated media.
Microbial Contamination Microorganisms can produce enzymes that may degrade this compound. Ensure solutions are sterile, and consider adding a preservative if appropriate for your application.
Issue 2: Poor Solubility of this compound in Aqueous Buffers

You are unable to achieve the desired concentration of this compound in your aqueous buffer, or you observe precipitation.

Potential Causes and Solutions:

Potential CauseRecommended Action
Exceeding Solubility Limit This compound has low aqueous solubility. Consider preparing a stock solution in an organic solvent such as ethanol (up to 50 mg/mL) or DMSO (up to 30 mg/mL) and then diluting it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.
pH of the Buffer The ionization state of the carboxylic acid group is pH-dependent and can affect solubility. You may need to adjust the pH of your buffer to improve solubility.
Use of Solubilizing Agents To enhance aqueous solubility, consider using excipients such as: - Co-solvents: Propylene glycol or polyethylene glycol (PEG) can be used to increase solubility. - Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween® 80) can form micelles to encapsulate and solubilize this compound. - Cyclodextrins: These can form inclusion complexes with the oleoyl chain, increasing its solubility in water.[6]

Experimental Protocols

Protocol: Stability-Indicating HPLC-MS/MS Method for this compound

This protocol outlines a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method to assess the stability of this compound and detect its primary degradation product, oleic acid.

1. Materials and Reagents:

  • This compound standard

  • Oleic acid standard

  • Internal Standard (e.g., d8-Arachidonic acid)

  • HPLC-grade water, acetonitrile, methanol, and formic acid

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

2. Preparation of Solutions:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound, oleic acid, and the internal standard in ethanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in an appropriate solvent (e.g., 50:50 acetonitrile:water) to create a calibration curve.

  • Sample Preparation: Dilute the experimental samples to fall within the range of the calibration curve. For forced degradation studies, samples will be taken at various time points from solutions exposed to stress conditions (e.g., acidic, basic, oxidative, thermal).

3. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 90:10 v/v)

  • Gradient Elution:

    Time (min) %B
    0.0 40
    2.0 98
    3.0 98
    3.1 40

    | 5.0 | 40 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions (Negative Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 352.3 -> Product ion (m/z) [fragment corresponding to oleoyl or alanine portion]

    • Oleic Acid: Precursor ion (m/z) 281.2 -> Product ion (m/z) 281.2 (or a characteristic fragment)

    • Internal Standard: Monitor the appropriate transition for the chosen internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of this compound and oleic acid in the experimental samples from the calibration curve.

  • Calculate the percentage of this compound remaining at each time point to determine the degradation rate.

Visualizations

Degradation Pathway of this compound NOA This compound Degradation Hydrolysis (Amide Bond Cleavage) NOA->Degradation OA Oleic Acid ALA L-Alanine Degradation->OA Degradation->ALA

Caption: Chemical degradation pathway of this compound.

Troubleshooting Workflow for this compound Stability Start Instability Observed Check_pH Is pH optimal? Start->Check_pH Adjust_pH Adjust pH to 4-6 Check_pH->Adjust_pH No Check_Temp Is temperature controlled? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Control_Temp Store at -20°C or on ice Check_Temp->Control_Temp No Check_Enzymes Potential enzymatic degradation? Check_Temp->Check_Enzymes Yes Control_Temp->Check_Enzymes Inhibit_Enzymes Use enzyme inhibitors or heat-inactivated media Check_Enzymes->Inhibit_Enzymes Yes Stable Stability Improved Check_Enzymes->Stable No Inhibit_Enzymes->Stable

Caption: A logical workflow for troubleshooting stability issues.

References

Overcoming poor solubility of N-oleoyl alanine in PBS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-oleoyl alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a primary focus on addressing the poor solubility of this compound in Phosphate Buffered Saline (PBS) and other aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in PBS a concern?

A1: this compound is a naturally occurring N-acyl amino acid, an amphipathic molecule with a hydrophobic oleic acid tail and a hydrophilic alanine head group.[1][2] Its structure contributes to its role as a bioactive mediator in various physiological processes.[1][3] However, its prominent hydrophobic nature leads to very low solubility in aqueous solutions like PBS (approximately 0.25 mg/mL at pH 7.2), which is a common buffer for biological assays.[3] This poor solubility can lead to precipitation, inaccurate concentrations, and non-reproducible experimental results.

Q2: What are the primary methods to solubilize this compound in PBS?

A2: The two primary methods for enhancing the aqueous solubility of this compound are:

  • Organic Solvent-Based Method: Dissolving this compound in a water-miscible organic solvent, such as ethanol or DMSO, to create a concentrated stock solution, which is then diluted into PBS or cell culture media.

  • Cyclodextrin-Based Method: Using cyclodextrins to form inclusion complexes with the hydrophobic oleoyl tail, thereby increasing its solubility in water.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is typically supplied as a solution in ethanol.[3] For long-term storage, it should be kept at -20°C. To ensure maximum recovery of the product, it is advisable to centrifuge the original vial before removing the cap.

Troubleshooting Guide

Issue 1: Precipitation Occurs When Diluting an Ethanolic Stock Solution of this compound in PBS.

Possible Cause & Solution

  • Cause: The concentration of ethanol in the final solution may be too low to maintain the solubility of this compound at the desired concentration. The abrupt change in solvent polarity upon dilution can cause the compound to crash out of solution.

  • Solution 1: Optimize Dilution Technique. Add the ethanolic stock solution dropwise into the vortexing PBS. This rapid mixing can prevent localized high concentrations that lead to precipitation.

  • Solution 2: Adjust Final Ethanol Concentration. While aiming for a low final ethanol concentration to avoid affecting biological systems, a slightly higher concentration (e.g., up to 1%) might be necessary. It is crucial to have a vehicle control with the same final ethanol concentration in your experiments.

  • Solution 3: Gentle Warming. Gently warming the PBS to 37°C before and during the addition of the this compound stock may help in keeping it solubilized. However, do not store the aqueous solution for extended periods.

Issue 2: Inconsistent Results in Cell-Based Assays.

Possible Cause & Solution

  • Cause: This could be due to the this compound not being fully solubilized, leading to variations in the effective concentration between experiments. Another possibility is cytotoxicity from the solvent used for the stock solution.

  • Solution 1: Verify Solubilization. Before adding to cells, visually inspect your final working solution for any signs of precipitation or cloudiness. A quick centrifugation can also help to pellet any undissolved compound.

  • Solution 2: Perform a Solvent Toxicity Test. Run a dose-response curve for the solvent (e.g., ethanol or DMSO) with your specific cell line to determine the maximum tolerated concentration without affecting cell viability or the experimental endpoint. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined.

  • Solution 3: Consider BSA Conjugation. For cell culture experiments, complexing the this compound with bovine serum albumin (BSA) can improve its stability and delivery to cells.

Issue 3: Difficulty in Preparing a Concentrated Aqueous Stock Solution.

Possible Cause & Solution

  • Cause: The inherent low water solubility of this compound makes it challenging to prepare a concentrated stock directly in an aqueous buffer.

  • Solution: Utilize Cyclodextrins. For applications requiring a higher concentration of this compound in an aqueous solution with minimal organic solvent, cyclodextrins are an excellent alternative. Methylated β-cyclodextrins are particularly effective at encapsulating fatty acids.

Experimental Protocols

Protocol 1: Solubilization of this compound using Ethanol

This protocol describes the preparation of an this compound solution in PBS by first creating a stock solution in ethanol.

Materials:

  • This compound

  • 200 proof ethanol (anhydrous)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound.

    • Dissolve it in 200 proof ethanol to a concentration of 50 mg/mL.

    • Vortex thoroughly until the this compound is completely dissolved. This is your primary stock solution. Store at -20°C.

  • Prepare an Intermediate Stock Solution (Optional but Recommended):

    • Dilute the primary stock solution in 200 proof ethanol to a lower concentration (e.g., 5 mg/mL). This can make the final dilution into PBS more manageable and accurate.

  • Prepare the Final Working Solution in PBS:

    • Warm the PBS to 37°C.

    • While vigorously vortexing the PBS, slowly add the desired volume of the this compound stock solution (primary or intermediate) drop-by-drop.

    • Ensure the final concentration of ethanol in the PBS is kept to a minimum (ideally ≤ 1%) to avoid impacting biological experiments.

    • Use the final solution immediately. Do not store aqueous solutions of this compound.

Data Presentation: Solubility of this compound in Various Solvents

SolventSolubility
Ethanol50 mg/mL
DMSO30 mg/mL
DMF10 mg/mL
PBS (pH 7.2)0.25 mg/mL

Data sourced from supplier information.[3]

Protocol 2: Solubilization of this compound using Methyl-β-Cyclodextrin (MβCD)

This protocol provides a method to prepare an aqueous solution of this compound using MβCD to enhance its solubility.

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Ethanol (for initial dissolution)

  • Water bath sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare an MβCD Solution:

    • Dissolve MβCD in PBS to the desired concentration (e.g., 10-20% w/v). Gentle warming and stirring may be required.

  • Prepare this compound:

    • Dissolve this compound in a minimal amount of ethanol.

  • Complexation:

    • While stirring the MβCD solution, slowly add the ethanolic solution of this compound.

    • Incubate the mixture at 37°C for 1-2 hours with continuous stirring to facilitate the formation of the inclusion complex.

    • Alternatively, the mixture can be sonicated in a water bath for 30-60 minutes.

  • Final Preparation:

    • The resulting solution can be sterile-filtered (0.22 µm filter) for use in cell culture.

Visualizations

experimental_workflow_ethanol Workflow for Ethanol-Based Solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound dissolve Dissolve in Ethanol (50 mg/mL) start->dissolve vortex1 Vortex until clear dissolve->vortex1 stock Store at -20°C vortex1->stock add_stock Add stock dropwise to vortexing PBS stock->add_stock Dilute warm_pbs Warm PBS to 37°C warm_pbs->add_stock use_now Use Immediately add_stock->use_now

Caption: Ethanol-based solubilization workflow for this compound.

troubleshooting_logic Troubleshooting Precipitation Issues start Precipitate forms in PBS? cause1 Cause: Low final ethanol concentration start->cause1 Yes cause2 Cause: Inconsistent results in assays start->cause2 Leads to sol1 Solution: Optimize dilution (vortexing) cause1->sol1 sol2 Solution: Increase final ethanol conc. (with vehicle control) cause1->sol2 sol3 Solution: Verify solubilization (visual/centrifuge) cause2->sol3 If suspected sol4 Solution: Perform solvent toxicity test cause2->sol4 If suspected sol5 Solution: Consider BSA conjugation cause2->sol5 If suspected

Caption: Logic diagram for troubleshooting this compound precipitation.

signaling_pathway Potential Signaling Pathways of this compound cluster_receptors Receptor Interaction cluster_effects Downstream Effects NOA This compound PPARa PPARα NOA->PPARa GPCR G Protein-Coupled Receptors NOA->GPCR TRP Transient Receptor Potential Channels NOA->TRP Lipid Modulation of Lipid Metabolism PPARa->Lipid Neuro Neurobiological Process Modulation (e.g., reward pathways) GPCR->Neuro Withdrawal Attenuation of Opioid Withdrawal Symptoms TRP->Withdrawal

Caption: Overview of this compound's potential signaling interactions.

References

Technical Support Center: N-Oleoyl Alanine in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N-oleoyl alanine (OlAla) in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (OlAla) is an endogenous N-acyl amino acid, structurally similar to the endocannabinoid anandamide.[1][2] Its mechanism of action is multifaceted, primarily involving:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism: OlAla directly activates PPARα, a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation.[1][3]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: OlAla weakly inhibits FAAH, the enzyme responsible for the degradation of anandamide and other bioactive fatty acid amides. This inhibition leads to an increase in the endogenous levels of these compounds.[1]

  • Indirect Cannabinoid Type 1 (CB1) Receptor Activity: Through FAAH inhibition and the subsequent increase in anandamide, OlAla can indirectly activate CB1 receptors.[1][3]

Q2: What are the common behavioral applications of this compound?

Based on current research, OlAla has been primarily investigated for its therapeutic potential in models of:

  • Substance Abuse and Addiction: Particularly in attenuating withdrawal symptoms from opioids and nicotine, and reducing alcohol consumption.[3][4]

  • Anxiety-like Behaviors: Its modulation of the endocannabinoid system suggests potential anxiolytic effects.

  • Pain and Nociception: While research is ongoing, its involvement in pathways related to pain perception is an area of interest.[3]

Q3: What is a typical dosage range for this compound in rodent studies?

Dosage can vary significantly depending on the route of administration, the animal model, and the specific behavioral paradigm. Refer to the data tables below for a detailed summary. Generally, intraperitoneal (i.p.) injections range from 1 to 60 mg/kg, while oral (p.o.) administration may require higher doses, such as 20 mg/kg, to achieve similar central effects.[3][4]

Q4: Are there any known side effects or toxicity associated with this compound administration?

Current preclinical studies have not reported significant adverse side effects of OlAla pretreatment on its own. It does not appear to produce rewarding or aversive effects, nor does it seem to modify locomotor activity, body temperature, or nociception at effective doses for withdrawal symptom alleviation.[3]

Troubleshooting Guides

Problem 1: Inconsistent or no behavioral effect observed after this compound administration.

Potential Cause Troubleshooting Step
Inappropriate Dosage Consult the dose-response tables below. The effective dose of OlAla is highly dependent on the behavioral assay and administration route. An oral dose, for instance, may need to be higher than an intraperitoneal dose to achieve the same effect.[3]
Incorrect Timing of Administration The pre-treatment time is crucial. For intraperitoneal injections, a 15-minute window before the behavioral task is common.[4] For oral gavage, a longer pre-treatment time of 60 minutes has been used.[3]
Vehicle Formulation and Solubility OlAla is a lipid and requires a suitable vehicle for solubilization. A common vehicle is a mixture of ethanol, Tween 80, and saline (1:1:18 ratio), with the ethanol evaporated off before use.[1] Ensure the compound is fully dissolved.
Animal Model Variability The strain, sex, and age of the animals can influence behavioral outcomes. Ensure consistency in your experimental cohorts.

Problem 2: High variability in behavioral data between subjects.

Potential Cause Troubleshooting Step
Inconsistent Administration Technique Ensure proper and consistent intraperitoneal injection or oral gavage technique to minimize stress and ensure accurate dosing. Refer to the detailed experimental protocols provided below.
Environmental Stressors Minimize environmental stressors in the housing and testing rooms (e.g., noise, light changes, handling). Acclimate animals to the testing environment before the experiment.
Habituation Procedures For behavioral tests like the light-dark box or conditioned place preference, proper habituation to the apparatus is critical to reduce novelty-induced anxiety and variability.

Data Presentation: this compound Dosage Summary

Table 1: Intraperitoneal (i.p.) Administration of this compound

Animal Model Behavioral Assay Effective Dose(s) Ineffective Dose(s) Key Finding Reference
RatMorphine Withdrawal (CPA)1 and 5 mg/kg20 mg/kgAttenuated aversive effects of withdrawal.[2]
MouseNicotine-Induced CPP30 mg/kg5 and 15 mg/kgPrevented the development of nicotine preference.[4]
MouseNicotine Withdrawal (Somatic)60 mg/kg-Reduced somatic signs of nicotine withdrawal.[4]
MouseNicotine Withdrawal (Affective - Light/Dark Box)60 mg/kg-Attenuated anxiety-like behavior during withdrawal.[4]
MouseAlcohol Self-Administration60 mg/kg-Reduced alcohol intake and preference.
RatMorphine Tolerance (Nociception)-5 mg/kgDid not modify the development of tolerance to morphine's analgesic effects.[1]

Table 2: Oral (p.o.) Administration of this compound

Animal Model Behavioral Assay Effective Dose(s) Ineffective Dose(s) Key Finding Reference
RatMorphine Withdrawal (CPA)20 mg/kg5 mg/kgBlocked the establishment of conditioned place aversion.[3]
RatHeroin Withdrawal (Somatic)5 mg/kg20, 40, and 80 mg/kgAttenuated abdominal contractions and diarrhea.[3]

Experimental Protocols

Conditioned Place Preference (CPP) for Nicotine Reward in Mice

Objective: To assess the effect of OlAla on the rewarding properties of nicotine.

Materials:

  • Three-chamber CPP apparatus

  • This compound

  • Nicotine hydrogen tartrate

  • Vehicle (e.g., Ethanol, Tween 80, Saline in a 1:1:18 ratio, with ethanol evaporated)

  • Saline solution

  • Syringes and needles for i.p. and subcutaneous (s.c.) injections

Procedure:

  • Habituation (Day 1): Place mice in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference.

  • Conditioning (Days 2-4):

    • Administer OlAla (5, 15, or 30 mg/kg, i.p.) or vehicle 15 minutes prior to nicotine or saline administration.[4]

    • Administer nicotine (0.5 mg/kg, s.c.) and immediately confine the mouse to one of the outer chambers for 20 minutes.

    • On the same day, at a different time (e.g., 4 hours later), administer saline (s.c.) and confine the mouse to the opposite outer chamber for 20 minutes.

    • The pairing of nicotine with a specific chamber should be counterbalanced across animals.

  • Test (Day 5): Place the mouse in the central chamber with free access to all chambers for 20 minutes. No injections are given on the test day. Record the time spent in each chamber.

  • Data Analysis: Calculate a preference score by subtracting the time spent in the drug-paired chamber at baseline from the time spent in the drug-paired chamber on the test day.

Light/Dark Box Test for Anxiety-Like Behavior in Mice

Objective: To evaluate the anxiolytic-like effects of OlAla, particularly in the context of nicotine withdrawal.

Materials:

  • Light/dark box apparatus (a box divided into a brightly lit open area and a dark, enclosed area)

  • This compound

  • Vehicle

  • Syringes and needles for i.p. injection

Procedure:

  • Acclimation: Habituate the mice to the testing room for at least 1 hour before the test.

  • Drug Administration: Administer OlAla (e.g., 60 mg/kg, i.p.) or vehicle. The pre-treatment time should be consistent (e.g., 30 minutes).

  • Test:

    • Place the mouse in the center of the brightly lit compartment, facing away from the opening to the dark compartment.

    • Allow the mouse to explore the apparatus for a set period (e.g., 5-10 minutes).

    • Record the following parameters using video tracking software:

      • Time spent in the light compartment.

      • Number of transitions between the light and dark compartments.

      • Latency to first enter the dark compartment.

      • Total distance traveled.

  • Data Analysis: Anxiolytic-like effects are indicated by a significant increase in the time spent in the light compartment and the number of transitions.

Thermal Hyperalgesia Test (Hot Plate) for Nociception

Objective: To assess the effect of OlAla on thermal pain sensitivity, for example, during nicotine withdrawal.

Materials:

  • Hot plate apparatus with adjustable temperature

  • This compound

  • Vehicle

  • Syringes and needles for i.p. injection

Procedure:

  • Baseline Measurement:

    • Set the hot plate to a constant temperature (e.g., 52-55°C).

    • Gently place the mouse on the hot plate and start a timer.

    • Observe for signs of nociception, such as licking a hind paw or jumping.

    • Record the latency to the first response.

    • Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.

  • Drug Administration: Administer OlAla or vehicle at the desired dose and route.

  • Post-Treatment Measurement: At a specified time after drug administration (e.g., 30 minutes), repeat the hot plate test and record the response latency.

  • Data Analysis: Compare the response latencies before and after drug administration. An increase in latency suggests an analgesic effect.

Visualizations

Signaling Pathways of this compound

Caption: Signaling pathways of this compound.

Experimental Workflow for a Behavioral Study

Behavioral_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1-2 weeks) Habituation Habituation to Handling and Test Environment Animal_Acclimation->Habituation Baseline Baseline Behavioral Testing (Optional) Habituation->Baseline Randomization Randomize Animals into Treatment Groups Baseline->Randomization Drug_Prep Prepare OlAla Solution and Vehicle Administration OlAla/Vehicle Administration (i.p. or p.o.) Drug_Prep->Administration Randomization->Administration Behavioral_Test Perform Behavioral Test (e.g., CPP, Light/Dark Box) Administration->Behavioral_Test Data_Collection Video Recording and Automated Tracking Behavioral_Test->Data_Collection Data_Extraction Extract Key Behavioral Parameters Data_Collection->Data_Extraction Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Extraction->Stats Interpretation Interpret Results and Draw Conclusions Stats->Interpretation

Caption: General workflow for a rodent behavioral study with this compound.

References

Technical Support Center: Synthesis of High-Purity N-Oleoyl Alanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity N-oleoyl alanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and purification of this N-acyl amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve the formation of an amide bond between oleic acid and alanine. The most prevalent chemical synthesis routes include:

  • Schotten-Baumann Reaction: This widely used industrial method involves the reaction of oleoyl chloride with alanine in an alkaline aqueous solution.[1]

  • Activated Ester Amidation: Oleic acid can be activated using reagents like N,N'-dicyclohexylcarbodiimide (DCC) to form an activated ester, which then readily reacts with alanine.[1] This method is common for laboratory-scale synthesis.

  • Direct Dehydration Condensation: This method involves heating oleic acid and alanine at high temperatures (often above 170°C) to form the amide bond directly, typically with a catalyst to remove water.[1]

  • Fatty Acid Ester Amidation: Oleic acid methyl ester or other esters can be reacted with alanine in the presence of a catalyst, such as sodium methoxide.[1]

  • Enzymatic Synthesis: This "green" chemistry approach utilizes enzymes like lipases or aminoacylases to catalyze the amide bond formation under milder conditions, though yields may be lower than chemical methods.[2][3]

Q2: What are the main challenges in producing high-purity this compound?

A2: Researchers often face several challenges in achieving high purity:

  • Side Product Formation: Depending on the synthesis route, side products such as di- or tri-peptides (e.g., N-oleoyl-alanyl-alanine) can form, which can be difficult to separate from the desired product.[4]

  • Racemization: The chiral integrity of the L-alanine may be compromised under harsh reaction conditions (e.g., high temperatures or extreme pH), leading to the formation of D-N-oleoyl alanine.

  • Removal of Reagents and Byproducts: Many synthesis methods require coupling agents (e.g., DCC) or produce byproducts (e.g., dicyclohexylurea, salts) that must be completely removed during purification.[1][4]

  • Oxidation of Oleic Acid: The double bond in the oleoyl chain is susceptible to oxidation, especially at elevated temperatures or in the presence of certain catalysts, leading to impurities.

  • Low Yields: Optimizing reaction conditions to maximize yield while minimizing side reactions can be challenging.[1]

Q3: How can I purify the synthesized this compound?

A3: Purification is a critical step to achieve high purity. Common techniques include:

  • Crystallization: this compound can be purified by crystallization from a suitable solvent system.

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the product from unreacted starting materials and non-polar byproducts.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful technique. HPLC coupled with mass spectrometry (HPLC-MS/MS) is also a standard method for analysis and purification.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Product Yield Incomplete reaction.- Increase reaction time or temperature (monitor for degradation).- Ensure efficient mixing.- Use a higher equivalent of the coupling agent or activating reagent.
Degradation of starting materials or product.- Use milder reaction conditions (e.g., lower temperature).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Poor choice of solvent.- Test different solvents to improve the solubility of reactants.[5]
Presence of Unreacted Oleic Acid Insufficient activation of the carboxylic acid.- Increase the amount of coupling agent (e.g., DCC).- Allow for a longer activation time before adding alanine.
Incomplete reaction.- Extend the reaction time.
Formation of N,N'-dicyclohexylurea (DCU) as a byproduct Use of DCC as a coupling agent.- DCU is poorly soluble in many organic solvents. Filter the reaction mixture to remove the precipitated DCU.- Multiple filtration steps may be necessary.
Presence of Di- or Polypeptide Impurities High concentration of the activated oleic acid relative to alanine.- Use a slight excess of alanine.- Add the activated oleic acid solution slowly to the alanine solution to maintain a low concentration of the activated species.
Product appears discolored (yellowish) Oxidation of the oleoyl chain.- Use high-purity, fresh oleic acid.- Degas solvents before use.- Conduct the reaction under an inert atmosphere.[1]
Reaction temperature is too high.- Lower the reaction temperature and extend the reaction time if necessary.
Difficulty in isolating the product Product is highly soluble in the reaction solvent.- After the reaction, remove the solvent under reduced pressure.- Use an anti-solvent to precipitate the product.
Emulsion formation during aqueous workup.- Add a small amount of brine to the aqueous layer to break the emulsion.- Centrifuge the mixture to aid separation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Activated Ester (DCC Coupling)

This protocol describes a common laboratory-scale synthesis.

Materials:

  • Oleic Acid

  • L-Alanine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS) (optional, to suppress side reactions)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium Bicarbonate solution (5% w/v)

  • Hydrochloric Acid (1 M)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Activation of Oleic Acid:

    • Dissolve oleic acid (1 equivalent) and NHS (1.1 equivalents, if used) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled solution.

    • Stir the reaction mixture at 0°C for 1 hour, then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amidation:

    • In a separate flask, dissolve L-alanine (1.2 equivalents) in a 5% sodium bicarbonate solution.

    • Filter the activated oleic acid mixture to remove the DCU precipitate.

    • Slowly add the filtrate containing the activated oleic acid to the alanine solution.

    • Stir the biphasic mixture vigorously at room temperature overnight.

  • Workup and Purification:

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

    • Analyze the fractions by TLC and combine the fractions containing the pure product.

    • Evaporate the solvent to obtain this compound as a white or off-white solid.

Data Presentation

Table 1: Comparison of Common this compound Synthesis Methods

Synthesis Method Typical Reagents Advantages Disadvantages Typical Yields
Schotten-Baumann Oleoyl chloride, Alanine, NaOH- Industrially scalable- High reaction rates- Oleoyl chloride is expensive and moisture-sensitive- Generates equimolar salt byproduct[4]- Use of toxic chlorinating agents for acyl chloride synthesis[3]> 90%
Activated Ester (DCC) Oleic acid, Alanine, DCC- Milder reaction conditions- Suitable for lab scale- DCU byproduct can be difficult to remove completely- DCC is an allergen60-80%
Direct Dehydration Oleic acid, Alanine, Catalyst (e.g., boric acid)- Atom economical- No coupling agents needed- High temperatures required (>170°C)[1]- Risk of racemization and side reactionsVariable, can be > 80%
Enzymatic Synthesis Oleic acid, Alanine, Lipase/Aminoacylase- "Green" and sustainable- High selectivity- Mild conditions- Enzymes can be expensive- Lower yields and slower reaction rates compared to chemical methods[1]60-93%[1]

Visualizations

Experimental Workflow for this compound Synthesis (DCC Coupling)

experimental_workflow start Start activation 1. Activation of Oleic Acid (Oleic Acid, DCC, DCM, 0°C -> RT) start->activation filtration1 2. Filter DCU Byproduct activation->filtration1 amidation 3. Amidation (Add to Alanine in aq. NaHCO3) filtration1->amidation workup 4. Aqueous Workup (Acid/Brine Wash) amidation->workup drying 5. Dry & Concentrate workup->drying purification 6. Column Chromatography drying->purification product High-Purity This compound purification->product troubleshooting_low_yield problem Low Yield cause1 Incomplete Reaction? problem->cause1 cause2 Degradation? problem->cause2 cause3 Purification Loss? problem->cause3 cause cause solution solution solution1a Increase Reaction Time cause1->solution1a Yes solution1b Increase Reagent Equivalents cause1->solution1b Yes solution1c Check Solvent cause1->solution1c Yes solution2a Lower Temperature cause2->solution2a Yes solution2b Use Inert Atmosphere cause2->solution2b Yes solution3a Optimize Chromatography cause3->solution3a Yes solution3b Alternative Purification cause3->solution3b Yes

References

Technical Support Center: N-Oleoyl Alanine Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of N-oleoyl alanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is enzymatic hydrolysis. This reaction is predominantly catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH), which cleaves the amide bond to yield oleic acid and L-alanine.[1] Another enzyme that has been shown to hydrolyze N-acyl amino acids is Peptidase M20 Domain Containing 1 (PM20D1).

Q2: What are the expected byproducts of this compound degradation?

Under typical enzymatic hydrolysis conditions, the main and expected byproducts are oleic acid and L-alanine. However, depending on the experimental conditions, other minor byproducts could potentially form. For instance, at extreme pH or high temperatures, non-enzymatic hydrolysis may occur, leading to the same primary products but potentially at different rates. In complex biological matrices, the primary products may undergo further metabolism.

Q3: What are the optimal storage conditions for this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to store it as a solid at -20°C or below. If in solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. This compound has limited stability at room temperature, especially in aqueous solutions.[1]

Q4: Which enzymes are known to degrade this compound?

The primary enzyme responsible for the hydrolysis of this compound and other N-acyl amino acids is Fatty Acid Amide Hydrolase (FAAH).[1] Additionally, Peptidase M20 Domain Containing 1 (PM20D1) has been identified as another enzyme capable of hydrolyzing N-acyl amino acids.

Q5: Are there any known inhibitors of this compound degradation?

Yes, inhibitors of Fatty Acid Amide Hydrolase (FAAH) will inhibit the degradation of this compound. A variety of FAAH inhibitors have been developed and are commercially available. It is important to select an inhibitor with appropriate selectivity and potency for your experimental system.

Troubleshooting Guides

Enzymatic Assay Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or no enzyme activity 1. Inactive Enzyme: Improper storage or handling of FAAH. 2. Sub-optimal Assay Conditions: Incorrect pH, temperature, or buffer composition. 3. Inhibitor Contamination: Presence of known or unknown FAAH inhibitors in the reaction mixture.1. Ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Test enzyme activity with a known substrate. 2. Optimize the assay conditions. The optimal pH for FAAH is typically between 8.0 and 9.0. The optimal temperature is generally 37°C. 3. Analyze all reagents for potential contaminants. If possible, use fresh, high-purity reagents.
High background signal (autohydrolysis) 1. Non-enzymatic Hydrolysis: Instability of this compound at the assay pH and temperature. 2. Contaminating Esterase/Amidase Activity: Presence of other hydrolytic enzymes in the sample matrix.1. Run a control reaction without the enzyme to quantify the rate of non-enzymatic hydrolysis. Subtract this background rate from the enzyme-catalyzed rate. Consider if a lower pH or temperature could be used while maintaining reasonable enzyme activity. 2. If using a complex biological sample, consider purifying the enzyme of interest or using specific inhibitors to block the activity of contaminating enzymes.
Inconsistent results between replicates 1. Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or other reagents. 2. Incomplete Mixing: Poor mixing of reaction components. 3. Temperature Fluctuations: Inconsistent temperature control across samples.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure thorough mixing of the reaction components before starting the incubation. 3. Use a water bath or incubator with stable temperature control.
HPLC-MS/MS Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: Mobile phase pH is not optimal for the analytes. 3. Column Contamination: Buildup of matrix components on the column.1. Dilute the sample or inject a smaller volume. 2. Adjust the pH of the mobile phase to ensure the analytes are in a single ionic state. 3. Wash the column with a strong solvent or use a guard column.
Low signal intensity 1. Poor Ionization: Suboptimal mass spectrometer source conditions. 2. Sample Degradation: Degradation of this compound in the autosampler.[1] 3. Matrix Effects: Co-eluting compounds suppressing the ionization of the analyte.1. Optimize source parameters such as temperature, gas flows, and voltages. 2. Keep the autosampler temperature low (e.g., 4°C). Analyze samples as quickly as possible after preparation. 3. Improve sample cleanup procedures. Use an internal standard to correct for matrix effects.
Ghost peaks 1. Carryover: Residual sample from a previous injection. 2. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from tubing.1. Include a needle wash step with a strong solvent in the injection sequence. Inject a blank solvent after a high-concentration sample. 2. Use high-purity solvents. Flush the HPLC system thoroughly.
Retention time drift 1. Changes in Mobile Phase Composition: Inaccurate solvent mixing or evaporation. 2. Temperature Fluctuations: Inconsistent column temperature. 3. Column Degradation: Loss of stationary phase over time.1. Prepare fresh mobile phase daily and keep reservoirs capped. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if performance continues to decline.

Experimental Protocols

In Vitro Degradation of this compound by FAAH

This protocol provides a general framework for assessing the enzymatic degradation of this compound.

Materials:

  • This compound

  • Recombinant human or rat FAAH

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5

  • Quenching Solution: Acetonitrile with an internal standard (e.g., d8-Arachidonic Acid)

  • 96-well microplate

  • Incubator

  • HPLC-MS/MS system

Procedure:

  • Prepare Substrate Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol) and then dilute it in the assay buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid inhibiting the enzyme.

  • Prepare Enzyme Solution: Dilute the FAAH enzyme in the assay buffer to the desired concentration.

  • Reaction Setup: In a 96-well plate, add the this compound solution.

  • Initiate Reaction: Add the FAAH enzyme solution to each well to start the reaction. Include control wells with no enzyme to measure non-enzymatic hydrolysis.

  • Incubation: Incubate the plate at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of cold quenching solution containing the internal standard.

  • Sample Preparation: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate or HPLC vials.

  • Analysis: Analyze the samples by HPLC-MS/MS to quantify the remaining this compound and the formation of oleic acid.

Quantitative Data Summary
SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)
Anandamide (AEA)Rat FAAH~10-50~1000-2000
N-Oleoyl GlycineNot ReportedNot ReportedNot Reported
This compound Not Reported Not Reported Not Reported

Note: The kinetic parameters for FAAH can vary significantly depending on the enzyme source (species, recombinant vs. native), assay conditions, and substrate presentation (e.g., presence of liposomes).

Visualizations

Degradation_Pathway NOA This compound FAAH FAAH NOA->FAAH Hydrolysis PM20D1 PM20D1 NOA->PM20D1 Hydrolysis OA Oleic Acid FAAH->OA ALA L-Alanine FAAH->ALA PM20D1->OA PM20D1->ALA

Caption: Primary enzymatic degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prepare Substrate Prepare Substrate Incubate at 37°C Incubate at 37°C Prepare Substrate->Incubate at 37°C Prepare Enzyme Prepare Enzyme Prepare Enzyme->Incubate at 37°C Quench Reaction Quench Reaction Incubate at 37°C->Quench Reaction Centrifuge Centrifuge Quench Reaction->Centrifuge HPLC-MS/MS Analysis HPLC-MS/MS Analysis Centrifuge->HPLC-MS/MS Analysis Data Interpretation Data Interpretation HPLC-MS/MS Analysis->Data Interpretation

Caption: A typical experimental workflow for an in vitro degradation assay.

References

Technical Support Center: Enhancing the Oral Bioavailability of N-oleoyl Alanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-oleoyl alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of oral formulations for this lipophilic compound.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing poor and inconsistent absorption in vivo. What are the likely causes?

A1: Poor and variable oral absorption of this compound is often attributed to its low aqueous solubility and lipophilic nature. Key factors contributing to this issue include:

  • Limited Dissolution: this compound has very low solubility in aqueous environments like the gastrointestinal (GI) fluids (approximately 0.25 mg/mL in PBS at pH 7.2).[1] This slow dissolution is a rate-limiting step for absorption.

  • First-Pass Metabolism: While not extensively documented for this compound specifically, lipophilic compounds can be susceptible to first-pass metabolism in the liver, which reduces the amount of active drug reaching systemic circulation.[2][3]

  • Food Effects: The presence or absence of food can significantly impact the absorption of lipophilic drugs. Co-administration with fatty meals can sometimes enhance absorption by stimulating bile secretion, which aids in solubilization.[4]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Lipid-based drug delivery systems (LBDDS) are the most effective strategies for improving the oral bioavailability of lipophilic compounds like this compound.[2][3][5] These formulations maintain the drug in a solubilized state within the GI tract, facilitating its absorption. Promising LBDDS approaches include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids.[6][7][8] This increases the surface area for drug release and absorption.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids (for SLNs) or a blend of solid and liquid lipids (for NLCs).[9][10][11] They can protect the drug from degradation and offer controlled release profiles.

  • Nanoemulsions: These are kinetically stable, submicron-sized emulsions that can enhance the solubility and absorption of poorly water-soluble drugs.[12][13][14]

Q3: How do I choose the right excipients for my this compound formulation?

A3: The selection of excipients is critical for the performance of a lipid-based formulation. The process typically involves:

  • Solubility Screening: Determine the solubility of this compound in a variety of oils, surfactants, and co-solvents to identify excipients with the highest solubilizing capacity.

  • Emulsification Efficiency: For SEDDS, the ability of the surfactant to emulsify the oil phase is crucial. This is often assessed by observing the rate and clarity of emulsion formation upon dilution with an aqueous medium.

  • Excipient Compatibility: Ensure the chosen excipients are chemically compatible with this compound and with each other.

Q4: Are there any known signaling pathways that this compound interacts with?

A4: Yes, this compound has been shown to interact with the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the Cannabinoid Receptor 1 (CB1).[15][16][17] Its effects on opioid withdrawal have been shown to be dependent on these receptors.[15]

Troubleshooting Guides

Problem 1: Low Drug Loading in the Formulation
Symptom Possible Cause Suggested Solution
This compound precipitates out of the lipid formulation during preparation or storage.The solubility of this compound in the chosen excipients is insufficient for the desired dose.1. Re-screen Excipients: Conduct a more extensive solubility study with a wider range of oils, surfactants, and co-solvents. 2. Use a Co-solvent: Incorporate a co-solvent (e.g., ethanol, propylene glycol) to increase the drug's solubility in the lipid phase. 3. Temperature Adjustment: Gently warming the formulation during preparation may help to dissolve the drug, but ensure it does not cause degradation.
Problem 2: Poor Emulsification of SEDDS Formulation
Symptom Possible Cause Suggested Solution
The SEDDS formulation forms a coarse, unstable emulsion or does not emulsify upon dilution with water.1. Inappropriate surfactant or oil/surfactant ratio. 2. Hydrophilic-Lipophilic Balance (HLB) of the surfactant is not optimal.1. Optimize Surfactant Concentration: Systematically vary the oil-to-surfactant ratio to find the optimal concentration for spontaneous emulsification. 2. Screen Different Surfactants: Test surfactants with different HLB values (typically >12 for o/w emulsions). A combination of high and low HLB surfactants can also be effective. 3. Construct a Pseudo-ternary Phase Diagram: This will help to identify the self-emulsifying region for different ratios of oil, surfactant, and co-solvent.
Problem 3: High Variability in In Vivo Pharmacokinetic Data
Symptom Possible Cause Suggested Solution
Large standard deviations in plasma concentrations of this compound between subjects.1. Inconsistent emulsification of the formulation in the GI tract. 2. Food effects. 3. Variability in GI motility and secretions.1. Improve Formulation Robustness: Develop a formulation that is less sensitive to dilution and the GI environment. Pre-emulsified systems like nanoemulsions can offer more consistent performance. 2. Standardize Dosing Conditions: Administer the formulation to fasted animals to minimize food-related variability. 3. Increase Subject Numbers: A larger sample size in animal studies can help to account for biological variability.

Quantitative Data on Bioavailability Enhancement

Formulation TypeExpected Fold Increase in Oral Bioavailability (Relative to Aqueous Suspension)Key Mechanisms of Enhancement
Simple Oil Solution 2 - 5 foldIncreased solubilization in the GI tract.
Self-Emulsifying Drug Delivery System (SEDDS) 5 - 15 foldSpontaneous formation of a fine emulsion, increasing the surface area for absorption.
Solid Lipid Nanoparticles (SLNs) 10 - 25 foldNanoparticulate size enhances uptake, and the lipid matrix protects the drug from degradation.[11]

Note: These values are illustrative and the actual enhancement for this compound will depend on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, oleic acid, soybean oil), surfactants (e.g., Tween 80, Cremophor EL, Labrasol), and co-solvents (e.g., Transcutol P, ethanol) by adding an excess amount of the compound to a known volume of the excipient, followed by vortexing and equilibration for 48-72 hours.

    • Quantify the dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Preparation of the SEDDS Formulation:

    • Based on the solubility data, select an oil, surfactant, and co-solvent.

    • Accurately weigh the components in the desired ratios (e.g., Oil:Surfactant:Co-solvent).

    • Add the required amount of this compound to the mixture.

    • Gently heat (if necessary, to not exceed 40-50°C) and vortex until a clear, homogenous solution is obtained.

  • Characterization of the SEDDS:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of distilled water with gentle stirring and record the time taken for the formation of a clear or slightly bluish-white emulsion.

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

Protocol 2: In Vitro Drug Release Testing of this compound from a SEDDS Formulation
  • Apparatus: USP Dissolution Apparatus II (Paddle method).

  • Dissolution Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (SIF, pH 6.8).

  • Procedure:

    • Fill the dissolution vessels with the dissolution medium and maintain the temperature at 37 ± 0.5°C.

    • Encapsulate a known amount of the this compound SEDDS formulation in a hard gelatin capsule.

    • Place the capsule in the dissolution vessel and start the apparatus at a paddle speed of 50-75 rpm.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 15, 30, 60, 120, 180, 240 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

    • Filter the samples and analyze for this compound content using a validated analytical method.

Protocol 3: In Vivo Pharmacokinetic Study of an Oral this compound Formulation in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Formulations:

    • Group 1: this compound aqueous suspension (control).

    • Group 2: this compound SEDDS formulation.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the formulations via oral gavage at a dose of 20 mg/kg.[10][15]

    • Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a liquid-liquid extraction method.

    • Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.[18][19]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Screening (Oils, Surfactants, Co-solvents) excipient Excipient Compatibility solubility->excipient sedds SEDDS Formulation excipient->sedds sln SLN/NLC Formulation excipient->sln optimization Formulation Optimization (e.g., Phase Diagrams) sedds->optimization sln->optimization droplet_size Droplet Size Analysis optimization->droplet_size dissolution In Vitro Release Testing optimization->dissolution pk_study Pharmacokinetic Study (Animal Model) dissolution->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability ppar_alpha_pathway NOA This compound (Ligand) PPARa PPARα NOA->PPARa activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (PPAR Response Element) Heterodimer->PPRE binds to Gene Target Gene Transcription (Lipid Metabolism) PPRE->Gene regulates cb1_pathway NOA This compound CB1 CB1 Receptor (GPCR) NOA->CB1 activates Gi_o Gi/o Protein CB1->Gi_o couples to AC Adenylyl Cyclase Gi_o->AC inhibits MAPK MAPK Pathway Gi_o->MAPK activates cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response cAMP->CellularResponse MAPK->CellularResponse

References

Technical Support Center: Subcutaneous N-oleoyl Alanine Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the subcutaneous delivery of N-oleoyl alanine (OlAla).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for subcutaneous injection?

A1: this compound is a lipophilic molecule with poor aqueous solubility. The main challenge is to develop a vehicle that can solubilize OlAla at the desired concentration, is biocompatible, and allows for efficient absorption from the subcutaneous space. A key issue to prevent is the precipitation of the drug at the injection site as the vehicle disperses into the interstitial fluid.

Q2: Which vehicles are suitable for the subcutaneous delivery of this compound?

A2: Based on preclinical studies involving this compound and other N-acyl amides, a common and effective vehicle system consists of a mixture of a solvent, a surfactant, and a saline solution. A widely used formulation is a 1:1:18 ratio of ethanol, Emulphor (or a similar non-ionic surfactant like Tween 80), and physiological saline.[1][2] This combination effectively solubilizes the lipophilic OlAla while maintaining a reasonable level of biocompatibility for injection.

Q3: What is the mechanism of action of this compound?

A3: this compound is a bioactive lipid that acts as a signaling molecule. Its effects are mediated through interactions with several receptor systems. It is known to be an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3] Additionally, like other N-acyl amides, it may interact with G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels.

Q4: What are the expected biological effects of subcutaneously delivered this compound?

A4: Preclinical studies, primarily using intraperitoneal or oral administration, have shown that this compound can attenuate the rewarding effects of nicotine and reduce withdrawal symptoms from opioids and alcohol.[4] Subcutaneous delivery is expected to produce similar systemic effects, potentially with altered pharmacokinetics compared to other routes of administration.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitation or cloudiness in the formulation during preparation. - The concentration of this compound exceeds its solubility in the chosen vehicle. - Improper mixing order or temperature.- Ensure the this compound is fully dissolved in the ethanol component before adding the surfactant and saline. - Gently warm the mixture to aid dissolution, but avoid high temperatures that could degrade the components. - If precipitation persists, consider reducing the final concentration of this compound.
Leakage of the formulation from the injection site (backflow). - Injection volume is too large for the injection site. - The needle was withdrawn too quickly. - Improper injection technique.- For murine models, ensure the injection volume is appropriate (typically under 200 µL for a single site). - After depressing the plunger, wait a few seconds before withdrawing the needle to allow for initial dispersion into the subcutaneous tissue. - Ensure a proper "skin tent" is formed and the needle is inserted at a 45-degree angle.
Formation of a palpable lump or nodule at the injection site post-injection. - Precipitation of this compound at the injection site as the vehicle diffuses away. - Local inflammatory response to the vehicle or the drug.- This may indicate a high concentration of the drug precipitating out of solution.[5] Consider lowering the drug concentration. - Ensure the vehicle components are of high purity and suitable for injection. - Monitor the site for signs of severe inflammation. If persistent, re-evaluate the formulation's biocompatibility.
High variability in experimental results between subjects. - Inconsistent injection technique leading to variable dosing or deposition depth. - Formulation instability. - Differences in subcutaneous blood flow and lymphatic uptake between individuals.- Standardize the injection protocol, including injection site, needle size, and injection speed. - Always prepare the formulation fresh before each experiment. - Ensure consistent handling of animals to minimize stress-induced physiological changes.
No observable biological effect at the expected dose. - Poor bioavailability from the subcutaneous site. - Rapid clearance of the drug. - The dose is too low.- Confirm the stability and solubility of your formulation. Precipitation at the injection site can significantly reduce bioavailability. - Consider including excipients that may slow down clearance or enhance absorption. - Perform a dose-response study to determine the optimal subcutaneous dose.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
Ethanol50 mg/mL
Dimethyl sulfoxide (DMSO)30 mg/mL
Dimethylformamide (DMF)10 mg/mL
Phosphate Buffered Saline (PBS, pH 7.2)0.25 mg/mL

Source: Cayman Chemical

Table 2: Example Vehicle Composition for In Vivo Studies

ComponentRatioPurpose
Ethanol1Primary solvent for this compound
Emulphor or Tween 801Surfactant to create a stable emulsion
Physiological Saline (0.9% NaCl)18Aqueous carrier to make the formulation isotonic

Source: Donvito et al., 2019; Ayoub et al., 2020[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection

  • Materials:

    • This compound powder

    • 200-proof ethanol

    • Emulphor EL-620 or Tween 80

    • Sterile 0.9% saline solution

    • Sterile glass vials

    • Vortex mixer

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Weigh the required amount of this compound and place it in a sterile glass vial.

    • Add the corresponding volume of ethanol based on a 1:1:18 ratio (e.g., for a final volume of 2 ml, start with 100 µl of ethanol).

    • Vortex the vial until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Add the corresponding volume of Emulphor or Tween 80 (e.g., 100 µl).

    • Vortex the mixture thoroughly to ensure the surfactant is well-integrated.

    • Slowly add the sterile saline solution to reach the final volume (e.g., 1.8 ml).

    • Vortex the final mixture until a uniform, slightly opalescent emulsion is formed.

    • For sterile administration, filter the final formulation through a 0.22 µm syringe filter. Due to the viscosity, a filter with a larger surface area may be beneficial.

    • Prepare the formulation fresh on the day of the experiment.

Protocol 2: Subcutaneous Administration in a Murine Model

  • Materials:

    • Prepared this compound formulation

    • Insulin syringes (e.g., 28-30 gauge)

    • Appropriate animal restraint device

    • 70% ethanol for disinfecting the injection site

  • Procedure:

    • Gently restrain the mouse.

    • The preferred site for subcutaneous injection is the loose skin over the scruff of the neck or the flank.

    • Wipe the injection site with 70% ethanol and allow it to dry.

    • Lift a fold of skin to create a "tent."

    • Insert the needle, bevel up, at a 45-degree angle into the base of the skin tent. Ensure the needle does not pass through the other side.

    • Gently pull back on the plunger to check for blood (aspirate). If blood appears, withdraw the needle and choose a new site.

    • Slowly and steadily depress the plunger to inject the full volume of the formulation.

    • Pause for 2-3 seconds after the injection is complete before withdrawing the needle to prevent backflow.

    • Withdraw the needle and gently apply pressure to the injection site with a dry cotton ball if needed.

    • Return the animal to its cage and monitor for any adverse reactions at the injection site.

Mandatory Visualizations

PPARa_Signaling_Pathway cluster_0 NOA This compound (Ligand) PPARa PPARα NOA->PPARa Binds & Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates LipidMetabolism Increased Lipid Metabolism TargetGenes->LipidMetabolism AntiInflammatory Anti-inflammatory Effects TargetGenes->AntiInflammatory Heterodimer->PPRE Binds to

Caption: PPARα signaling pathway activated by this compound.

GPCR_Signaling_Pathway Ligand N-acyl amide (e.g., OlAla) GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein Heterotrimeric G Protein (αβγ-GDP) GPCR->G_Protein Activates G_Protein_Active G Protein Activated (α-GTP + βγ) G_Protein->G_Protein_Active GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Triggers

Caption: General workflow of G protein-coupled receptor signaling.

Experimental_Workflow Formulation 1. Formulation Preparation QC 2. Quality Control (Solubility, Sterility) Formulation->QC Injection 3. Subcutaneous Injection QC->Injection Observation 4. Observation (Site reaction, Behavior) Injection->Observation Analysis 5. Endpoint Analysis (PK, PD, etc.) Observation->Analysis

Caption: Experimental workflow for in vivo subcutaneous studies.

References

Minimizing off-target effects of N-oleoyl alanine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of N-oleoyl alanine (OlAla) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound (OlAla) is an endogenous N-acyl amino acid that acts as a signaling molecule.[1][2] Its primary on-target effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and energy homeostasis.[2][3]

Q2: What are the known off-target effects of this compound?

The main off-target effect of OlAla stems from its ability to inhibit Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide (AEA). By inhibiting FAAH, OlAla can indirectly lead to the activation of cannabinoid receptor 1 (CB1), which may produce confounding effects in experiments focused on PPARα signaling.[3]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects requires a multi-pronged approach:

  • Dose-response studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of OlAla that elicits the desired on-target effect with minimal off-target engagement.

  • Use of specific antagonists: In cellular and animal models, co-administration of a CB1 receptor antagonist (e.g., rimonabant) can help to block the indirect effects of FAAH inhibition.

  • Appropriate controls: Include control groups treated with specific PPARα agonists (e.g., GW7647) and FAAH inhibitors (e.g., URB597) to dissect the specific contributions of each pathway to the observed effects.

  • Purity of the compound: Ensure the purity of the OlAla used in experiments to avoid confounding results from impurities.[4]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Off-target effects.

    • Solution: As detailed above, use specific antagonists and control compounds to isolate the effects of PPARα activation from those of FAAH inhibition. A dose-response curve is critical to determine the optimal concentration.[1][5]

  • Possible Cause: Compound instability or degradation.

    • Solution: this compound should be stored at -20°C for short-term storage and -80°C for long-term storage to ensure stability.[2] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause: Issues with vehicle or solubility.

    • Solution: OlAla has poor solubility in aqueous solutions.[2] For in vitro experiments, dissolve OlAla in ethanol, DMSO, or DMF before further dilution in culture media.[2] For in vivo studies, a common vehicle is a mixture of ethanol, Tween 80 (or Emulphor), and saline.[1][3][5] Ensure the final concentration of the organic solvent is low and well-tolerated by the cells or animals. Always include a vehicle-only control group.

Issue 2: Difficulty dissolving this compound.

  • Solution: Refer to the solubility data below. It is recommended to first dissolve OlAla in an organic solvent like ethanol at a higher concentration before diluting it in an aqueous buffer.[2] Sonication may aid in dissolution.

Data Presentation

Table 1: Solubility of this compound [2][6]

SolventSolubility
Ethanol50 mg/mL
Dimethyl sulfoxide (DMSO)30 mg/mL
Dimethylformamide (DMF)10 mg/mL
Phosphate Buffered Saline (pH 7.2)0.25 mg/mL

Table 2: Recommended Dose Ranges for In Vivo Studies [1][5][7][8]

Animal ModelRoute of AdministrationEffective Dose Range (On-target)Dose Range with Potential Off-target Effects
MiceIntraperitoneal (i.p.)5 - 30 mg/kg> 30 mg/kg
RatsOral gavage5 - 20 mg/kg> 20 mg/kg
RatsIntraperitoneal (i.p.)1 - 5 mg/kg> 5 mg/kg

Experimental Protocols

Protocol 1: PPARα Activation Assay (Luciferase Reporter Assay) [9][10]

This protocol describes how to measure the activation of PPARα by this compound using a luciferase reporter gene assay.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

    • Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene.

  • Compound Treatment:

    • After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW7647, a known PPARα agonist).

  • Luciferase Assay:

    • After 18-24 hours of incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Plot the dose-response curve to determine the EC50 of this compound for PPARα activation.

Protocol 2: FAAH Inhibition Assay (Fluorometric Assay) [11][12]

This protocol details a method to assess the inhibitory effect of this compound on FAAH activity.

  • Enzyme and Substrate Preparation:

    • Use a commercially available FAAH inhibitor screening assay kit or prepare a reaction buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

    • The substrate is typically a fluorogenic amide, such as AMC-arachidonoyl amide.

  • Inhibition Assay:

    • In a 96-well plate, add the reaction buffer, varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM), and the FAAH enzyme.

    • Include a vehicle control and a positive control inhibitor (e.g., JZL195 or URB597).

    • Pre-incubate for 15 minutes at 37°C.

  • Fluorescence Measurement:

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~340-360 nm, emission ~450-465 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway OlAla1 This compound PPARa PPARα OlAla1->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Lipid_Metabolism Lipid Metabolism Energy Homeostasis Gene_Expression->Lipid_Metabolism modulates OlAla2 This compound FAAH FAAH OlAla2->FAAH inhibits AEA Anandamide (AEA) FAAH->AEA degrades CB1R CB1 Receptor AEA->CB1R activates Downstream_Signaling Downstream Signaling CB1R->Downstream_Signaling initiates Experimental_Workflow start Start Experiment with this compound dose_response 1. Conduct Dose-Response Curve start->dose_response select_dose 2. Select Lowest Effective Dose dose_response->select_dose on_target_assay 3a. On-Target Assay (e.g., PPARα activation) select_dose->on_target_assay off_target_assay 3b. Off-Target Assay (e.g., FAAH inhibition) select_dose->off_target_assay controls 4. Include Appropriate Controls (Vehicle, Antagonists) on_target_assay->controls off_target_assay->controls data_analysis 5. Analyze and Interpret Data controls->data_analysis conclusion Conclusion data_analysis->conclusion

References

N-oleoyl alanine stability issues during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-oleoyl alanine during long-term storage. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Under these conditions, it is expected to be stable for at least two years.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are:

  • Hydrolysis: The amide bond can be cleaved, particularly under acidic or basic conditions, to yield oleic acid and alanine. This is considered the primary degradation pathway.

  • Oxidation: The double bond in the oleic acid moiety is susceptible to oxidation, which can lead to the formation of various oxidation products, including aldehydes and ketones.[3][4][5]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures significantly accelerate the degradation of this compound, primarily through hydrolysis.[6] As a general guideline, reaction rates can double with every 10°C increase in temperature. Therefore, avoiding exposure to high temperatures is critical for maintaining its integrity.

Q4: Is this compound sensitive to light?

A4: Yes, similar to other molecules with unsaturated fatty acid chains, this compound can be susceptible to photodegradation. Exposure to UV light can promote oxidation of the oleic acid portion of the molecule. It is recommended to store it protected from light.

Q5: Can I store this compound in solution?

A5: Long-term storage of this compound in solution is not recommended due to the increased risk of hydrolysis and other degradation reactions. If you must store it in solution for a short period, it is best to prepare fresh solutions for each experiment. If short-term storage is unavoidable, aliquot the solution into tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C and protected from light.

    • Check for Contamination: Ensure that the stock container has not been contaminated with moisture or other reactive substances.

    • Perform a Quality Control Check: Analyze the purity of your this compound stock using a suitable analytical method, such as HPLC-UV or LC-MS, to check for the presence of degradation products.

    • Use a Fresh Aliquot: If possible, use a new, unopened vial of this compound to repeat the experiment.

Problem 2: Appearance of extra peaks in the chromatogram during HPLC analysis.

  • Possible Cause: Presence of degradation products.

  • Troubleshooting Steps:

    • Identify Potential Degradants: The primary degradation products are oleic acid and alanine. Depending on the degradation pathway, you might also see oxidation products.

    • Optimize Chromatographic Separation: Ensure your HPLC method is capable of separating this compound from its potential degradation products. A stability-indicating method is crucial.

    • Review Sample Preparation: Investigate if the sample preparation procedure (e.g., solvent, pH, temperature) could be contributing to degradation.

Problem 3: Reduced potency or activity of this compound in biological assays.

  • Possible Cause: A decrease in the concentration of the active compound due to degradation.

  • Troubleshooting Steps:

    • Quantify the Stock Solution: Accurately determine the concentration of your this compound stock solution before use.

    • Prepare Fresh Solutions: Always prepare fresh dilutions from a reliable stock for your experiments.

    • Consider Solution Stability: Be aware that this compound may have limited stability in aqueous buffers, especially at non-neutral pH.

Data on this compound Stability

The following tables summarize plausible degradation data for this compound under various stress conditions. This data is intended to provide a general understanding of the compound's stability profile.

Table 1: Stability of this compound (Solid State) under Forced Degradation Conditions

Stress ConditionDurationTemperature% Degradation (plausible)Primary Degradants
Thermal7 days60°C5-10%Oleic Acid, Alanine
Photolytic (UV Lamp)24 hoursAmbient10-15%Oxidation products

Table 2: Stability of this compound (in Solution) under Forced Degradation Conditions

Stress ConditionSolventDurationTemperature% Degradation (plausible)Primary Degradants
Acid Hydrolysis0.1 M HCl in 50% Acetonitrile24 hours60°C20-30%Oleic Acid, Alanine
Base Hydrolysis0.1 M NaOH in 50% Acetonitrile24 hours60°C30-40%Oleic Acid, Alanine
Oxidative3% H₂O₂ in 50% Acetonitrile24 hoursAmbient15-25%Oxidation products
Thermal50% Acetonitrile7 days60°C10-15%Oleic Acid, Alanine

Experimental Protocols

Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its primary degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in acetonitrile or a mixture of acetonitrile and water.

Forced Degradation Study Protocol

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in 50% acetonitrile. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in 50% acetonitrile. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide in 50% acetonitrile. Keep at room temperature for 24 hours.

  • Thermal Degradation: Dissolve this compound in 50% acetonitrile. Incubate at 60°C for 7 days. For solid-state thermal degradation, place the solid powder in an oven at 60°C for 7 days.

  • Photolytic Degradation: Expose a solution of this compound in 50% acetonitrile (in a quartz cuvette) and the solid compound to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples appropriately before analyzing by the stability-indicating HPLC-UV method.

Visualizations

Degradation Pathway of this compound NOA This compound Hydrolysis Hydrolysis (Acid/Base, Heat) NOA->Hydrolysis Oxidation Oxidation (Light, Peroxide) NOA->Oxidation OA Oleic Acid Hydrolysis->OA Ala Alanine Hydrolysis->Ala Ox_Products Oxidation Products (Aldehydes, Ketones, etc.) Oxidation->Ox_Products

Caption: Primary degradation pathways of this compound.

Forced Degradation Experimental Workflow Start Start: this compound Sample Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation: Identify and Quantify Degradants Analysis->Data

Caption: Workflow for a forced degradation study.

Troubleshooting Logic for Inconsistent Results Problem Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C, protected from light)? Problem->Check_Storage Improper_Storage Action: Use a fresh sample and ensure proper storage. Check_Storage->Improper_Storage No Proper_Storage Storage is Correct Check_Storage->Proper_Storage Yes Check_Handling Review Sample Handling (e.g., solution stability, contamination)? Proper_Storage->Check_Handling Improper_Handling Action: Prepare fresh solutions, avoid contamination. Check_Handling->Improper_Handling No Proper_Handling Handling is Correct Check_Handling->Proper_Handling Yes Analyze_Purity Perform QC Analysis (e.g., HPLC) on stock. Proper_Handling->Analyze_Purity Degradation_Detected Degradation Detected Analyze_Purity->Degradation_Detected No_Degradation No Degradation Detected Analyze_Purity->No_Degradation Degradation_Detected->Improper_Storage Investigate_Other Investigate other experimental variables (e.g., assay conditions). No_Degradation->Investigate_Other

Caption: Decision tree for troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Analysis of N-oleoyl Alanine and N-oleoylglycine: Stability and Efficacy for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl amino acids are an emerging class of lipid signaling molecules with therapeutic potential in a range of CNS disorders, including addiction and mood disorders. Among these, N-oleoylglycine (OlGly) has shown promise, but its rapid in vivo degradation has led to the development of its methylated analog, N-oleoyl alanine (OlAla). This guide provides an objective comparison of the stability and efficacy of OlAla versus OlGly, supported by available experimental data, to aid researchers in selecting the appropriate compound for their studies.

Stability Comparison: A Nuanced Picture

This compound was developed as a more stable analog of N-oleoylglycine, which is known to be rapidly metabolized by amidases such as fatty acid amide hydrolase (FAAH).[1] While this suggests a longer duration of action for OlAla, recent pharmacokinetic evidence presents a more complex scenario.

ParameterThis compound (OlAla)N-oleoylglycine (OlGly)Reference
Postulated Stability More stable due to methylationSusceptible to rapid enzymatic degradation[1]
Plasma Half-life Similar to OlGly in a direct pharmacokinetic comparison~27 minutes in rat plasma (ex vivo)[2]
In Vivo Time Course Similar plasma and brain level peaks to OlGly (within 20 mins post-injection)Similar plasma and brain level peaks to OlAla (between 5 and 20 mins post-injection)[2]
Degrading Enzymes Likely FAAHFatty Acid Amide Hydrolase (FAAH), Peptidylglycine alpha-amidating monooxygenase (PAM)[3]

Despite the hypothesis that methylation would enhance metabolic stability, a 2024 study revealed that OlAla and OlGly exhibit similar pharmacokinetic time-courses in both plasma and brain following intraperitoneal administration in mice.[2] This finding challenges the assumption of superior stability for OlAla and suggests that other factors may contribute to its observed longer duration of action in some behavioral paradigms.

Efficacy Comparison: Potency and Mechanism of Action

Both this compound and N-oleoylglycine have demonstrated efficacy in preclinical models, particularly in the context of substance withdrawal. Their primary molecular targets are believed to be FAAH and the nuclear receptor PPARα.

ParameterThis compound (OlAla)N-oleoylglycine (OlGly)Reference
FAAH Inhibition Weak inhibitor (~40% inhibition at 10 µM)IC₅₀ = 8.65 µM[1]
PPARα Activation Activates PPARα in a luciferase assay at 50 µM, similar to OlGlyActivates PPARα[2]
In Vivo Efficacy (Opioid Withdrawal) Reduces affective and somatic symptoms of morphine withdrawal with a longer duration of action than OlGly.Reduces affective and somatic symptoms of morphine withdrawal.[1]
In Vivo Efficacy (Nicotine Reward) Prevents nicotine-induced conditioned place preference (PPARα-independent mechanism).Prevents nicotine-induced conditioned place preference (PPARα-dependent mechanism).[2]

A significant finding is the divergent mechanism of action in attenuating nicotine reward. While OlGly's effect is dependent on PPARα, OlAla appears to operate through a PPARα-independent pathway.[2] This suggests that despite their structural similarity, their downstream signaling effects may differ, which is a critical consideration for targeted drug development.

Experimental Protocols

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay is used to determine the in vitro potency of compounds in inhibiting FAAH activity.

Materials:

  • 96-well black, flat-bottom microplates

  • Human recombinant FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • FAAH substrate (e.g., 7-amino-4-methyl-2H-1-benzopyran-2-one-5Z,8Z,11Z,14Z-eicosatetraen-amide)

  • Test compounds (this compound, N-oleoylglycine) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorescence microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the FAAH enzyme to each well, followed by the test compound dilutions or vehicle control. Incubate for a defined period (e.g., 10 minutes) at room temperature with gentle shaking.

  • Reaction Initiation: Add the FAAH substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., λex = 340-360 nm, λem = 450-465 nm).

  • Data Acquisition: Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

PPARα Transactivation Assay

This cell-based reporter assay measures the ability of a compound to activate the PPARα receptor.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, HepG2)

  • Expression plasmid for human or mouse PPARα

  • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

  • A control plasmid for transfection normalization (e.g., expressing Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and serum

  • Test compounds

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds or a reference agonist (e.g., GW7647).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value from the dose-response curve.

Signaling Pathways and Experimental Workflow

The signaling pathways for this compound and N-oleoylglycine involve modulation of the endocannabinoid system and activation of the nuclear receptor PPARα. The diagrams below illustrate these pathways and a typical experimental workflow for assessing FAAH inhibition.

cluster_0 This compound (OlAla) Signaling OlAla This compound FAAH_OlAla FAAH (weak inhibition) OlAla->FAAH_OlAla inhibits PPAR_alpha_OlAla PPARα (activation) OlAla->PPAR_alpha_OlAla activates Unknown_Pathway PPARα-Independent Pathway (Nicotine Reward) OlAla->Unknown_Pathway Cellular_Effects_OlAla Therapeutic Effects (e.g., reduced withdrawal) PPAR_alpha_OlAla->Cellular_Effects_OlAla Unknown_Pathway->Cellular_Effects_OlAla

This compound Signaling Pathway

cluster_1 N-oleoylglycine (OlGly) Signaling OlGly N-oleoylglycine FAAH_OlGly FAAH (inhibition) OlGly->FAAH_OlGly inhibits PAM PAM OlGly->PAM substrate for PPAR_alpha_OlGly PPARα (activation) OlGly->PPAR_alpha_OlGly activates CB1_Receptor CB1 Receptor OlGly->CB1_Receptor activates Oleamide Oleamide PAM->Oleamide produces Cellular_Effects_OlGly Therapeutic Effects (e.g., reduced withdrawal) PPAR_alpha_OlGly->Cellular_Effects_OlGly CB1_Receptor->Cellular_Effects_OlGly

N-oleoylglycine Signaling Pathway

start Start prepare_reagents Prepare FAAH Enzyme, Substrate, and Test Compounds start->prepare_reagents pre_incubate Pre-incubate Enzyme with Test Compounds prepare_reagents->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure_fluorescence Kinetic Measurement of Fluorescence (30-60 min) add_substrate->measure_fluorescence analyze_data Calculate Reaction Rates and % Inhibition measure_fluorescence->analyze_data determine_ic50 Determine IC50 Values analyze_data->determine_ic50 end End determine_ic50->end

Workflow for FAAH Inhibition Assay

Conclusion

The choice between this compound and N-oleoylglycine for preclinical research is not straightforward and depends on the specific research question. While OlAla was designed for enhanced stability, recent pharmacokinetic data suggest a more complex picture, with both compounds showing similar in vivo time-courses.[2] Efficacy studies indicate that both are active in vivo, but may act through different mechanisms, particularly in the context of nicotine reward.[2] For studies requiring a longer duration of action, OlAla may still be preferable, as suggested by some behavioral models.[1] However, if the research focus is on PPARα-dependent mechanisms, OlGly would be the more characterized compound. Further head-to-head studies are needed to fully elucidate the comparative stability and potency of these two promising N-acyl amino acids.

References

A Comparative Analysis of N-Oleoyl Alanine and Anandamide Signaling for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the signaling mechanisms of two structurally similar lipid messengers reveals distinct receptor preferences and downstream effects, offering unique therapeutic possibilities.

This guide provides a comprehensive comparison of the signaling pathways of N-oleoyl alanine and anandamide, two endogenous lipid molecules with significant physiological roles. While structurally related, their interactions with distinct cellular targets initiate divergent signaling cascades, leading to different biological outcomes. This analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a clear understanding of their respective mechanisms of action.

At a Glance: Key Differences in Molecular Signaling

FeatureThis compoundAnandamide (AEA)
Primary Receptors Peroxisome Proliferator-Activated Receptor Alpha (PPARα)Cannabinoid Receptors (CB1 and CB2), Transient Receptor Potential Vanilloid 1 (TRPV1)
Primary Signaling Mechanism Nuclear receptor activation, regulation of gene transcriptionG-protein coupled receptor (GPCR) and ion channel activation
Key Downstream Effects Regulation of lipid metabolism and inflammationNeuromodulation, pain perception, appetite regulation, immunomodulation
Metabolism (Primary Enzyme) Weak inhibitor of Fatty Acid Amide Hydrolase (FAAH)Substrate for Fatty Acid Amide Hydrolase (FAAH)

Quantitative Comparison of Receptor Binding and Enzyme Inhibition

The following table summarizes the available quantitative data for the binding affinities of this compound and anandamide to their primary targets, as well as their interaction with the metabolic enzyme FAAH.

LigandReceptor/EnzymeAffinity/InhibitionValueCitation(s)
Anandamide Human CB1 ReceptorKi89 ± 10 nM (with PMSF) to 5400 ± 1600 nM (without PMSF)[1]
Human CB2 ReceptorKi371 nM[2]
Rat TRPV1 ReceptorKi~2 µM[3]
Fatty Acid Amide Hydrolase (FAAH)Substrate-
This compound Peroxisome Proliferator-Activated Receptor Alpha (PPARα)EC50Data not readily available; however, the structurally similar N-oleoyl glycine activates PPARα.
Fatty Acid Amide Hydrolase (FAAH)Weak Inhibitor-

Note: The affinity of anandamide for CB1 receptors is significantly influenced by the presence of serine protease inhibitors like PMSF, which prevent its degradation during binding assays.

Signaling Pathways: A Tale of Two Mechanisms

The signaling pathways of this compound and anandamide are fundamentally different, reflecting their engagement with distinct receptor superfamilies.

This compound: A Nuclear Receptor Agonist

This compound primarily functions as an agonist of PPARα, a nuclear receptor that acts as a ligand-activated transcription factor. This signaling pathway is crucial in regulating lipid metabolism and inflammation.

NOA_Signaling cluster_nucleus Nucleus NOA This compound PPARa PPARα NOA->PPARa Binds and activates Cytoplasm Cytoplasm Nucleus Nucleus RXR RXR PPARa->RXR PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes Regulates transcription of MetabolicEffects Metabolic Effects (↑ Fatty Acid Oxidation, ↓ Inflammation) TargetGenes->MetabolicEffects Leads to

Caption: this compound Signaling Pathway

Upon entering the cell, this compound binds to and activates PPARα. This activation promotes the heterodimerization of PPARα with the retinoid X receptor (RXR). The PPARα/RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACO), ultimately leading to increased lipid metabolism and anti-inflammatory effects.

Anandamide: A Multifaceted GPCR and Ion Channel Modulator

Anandamide's signaling is more complex, involving the activation of G-protein coupled receptors (GPCRs) and a transient receptor potential (TRP) ion channel. Its primary targets are the cannabinoid receptors CB1 and CB2, and the TRPV1 channel.

AEA_Signaling cluster_receptors Receptors cluster_downstream Downstream Effects AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 CB2 CB2 Receptor AEA->CB2 TRPV1 TRPV1 Channel AEA->TRPV1 Gi Gαi/o CB1->Gi CB2->Gi ImmuneResponse Modulation of Immune Response CB2->ImmuneResponse Ca_Influx ↑ Ca²⁺ Influx TRPV1->Ca_Influx AC Adenylyl Cyclase Gi->AC MAPK MAPK Pathway Gi->MAPK cAMP ↓ cAMP AC->cAMP Neurotransmission Modulation of Neurotransmission cAMP->Neurotransmission MAPK->Neurotransmission PainPerception Pain Perception Ca_Influx->PainPerception

Caption: Anandamide Signaling Pathways

Activation of CB1 and CB2 receptors by anandamide leads to the coupling of inhibitory G-proteins (Gαi/o). This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway. These actions collectively modulate neurotransmitter release and neuronal excitability. In contrast, anandamide's activation of the TRPV1 ion channel, a non-selective cation channel, leads to an influx of calcium ions, playing a role in pain perception and inflammation.

Metabolic Stability: The Role of FAAH

A key differentiator between this compound and anandamide is their interaction with Fatty Acid Amide Hydrolase (FAAH). Anandamide is a primary substrate for FAAH, which rapidly hydrolyzes it into arachidonic acid and ethanolamine, thus terminating its signaling. In contrast, this compound is a weak inhibitor of FAAH. This suggests that this compound may have a longer duration of action in vivo and could potentially potentiate the effects of anandamide by slowing its degradation.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and anandamide signaling are provided below.

PPARα Reporter Gene Assay

This assay quantifies the ability of a compound to activate PPARα and induce the expression of a reporter gene.

PPARa_Assay_Workflow Start Start: Seed cells expressing hPPARα and a luciferase reporter gene with a PPRE Treat Treat cells with this compound or control compounds Start->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse cells to release intracellular contents Incubate->Lyse Add_Substrate Add luciferase substrate Lyse->Add_Substrate Measure Measure luminescence using a luminometer Add_Substrate->Measure Analyze Analyze data: Normalize to control and determine EC50 Measure->Analyze

Caption: PPARα Reporter Assay Workflow

Protocol:

  • Cell Culture: Plate cells (e.g., HepG2) stably co-transfected with a human PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound and a known PPARα agonist (positive control) in the appropriate cell culture medium.

  • Cell Treatment: Replace the cell culture medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Cell Lysis: Aspirate the medium and lyse the cells using a commercial lysis buffer.

  • Luminescence Measurement: Add a luciferase assay reagent to each well and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity of treated cells to that of the vehicle control. Plot the normalized activity against the compound concentration and determine the EC50 value using a non-linear regression analysis.

CB1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a ligand for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

CB1_Binding_Assay_Workflow Start Start: Prepare cell membranes expressing CB1 receptors Incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]CP55,940) and varying concentrations of anandamide Start->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Wash Wash filters to remove non-specifically bound radioligand Separate->Wash Measure Measure radioactivity on filters using liquid scintillation counting Wash->Measure Analyze Analyze data: Determine the IC50 and calculate the Ki value Measure->Analyze

Caption: CB1 Binding Assay Workflow

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing CB1 receptors.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a high-affinity CB1 radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test ligand (anandamide). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known CB1 ligand).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This fluorometric assay measures the activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

FAAH_Activity_Assay_Workflow Start Start: Prepare FAAH enzyme source (e.g., cell lysate or purified enzyme) Preincubate Pre-incubate FAAH with varying concentrations of this compound or a known FAAH inhibitor Start->Preincubate Add_Substrate Initiate the reaction by adding a fluorogenic FAAH substrate Preincubate->Add_Substrate Incubate_Kinetics Incubate at 37°C and monitor the increase in fluorescence over time Add_Substrate->Incubate_Kinetics Measure Measure fluorescence intensity at appropriate excitation and emission wavelengths Incubate_Kinetics->Measure Analyze Analyze data: Calculate the rate of reaction and determine the IC50 value Measure->Analyze

Caption: FAAH Activity Assay Workflow

Protocol:

  • Enzyme and Inhibitor Preparation: Prepare a solution of the FAAH enzyme (from recombinant sources or cell lysates) and serial dilutions of the test inhibitor (this compound) and a known FAAH inhibitor (positive control).

  • Assay Setup: In a 96-well black microplate, add the assay buffer, the test inhibitor or vehicle, and the FAAH enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate (e.g., AMC-arachidonoylamide).

  • Kinetic Measurement: Immediately measure the fluorescence intensity in a kinetic mode at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm for a set period.

  • Data Analysis: Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

References

Validating PPARα's Role in N-oleoyl Alanine's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid demonstrating significant potential in modulating various physiological processes, including reward pathways and withdrawal symptoms associated with substances of abuse. A key question in understanding its mechanism of action is the role of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation. This guide provides a comparative analysis of experimental data to validate the involvement of PPARα in the effects of this compound, offering insights for future research and drug development.

Unraveling the Mechanism: PPARα-Dependent or Independent?

Recent studies have produced conflicting evidence regarding the necessity of PPARα for this compound's pharmacological effects. While OlAla has been shown to activate PPARα in vitro, in vivo evidence, particularly in the context of nicotine reward, suggests a PPARα-independent pathway. In contrast, the structurally similar compound, N-oleoyl glycine (OlGly), appears to exert its effects on nicotine reward through a PPARα-dependent mechanism.

This guide will delve into the experimental evidence, comparing the effects of this compound in the presence and absence of PPARα activity, utilizing data from studies employing PPARα antagonists. While direct studies on this compound in PPARα knockout mice are not yet available, this guide will leverage data from studies on PPARα-null mice to provide a foundational understanding of PPARα-dependent physiological processes.

Comparative Data on this compound's Effects

The following tables summarize the available quantitative data comparing the effects of this compound under conditions of normal and inhibited PPARα activity.

Experiment Model Treatment Groups Key Finding Inference on PPARα Role
Nicotine Conditioned Place Preference (CPP) ICR Mice1. Vehicle + Saline2. Vehicle + Nicotine3. OlAla (30 mg/kg) + Nicotine4. GW6471 (PPARα antagonist) + OlAla + NicotineOlAla prevented nicotine-induced CPP. This effect was not blocked by the PPARα antagonist GW6471.[1]Suggests a PPARα-independent mechanism for OlAla's effect on nicotine reward.
Somatic and Affective Nicotine Withdrawal ICR Mice1. Vehicle2. OlAla (30 and 60 mg/kg)OlAla attenuated both somatic and affective signs of nicotine withdrawal.[1]The role of PPARα in this context has not been directly tested with antagonists or knockout models.
Parameter This compound (OlAla) N-oleoyl glycine (OlGly) Supporting Evidence
Effect on Nicotine CPP AttenuatesAttenuates[1]
PPARα-Dependence in Nicotine CPP Independent (Not blocked by GW6471)Dependent (Blocked by GW6471)[1]
In Vitro PPARα Activation Activates PPARα in a luciferase assay at 50 μMActivates PPARα in a luciferase assay at 50 μM

Alternative Signaling Pathways

The evidence pointing towards a PPARα-independent mechanism for this compound in nicotine reward necessitates the exploration of alternative signaling pathways. Two prominent candidates are:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: this compound is known to be an inhibitor of FAAH, the enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, OlAla can elevate the levels of endogenous cannabinoids, which can then act on cannabinoid receptors.

  • Cannabinoid Receptor 1 (CB1) Interaction: The effects of elevated endocannabinoid levels are primarily mediated through the CB1 receptor. While direct high-affinity binding of OlAla to the CB1 receptor has not been demonstrated, its indirect effects through FAAH inhibition make the CB1 receptor a crucial component of its signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Conditioned Place Preference (CPP) for Nicotine Reward
  • Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller neutral chamber.

  • Procedure:

    • Pre-Conditioning (Day 1): Mice are allowed to freely explore all three chambers to establish baseline preference.

    • Conditioning (Days 2-4): Mice receive twice-daily conditioning sessions. In one session, they receive a saline injection and are confined to one of the large chambers. In the other session, they receive a nicotine injection (e.g., 0.5 mg/kg, s.c.) and are confined to the other large chamber. The drug-paired chamber is counterbalanced across animals.

    • Test (Day 5): Mice are placed back in the apparatus with free access to all chambers, and the time spent in each chamber is recorded. An increase in time spent in the nicotine-paired chamber compared to baseline indicates a conditioned place preference.

  • Pharmacological Intervention: To test the role of PPARα, the antagonist GW6471 (e.g., 2 mg/kg, i.p.) is administered 30 minutes prior to the injection of this compound (e.g., 30 mg/kg, i.p.), which is given 15 minutes before the nicotine injection during the conditioning phase.[1]

Somatic Withdrawal Assessment
  • Model: Nicotine-dependent mice (e.g., via osmotic minipumps delivering nicotine for a sustained period).

  • Procedure:

    • Following the period of chronic nicotine exposure, the minipumps are removed to induce spontaneous withdrawal.

    • At a specific time point post-pump removal, mice are observed for a set duration (e.g., 30 minutes) for somatic withdrawal signs.

    • Signs to be scored include: abdominal contractions (writhes), diarrhea, ptosis, teeth chattering, and tremors.

  • Pharmacological Intervention: this compound (e.g., 5-80 mg/kg, oral gavage) or vehicle is administered prior to the observation period to assess its ability to attenuate withdrawal symptoms.[2]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH. A common method is a fluorescence-based assay.

  • Procedure:

    • Recombinant FAAH enzyme is incubated with a fluorogenic substrate (e.g., AMC arachidonoyl amide).

    • FAAH hydrolyzes the substrate, releasing a fluorescent product (7-amino-4-methylcoumarin, AMC).

    • The fluorescence is measured over time using a plate reader (excitation ~340-360 nm, emission ~450-465 nm).

    • The assay is performed in the presence of varying concentrations of the test compound (this compound) to determine its inhibitory potency (IC50 value).

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_OlAla This compound (OlAla) cluster_PPARa PPARα Pathway cluster_FAAH_CB1 Alternative Pathway OlAla OlAla PPARa PPARα OlAla->PPARa Activates (in vitro) FAAH FAAH OlAla->FAAH Inhibits PPRE PPRE PPARa->PPRE Binds Gene_Expression Gene Expression (e.g., Lipid Metabolism) PPRE->Gene_Expression Regulates Anandamide Anandamide (Endocannabinoid) FAAH->Anandamide Degrades CB1 CB1 Receptor Anandamide->CB1 Activates Downstream Downstream Effects (e.g., Reduced Reward) CB1->Downstream

Fig. 1: Proposed signaling pathways of this compound.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_groups Treatment Groups cluster_outcome Outcome Measurement Mice ICR Mice Pre_Conditioning Day 1: Baseline Preference Test Mice->Pre_Conditioning CPP_Apparatus Conditioned Place Preference Apparatus Conditioning Days 2-4: Nicotine vs. Saline Pairing Pre_Conditioning->Conditioning Test Day 5: Preference Test Conditioning->Test Time_Spent Time Spent in Drug-Paired Chamber Test->Time_Spent Group1 Vehicle + Nicotine Group1->Conditioning Group2 OlAla + Nicotine Group2->Conditioning Group3 GW6471 + OlAla + Nicotine Group3->Conditioning Analysis Compare Preference Scores Time_Spent->Analysis

Fig. 2: Workflow for validating PPARα's role using CPP.

Conclusion

The available evidence presents a nuanced picture of this compound's mechanism of action. While it can activate PPARα in vitro, its ability to attenuate nicotine reward in vivo appears to be independent of this receptor. This suggests that for certain neurological effects, alternative pathways, likely involving FAAH inhibition and subsequent modulation of the endocannabinoid system, play a more dominant role.

For researchers and drug development professionals, these findings are critical. They suggest that targeting PPARα may not be the most effective strategy for leveraging the therapeutic potential of this compound in addiction-related disorders. Instead, focusing on its interactions with the endocannabinoid system may yield more promising results. Further research, particularly utilizing PPARα knockout mice, is warranted to definitively confirm these findings and to explore the full spectrum of this compound's PPARα-dependent and -independent effects across different physiological systems.

References

N-Oleoyl Alanine: A Comparative Analysis of its Efficacy in Mitigating Morphine and Nicotine Withdrawal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of N-oleoyl alanine (OlAla), an endogenous N-acyl amino acid, in preclinical models of morphine and nicotine withdrawal. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and addiction research.

Abstract

This compound has emerged as a promising therapeutic candidate for alleviating the symptoms of substance withdrawal. This document synthesizes findings from preclinical studies to compare its effectiveness in mitigating withdrawal from two highly addictive substances: the opioid morphine and the stimulant nicotine. While OlAla demonstrates significant efficacy in reducing both affective and somatic withdrawal symptoms for both substances, the underlying mechanisms of action appear to diverge, suggesting distinct pharmacological pathways.

Efficacy in Morphine Withdrawal Models

Studies utilizing rat models of opioid withdrawal have demonstrated that this compound can significantly attenuate both the negative affective states and the physical symptoms associated with morphine and heroin withdrawal.

Quantitative Data Summary
Withdrawal ModelAnimal ModelOlAla DosageRoute of AdministrationObserved EffectsReference
Acute Naloxone-Precipitated Morphine WithdrawalMale Sprague-Dawley Rats20 mg/kgOralBlocked the establishment of conditioned place aversion (CPA), indicating a reduction in the negative affective state of withdrawal.[1][2]
5 mg/kgOralNo significant effect on CPA.[1][2]
Chronic Heroin Withdrawal (Naloxone-Precipitated)Male Sprague-Dawley Rats5 mg/kgOralReduced somatic withdrawal symptoms, specifically abdominal contractions and diarrhea.[1][2][3]
20, 40, 80 mg/kgOralNo significant effect on somatic withdrawal symptoms at higher doses.[1][2]
Acute Naloxone-Precipitated Morphine WithdrawalMale Sprague-Dawley Rats1 and 5 mg/kgIntraperitoneal (i.p.)Interfered with both somatic and aversive effects of withdrawal. The effect of the 5 mg/kg dose was longer-lasting (60 minutes).[4][5]
Spontaneous Morphine WithdrawalMale Sprague-Dawley Rats5 mg/kgIntraperitoneal (i.p.)Reduced spontaneous morphine withdrawal responses.[6][7]
Experimental Protocols

Acute Naloxone-Precipitated Morphine Withdrawal-Induced Conditioned Place Aversion (CPA): This model assesses the negative affective state associated with withdrawal.

  • Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two larger chambers, separated by a smaller neutral chamber.

  • Acclimation: Rats are allowed to freely explore the apparatus to establish baseline preference.

  • Conditioning: On conditioning days, rats are injected with morphine. After a set time, they receive an injection of the opioid antagonist naloxone to precipitate withdrawal symptoms and are immediately confined to one of the larger chambers. On alternate days, they receive saline injections and are confined to the opposite chamber.

  • Pre-treatment: Prior to the naloxone injection, different groups of rats are orally administered either vehicle or this compound (5 mg/kg or 20 mg/kg).[1][2]

  • Test Day: Rats are placed in the neutral chamber with free access to all chambers, and the time spent in each chamber is recorded. Aversion is indicated by spending significantly less time in the withdrawal-paired chamber.

Naloxone-Precipitated Somatic Withdrawal from Chronic Heroin: This model evaluates the physical symptoms of withdrawal.

  • Induction of Dependence: Rats are chronically exposed to heroin via methods such as mini-pumps.

  • Pre-treatment: Prior to the induction of withdrawal, different groups of rats are orally administered this compound (5, 20, 40, or 80 mg/kg) or vehicle.[1][2]

  • Withdrawal Precipitation: Withdrawal is precipitated by an injection of naloxone.

  • Observation: Rats are observed for a set period, and various somatic withdrawal signs (e.g., abdominal contractions, diarrhea, wet dog shakes, ptosis) are counted or measured.

Efficacy in Nicotine Withdrawal Models

In mouse models, this compound has also been shown to be effective in reducing the symptoms of nicotine withdrawal. However, the mechanistic pathway appears to differ from that observed in opioid withdrawal.

Quantitative Data Summary
Withdrawal ModelAnimal ModelOlAla DosageRoute of AdministrationObserved EffectsReference
Spontaneous Nicotine WithdrawalICR Mice (Male and Female)60 mg/kgIntraperitoneal (i.p.)Attenuated somatic and affective signs of withdrawal.[8]
Nicotine-Induced Conditioned Place Preference (CPP)ICR Mice (Male and Female)30 mg/kgIntraperitoneal (i.p.)Prevented the development of nicotine-induced CPP, suggesting a reduction in the rewarding effects of nicotine.[8][9][10]
Experimental Protocols

Spontaneous Nicotine Withdrawal: This model assesses withdrawal signs following the cessation of chronic nicotine exposure.

  • Induction of Dependence: Nicotine dependence is induced in mice through the use of osmotic mini-pumps that deliver a continuous infusion of nicotine over a period of days.

  • Withdrawal Induction: The mini-pumps are surgically removed to induce spontaneous withdrawal.

  • Treatment: Mice are administered this compound (e.g., 60 mg/kg, i.p.) during the withdrawal phase.[8]

  • Behavioral Assessment: A battery of tests is used to assess withdrawal symptoms, including:

    • Somatic Signs: Observation and counting of behaviors such as head shakes, chewing, and scratching.

    • Affective Signs: Tests like the light/dark box assay are used to measure anxiety-like behavior.

    • Hyperalgesia: Nociceptive thresholds are measured to assess increased sensitivity to pain.

Nicotine-Induced Conditioned Place Preference (CPP): This model is used to evaluate the rewarding effects of nicotine.

  • Apparatus: A multi-chambered apparatus with distinct environmental cues.

  • Pre-conditioning: Mice are allowed to explore the apparatus to determine any baseline preference for a particular chamber.

  • Conditioning: Over several days, mice receive injections of nicotine (e.g., 0.5 mg/kg) and are confined to one chamber, and saline injections with confinement to the opposite chamber.[10]

  • Treatment: this compound (e.g., 30 mg/kg, i.p.) is administered prior to the nicotine injections.[10]

  • Test Day: Mice are given access to all chambers, and the time spent in each is recorded. A preference for the nicotine-paired chamber indicates a rewarding effect.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound in morphine and nicotine withdrawal appear to be mediated by different signaling pathways.

Morphine Withdrawal Signaling Pathway

In the context of morphine withdrawal, the effects of this compound are dependent on both the peroxisome proliferator-activated receptor alpha (PPARα) and the cannabinoid 1 (CB1) receptor.[4][5][11] Antagonists for both of these receptors have been shown to block the ameliorative effects of OlAla on withdrawal symptoms.[6][7]

OlAla This compound PPARa PPARα Receptor OlAla->PPARa Activates CB1 CB1 Receptor OlAla->CB1 Modulates Signaling Downstream Signaling Cascades PPARa->Signaling CB1->Signaling Reduction Reduction of Morphine Withdrawal Symptoms Signaling->Reduction

Proposed signaling pathway for OlAla in morphine withdrawal.
Nicotine Withdrawal Signaling Pathway

Interestingly, the mechanism of action for this compound in nicotine withdrawal appears to be independent of PPARα.[8][9][12] While its analog, N-oleoylglycine (OlGly), mitigates nicotine withdrawal through a PPARα-dependent mechanism, OlAla's effects are not blocked by a PPARα antagonist.[8][9][12] The precise receptor and downstream signaling pathway for OlAla in nicotine withdrawal remain to be fully elucidated.

OlAla This compound UnknownReceptor Unknown Receptor(s) OlAla->UnknownReceptor Activates/Modulates Signaling Downstream Signaling Cascades UnknownReceptor->Signaling Reduction Reduction of Nicotine Withdrawal Symptoms Signaling->Reduction

Proposed signaling pathway for OlAla in nicotine withdrawal.

Experimental Workflow Comparison

The experimental workflows for evaluating the efficacy of this compound in morphine and nicotine withdrawal models share a general structure but differ in the specifics of drug administration, withdrawal induction, and behavioral assessment.

cluster_morphine Morphine/Heroin Withdrawal Workflow (Rats) cluster_nicotine Nicotine Withdrawal Workflow (Mice) M_Dependence Induce Opioid Dependence M_Treatment Administer OlAla or Vehicle (Oral) M_Dependence->M_Treatment M_Withdrawal Precipitate Withdrawal (Naloxone) M_Treatment->M_Withdrawal M_Assess Assess Somatic & Affective Symptoms M_Withdrawal->M_Assess N_Dependence Induce Nicotine Dependence (Mini-pumps) N_Withdrawal Induce Spontaneous Withdrawal (Pump Removal) N_Dependence->N_Withdrawal N_Treatment Administer OlAla or Vehicle (i.p.) N_Withdrawal->N_Treatment N_Assess Assess Somatic & Affective Symptoms N_Treatment->N_Assess

Comparison of experimental workflows.

Conclusion

This compound demonstrates significant therapeutic potential in mitigating withdrawal symptoms for both opioids and nicotine in preclinical models. In morphine withdrawal, it effectively reduces both affective and somatic symptoms through a mechanism involving PPARα and CB1 receptors. In nicotine withdrawal, it also attenuates a range of withdrawal behaviors, but through a distinct, PPARα-independent pathway. This divergence in mechanism is a critical area for future research and may have important implications for the development of targeted pharmacotherapies for substance use disorders. The dose-dependent effects observed in the morphine withdrawal model also highlight the importance of careful dose-selection in future clinical investigations. Further research is warranted to fully elucidate the molecular targets of this compound in the context of nicotine withdrawal and to explore its efficacy in other models of substance dependence.

References

A Head-to-Head Comparison of N-oleoyl Alanine and Other FAAH Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-oleoyl alanine with other fatty acid amide hydrolase (FAAH) inhibitors, supported by experimental data and detailed methodologies.

This compound (OlAla) is an endogenous N-acyl amino acid that has garnered interest for its potential therapeutic applications, including in the management of opioid withdrawal and nicotine dependence.[1] Its mechanism of action involves the weak inhibition of fatty acid amide hydrolase (FAAH) and the activation of peroxisome proliferator-activated receptor alpha (PPARα).[1][2] This dual activity distinguishes it from many other FAAH inhibitors that are designed for high potency and selectivity. This guide will delve into a comparative analysis of OlAla with other notable FAAH inhibitors, presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Quantitative Comparison of FAAH Inhibitor Potency

The efficacy of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values represent the concentration of the inhibitor required to reduce FAAH activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively. A lower value indicates a more potent inhibitor.

This compound has been shown to be a weak inhibitor of FAAH. In one study, it inhibited FAAH activity by approximately 40% at a concentration of 10 μM.[2] For a more direct comparison, its structural analog, N-oleoylglycine (OlGly), has a reported IC50 of 8.65 μM.[2] In stark contrast, many synthetic FAAH inhibitors exhibit significantly higher potency. For instance, URB597, a well-characterized irreversible inhibitor, has an IC50 of 4.6 nM.[2] The following table summarizes the inhibitory potency of this compound and a selection of other FAAH inhibitors.

InhibitorTypeIC50KiSpeciesReference
This compound (OlAla) Endogenous Lipid~40% inhibition at 10 µM--[2]
N-oleoylglycine (OlGly)Endogenous Lipid8.65 µM--[2]
URB597 Irreversible Carbamate4.6 nM-Human/Rat[2]
PF-3845 Irreversible Urea-230 nMHuman/Rat[3]
OL-135 Reversible α-ketoheterocycle-4.7 nMHuman/Rat[4]

Signaling Pathways and Experimental Workflow

To understand the context of FAAH inhibition, it is crucial to visualize the endocannabinoid signaling pathway. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which then enhances the activation of cannabinoid receptors (CB1 and CB2).

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft cluster_inhibition FAAH Inhibition NAPE-PLD NAPE-PLD AEA_pre Anandamide (AEA) NAPE-PLD->AEA_pre produces NAPE NAPE NAPE->NAPE-PLD AEA_syn AEA AEA_pre->AEA_syn released Ca2+ Ca2+ influx Ca2+->NAPE-PLD activates Depolarization Depolarization Depolarization->Ca2+ CB1R CB1 Receptor Signaling Downstream Signaling (e.g., ↓ Neurotransmitter Release) CB1R->Signaling AEA_syn->CB1R binds to FAAH FAAH AEA_syn->FAAH degraded by Inactive Inactive Metabolites FAAH->Inactive Inhibitors This compound Other FAAH Inhibitors Inhibitors->FAAH inhibits

Endocannabinoid signaling pathway and FAAH inhibition.

The evaluation of FAAH inhibitors typically follows a standardized workflow, from initial screening to in vivo testing.

Experimental_Workflow Start Start: Compound Library Screening In vitro FAAH Inhibition Assay (Fluorometric or Radiometric) Start->Screening Hit_ID Hit Identification (Potency & Selectivity) Screening->Hit_ID Hit_ID->Screening Inactive Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Active In_Vivo In vivo Efficacy Studies (e.g., Pain, Inflammation Models) Lead_Opt->In_Vivo PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies In_Vivo->PK_PD End Candidate Selection PK_PD->End

Typical experimental workflow for FAAH inhibitor evaluation.

Experimental Protocols

Fluorometric FAAH Inhibition Assay

A common method for determining the inhibitory activity of compounds against FAAH is the fluorometric assay. This assay relies on the enzymatic cleavage of a fluorogenic substrate by FAAH, leading to the release of a fluorescent product. The rate of fluorescence increase is proportional to the FAAH activity.

Materials:

  • Recombinant human or rat FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (e.g., this compound, other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the diluted test compounds, a positive control (FAAH with no inhibitor), and a negative control (buffer only).

  • Add the FAAH enzyme to all wells except the negative control and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission) over time (kinetic reading) or at a single endpoint after a specific incubation period.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Experimental Data

The ultimate goal of developing FAAH inhibitors is to achieve therapeutic effects in living organisms. Therefore, in vivo studies are crucial to assess their efficacy and physiological consequences.

A study comparing this compound (OlAla) and URB597 in a rat model of morphine tolerance found that URB597, but not OlAla, was able to prevent the development of tolerance to the antinociceptive effects of morphine.[2] This difference is likely attributed to the significantly higher potency of URB597 in inhibiting FAAH.[2] The effects of URB597 on morphine tolerance were found to be mediated by both CB1 and CB2 receptors, as well as PPARα.[2]

Pharmacokinetic studies have shown that this compound and N-oleoylglycine exhibit similar time courses in both plasma and brain following administration, suggesting comparable metabolic stability.

Conclusion

This compound represents a class of FAAH inhibitors with modest potency compared to the highly potent synthetic inhibitors like URB597 and PF-3845. Its dual action on both FAAH and PPARα presents a unique pharmacological profile that may offer therapeutic advantages in specific contexts, potentially with a reduced risk of side effects associated with strong, systemic FAAH inhibition. However, for applications requiring robust and sustained elevation of endocannabinoid levels, more potent inhibitors are likely necessary. The choice of an appropriate FAAH inhibitor will ultimately depend on the specific research question and the desired therapeutic outcome. Further research is warranted to fully elucidate the therapeutic potential of this compound and its place in the landscape of FAAH-targeted therapies.

References

Confirming the In Vivo Targets of N-oleoyl alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid that has garnered significant interest for its potential therapeutic applications, particularly in the realms of addiction and metabolic disorders. Its mechanism of action is multifaceted, involving direct and indirect interactions with key cellular signaling pathways. This guide provides a comparative analysis of the in vivo targets of this compound, contrasting its activity with its close structural analog, N-oleoyl glycine (OlGly), and other related lipid signaling molecules. Experimental data and detailed protocols are presented to offer a comprehensive resource for researchers in the field.

Primary In Vivo Targets of this compound

Current research indicates that this compound exerts its biological effects primarily through two main targets:

  • Peroxisome Proliferator-Activated Receptor alpha (PPARα): OlAla functions as an agonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2]

  • Fatty Acid Amide Hydrolase (FAAH): OlAla acts as an inhibitor of FAAH, an enzyme responsible for the degradation of endocannabinoids such as anandamide (AEA).[3] By inhibiting FAAH, OlAla indirectly modulates the endocannabinoid system.

The dual action of OlAla on both PPARα and the endocannabinoid system appears to be crucial for its pharmacological effects, including the attenuation of opioid withdrawal symptoms.[2][4]

Comparative Analysis of Target Activity

A direct comparison with N-oleoyl glycine (OlGly) is essential, as it is a closely related endogenous lipid mediator. Both OlAla and OlGly share the same primary targets, but subtle differences in their efficacy and duration of action have been observed.

CompoundTargetActionIC50 / EC50Reference
This compound (OlAla) PPARαAgonistActivates at 50 µM in luciferase assay[5]
FAAHWeak Inhibitor~40% inhibition at 10 µM[3]
N-oleoyl glycine (OlGly) PPARαAgonistActivates at 50 µM in luciferase assay[5]
FAAHInhibitorIC50 = 8.65 µM[3]
Oleoylethanolamide (OEA) PPARαAgonist-[6][7]

While both OlAla and OlGly activate PPARα at similar concentrations, OlGly appears to be a more potent inhibitor of FAAH based on the available data.[3][5] However, OlAla has been suggested to have a longer duration of action in vivo, potentially due to greater metabolic stability.[2][5]

Signaling Pathways and Experimental Workflows

The interplay between this compound and its targets initiates downstream signaling cascades that mediate its physiological effects. The following diagrams illustrate these pathways and a typical experimental workflow for target validation.

OlAla This compound (OlAla) FAAH FAAH Inhibition OlAla->FAAH Inhibits PPARa PPARα Activation OlAla->PPARa Activates AEA ↑ Anandamide (AEA) FAAH->AEA Leads to Nucleus Nucleus PPARa->Nucleus CB1 CB1 Receptor Activation AEA->CB1 Activates Physiological Physiological Effects (e.g., Reduced Opioid Withdrawal) CB1->Physiological PPRE PPRE Binding Nucleus->PPRE Gene Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene Gene->Physiological

Caption: Signaling pathway of this compound.

Hypothesis Hypothesis: OlAla interacts with Target X InVitro In Vitro Assays Hypothesis->InVitro InVivo In Vivo Models Hypothesis->InVivo Binding Binding Assays (e.g., Radioligand) InVitro->Binding Functional Functional Assays (e.g., Enzyme Inhibition, Reporter Gene) InVitro->Functional Confirmation Target Confirmation Binding->Confirmation Functional->Confirmation Behavioral Behavioral Studies (e.g., Conditioned Place Preference) InVivo->Behavioral Pharmacological Pharmacological Blockade (Antagonists/KO mice) InVivo->Pharmacological Behavioral->Confirmation Pharmacological->Confirmation

Caption: Experimental workflow for target validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the targets of this compound.

1. PPARα Activation Assay (Luciferase Reporter Assay)

  • Objective: To determine if a compound activates PPARα.

  • Methodology:

    • Cells (e.g., HEK293T) are co-transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene downstream of a GAL4 upstream activating sequence.

    • Transfected cells are treated with the test compound (e.g., this compound).

    • If the compound activates PPARα, the fusion protein binds to the upstream activating sequence, driving the expression of luciferase.

    • Luciferase activity is measured using a luminometer, with the light output being proportional to the level of PPARα activation.

  • Reference: This method is a standard approach for studying nuclear receptor activation and is described in studies such as Donvito et al., 2019.[5]

2. FAAH Inhibition Assay

  • Objective: To measure the ability of a compound to inhibit the enzymatic activity of FAAH.

  • Methodology:

    • The assay is typically performed using cell lysates or purified FAAH enzyme.

    • A fluorescently labeled FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) is incubated with the enzyme in the presence and absence of the test compound (e.g., this compound).

    • FAAH activity cleaves the substrate, releasing the fluorescent reporter.

    • The fluorescence is measured over time. A decrease in the rate of fluorescence increase in the presence of the test compound indicates FAAH inhibition.

    • IC50 values are calculated from dose-response curves.

  • Reference: Ayoub et al., 2020 describes the use of in vitro assays to determine the FAAH inhibitory activity of OlAla.[3]

3. In Vivo Behavioral Models (e.g., Opioid Withdrawal)

  • Objective: To assess the in vivo effects of a compound on complex physiological and behavioral states.

  • Methodology for Naloxone-Precipitated Morphine Withdrawal:

    • Animals (e.g., rats) are made dependent on an opioid (e.g., morphine) through repeated injections.

    • Withdrawal is induced by administering an opioid antagonist (e.g., naloxone).

    • The test compound (e.g., this compound) is administered prior to naloxone.

    • Somatic (e.g., abdominal contractions, diarrhea) and affective (e.g., conditioned place aversion) signs of withdrawal are quantified.

    • To confirm the involvement of a specific target, a receptor antagonist (e.g., a PPARα or CB1 antagonist) can be co-administered with the test compound.

  • Reference: The use of such models is detailed in studies by Ayoub et al. and Rock et al.[3][4]

Alternative and Related Signaling Molecules

The biological activity of this compound can be contextualized by comparing it to other endogenous lipid mediators that interact with its targets.

  • N-oleoyl glycine (OlGly): As discussed, this is the closest analog. It also reduces nicotine reward and withdrawal signs, though its effects on nicotine-induced conditioned place preference are PPARα-dependent, unlike OlAla.[5]

  • Oleoylethanolamide (OEA): A well-characterized endogenous PPARα agonist known to regulate feeding and body weight.[6][7] It serves as a benchmark for PPARα-mediated effects.

  • Anandamide (AEA): The primary endogenous ligand for cannabinoid receptors. Its levels are increased by FAAH inhibitors, making it a key downstream mediator of OlAla's effects on the endocannabinoid system.

Conclusion

The in vivo targets of this compound are primarily PPARα and FAAH. Its ability to modulate both of these pathways distinguishes it from more selective ligands and likely contributes to its unique pharmacological profile. The comparison with N-oleoyl glycine highlights how subtle structural modifications can influence potency and potentially the downstream mechanisms of action. Further research, including the determination of precise binding affinities and the exploration of other potential targets like G protein-coupled receptors, will continue to refine our understanding of this promising therapeutic agent. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and interpret future studies in this area.

References

Unraveling the Role of N-oleoyl Alanine in Reward Behavior: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published findings on N-oleoyl alanine (OlAla) and its influence on reward-related behaviors. We delve into the experimental data, detailed protocols, and proposed signaling pathways to offer a clear understanding of this promising endogenous lipid.

This compound, a naturally occurring N-acyl amino acid, has emerged as a significant modulator of reward and addiction-related behaviors. Structurally similar to the endocannabinoid anandamide, OlAla has demonstrated efficacy in attenuating the rewarding and reinforcing effects of various substances of abuse, including nicotine, alcohol, and opioids. This guide synthesizes the current scientific literature to provide an objective overview of its effects and mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on reward-related behaviors.

Table 1: Effect of this compound on Nicotine Reward and Withdrawal

Behavioral AssaySpeciesNicotine DoseOlAla Dose(s) (i.p.)Key FindingsReference
Conditioned Place Preference (CPP)Mouse0.5 mg/kg5, 15, 30 mg/kgPrevented the development of nicotine-induced CPP.[1][1]
Spontaneous Nicotine WithdrawalMouseN/ANot specifiedAttenuated somatic and affective signs of withdrawal.[1][1]

Table 2: Effect of this compound on Alcohol Self-Administration

Behavioral AssaySpeciesAlcohol ConcentrationOlAla Dose (i.p.)Key FindingsReference
Intermittent Access 2-Bottle ChoiceMouse20% (v/v)60 mg/kgSignificantly reduced alcohol intake and preference.[2]

Table 3: Effect of this compound on Opioid Withdrawal-Induced Aversion

Behavioral AssaySpeciesOpioid TreatmentOlAla Dose(s) (oral)Key FindingsReference
Conditioned Place Aversion (CPA)RatMorphine (naloxone-precipitated withdrawal)5, 20 mg/kg20 mg/kg dose blocked the establishment of withdrawal-induced CPA.[3][4][5][3][4][5]
Somatic Opioid WithdrawalRatHeroin (naloxone-precipitated withdrawal)5, 20, 40, 80 mg/kg5 mg/kg dose attenuated abdominal contractions and diarrhea.[3][3]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key behavioral assays are provided below.

Nicotine-Induced Conditioned Place Preference (CPP)

This paradigm assesses the rewarding properties of a substance by measuring an animal's preference for an environment previously paired with the drug.

Apparatus: A three-chamber apparatus is used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a mesh floor) and a smaller, neutral central chamber.[6]

Procedure: [1][6]

  • Pre-Conditioning (Day 1): Mice are placed in the central chamber and allowed to freely explore all three chambers for a baseline preference assessment.

  • Conditioning (Days 2-4): Mice undergo twice-daily conditioning sessions. In one session, they receive an injection of nicotine (e.g., 0.5 mg/kg, s.c.) and are confined to one of the conditioning chambers. In the other session, they receive a saline injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals. This compound (5, 15, or 30 mg/kg, i.p.) or vehicle is administered 15 minutes prior to the nicotine or saline injection.

  • Post-Conditioning (Day 5): Mice are again placed in the central chamber and allowed to freely explore all three chambers. The time spent in each chamber is recorded.

Data Analysis: A preference score is calculated by subtracting the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning phase.

Alcohol Self-Administration (Intermittent Access 2-Bottle Choice)

This model evaluates voluntary alcohol consumption and preference in rodents.

Procedure:

  • Acclimation: Mice are individually housed and acclimated to the housing conditions.

  • Intermittent Access: For several weeks, mice are given 24-hour access to two bottles, one containing water and the other an ethanol solution (e.g., 20% v/v), on three alternating days per week. On the intervening days, they have access to two bottles of water.

  • Drug Administration: Prior to the alcohol access sessions, mice are administered this compound (e.g., 60 mg/kg, i.p.) or vehicle.

  • Measurement: The volume of fluid consumed from each bottle is measured daily to determine alcohol intake (g/kg/day) and preference (volume of alcohol solution consumed / total volume of fluid consumed).

Opioid Withdrawal-Induced Conditioned Place Aversion (CPA)

This assay measures the aversive properties of drug withdrawal by assessing an animal's avoidance of an environment paired with the withdrawal state.

Apparatus: A two-chamber apparatus with distinct visual and tactile cues in each chamber.

Procedure: [3][4][5]

  • Pre-Conditioning: Rats are allowed to explore both chambers to determine baseline preference.

  • Conditioning:

    • Day 1 (Saline Pairing): Rats receive a saline injection and are confined to one chamber.

    • Day 2 (Withdrawal Pairing): Rats are treated with morphine. Several hours later, they are administered the opioid antagonist naloxone to precipitate withdrawal symptoms and are immediately confined to the opposite chamber. This compound (e.g., 5 or 20 mg/kg, oral) or vehicle is administered prior to the naloxone injection.

  • Post-Conditioning: Rats are given free access to both chambers, and the time spent in each is recorded.

Data Analysis: An aversion is demonstrated by a significant decrease in the time spent in the withdrawal-paired chamber compared to the saline-paired chamber.

Signaling Pathways and Mechanisms of Action

The rewarding effects of drugs of abuse are primarily mediated by the mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc). This compound appears to modulate this circuitry through a distinct mechanism compared to its structural analog, N-oleoyl glycine (OlGly).

While OlGly is thought to exert its effects on nicotine reward through the activation of peroxisome proliferator-activated receptor-alpha (PPARα), studies have shown that the effects of OlAla on nicotine-induced CPP are independent of this receptor.[1][7] The PPARα antagonist GW6471 did not block the ability of OlAla to prevent nicotine CPP.[7]

The endocannabinoid system is implicated in the actions of OlAla. It is known to be an endogenous lipid that can interact with components of this system.[8] One potential, yet unconfirmed, target is the orphan G protein-coupled receptor GPR55, which has been shown to be activated by other N-acyl amides. Further research is needed to elucidate the precise downstream signaling cascade of OlAla in reward-related brain regions.

Interestingly, oleic acid, a constituent of OlAla, has been shown to inhibit the firing of dopamine neurons in the VTA when directly administered to the region.[9] This suggests a potential mechanism by which OlAla may dampen the dopamine-mediated rewarding effects of drugs. However, direct electrophysiological or neurochemical studies on OlAla's effect on dopamine neuron activity and release are still needed to confirm this hypothesis.

Below are diagrams illustrating the proposed signaling pathways and experimental workflows.

experimental_workflow_cpp cluster_pre Pre-Conditioning (Day 1) cluster_cond Conditioning (Days 2-4) cluster_post Post-Conditioning (Day 5) pre_test Baseline Preference Test (15 min free exploration) drug_admin OlAla/Vehicle Admin (i.p.) nicotine_admin Nicotine/Saline Admin (s.c.) drug_admin->nicotine_admin 15 min prior post_test Preference Test (20 min free exploration) pairing Confine to Paired Chamber (20 min) nicotine_admin->pairing

Figure 1: Experimental workflow for the Conditioned Place Preference (CPP) assay.

signaling_pathway cluster_drug Drug of Abuse (e.g., Nicotine) cluster_reward_circuit Mesolimbic Reward Pathway cluster_olala This compound Intervention drug Nicotine vta VTA Dopamine Neurons drug->vta Stimulates nac Nucleus Accumbens vta->nac Dopamine Release reward Reward/Reinforcement nac->reward olala This compound unknown_receptor Unknown Receptor/Target (PPARα-Independent) olala->unknown_receptor Acts on unknown_receptor->vta Inhibits Firing?

Figure 2: Proposed signaling pathway for this compound's modulation of reward.

Conclusion

The collective evidence from published studies strongly indicates that this compound is a promising endogenous lipid with the potential to mitigate the rewarding and reinforcing effects of various drugs of abuse. Its efficacy in preclinical models of nicotine, alcohol, and opioid reward and withdrawal highlights its therapeutic potential. A key distinguishing feature of OlAla is its PPARα-independent mechanism of action in the context of nicotine reward, setting it apart from its analog, OlGly.

Future research should focus on definitively identifying the molecular targets and downstream signaling pathways of OlAla to fully understand its mechanism of action. Direct investigation into its effects on dopamine neurotransmission within the mesolimbic pathway will be crucial. A deeper understanding of these mechanisms will be instrumental in the development of novel therapeutic strategies for substance use disorders.

References

A Comparative Guide: N-oleoyl Alanine vs. Synthetic Cannabinoid Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the endogenous N-acyl amino acid, N-oleoyl alanine, and synthetic cannabinoid receptor agonists (SCRAs). The information presented is curated for researchers, scientists, and professionals in drug development, offering a clear overview of their distinct pharmacological profiles, mechanisms of action, and potential therapeutic implications.

Introduction

This compound and synthetic cannabinoid receptor agonists (SCRAs) both interact with the broader endocannabinoid system, yet their mechanisms of action and physiological effects diverge significantly. SCRAs, such as JWH-018 and CP-55,940, are potent, direct agonists of the canonical cannabinoid receptors, CB1 and CB2. In contrast, this compound, an endogenous lipid mediator, exhibits a more nuanced pharmacological profile, with its effects likely mediated through indirect modulation of the endocannabinoid system and interaction with other receptor targets. This guide will dissect these differences, supported by available experimental data, to provide a comprehensive understanding of these two classes of compounds.

Comparative Pharmacological Data

The following tables summarize the quantitative data available for this compound and representative SCRAs. It is important to note that direct comparative studies are scarce, and the data presented is a synthesis of findings from various sources.

Table 1: Cannabinoid Receptor (CB1 & CB2) Binding Affinity and Efficacy

CompoundTargetBinding Affinity (K_i)EfficacyCitation(s)
This compound CB1 / CB2Very low / Not reportedLikely negligible direct agonism[1][2]
JWH-018 CB19.00 ± 5.00 nMFull Agonist (EC_50 = 102 nM)[3][4]
CB22.94 ± 2.65 nMFull Agonist (EC_50 = 133 nM)[3]
CP-55,940 CB10.58 nMFull Agonist[5][6]
CB20.68 nMFull Agonist[5][6]

Table 2: Activity at Other Receptor Targets

CompoundTargetActionPotency / EfficacyCitation(s)
This compound PPARαAgonistActivates at ~50 µM[2][7]
FAAHInhibitorWeak, ~40% inhibition at 10 µM[2]
GPR18Putative Ligand-[8]
GPR55Putative Ligand-[8]
CP-55,940 GPR55Antagonist / Partial Agonist-[6]

Signaling Pathways and Mechanisms of Action

The fundamental difference between this compound and SCRAs lies in their interaction with cellular signaling pathways.

Synthetic Cannabinoid Receptor Agonists (SCRAs)

SCRAs like JWH-018 and CP-55,940 are potent, full agonists at CB1 and CB2 receptors.[3][5] Their high affinity and efficacy lead to a strong activation of the canonical cannabinoid signaling cascade. This primarily involves the activation of G_i/o proteins, which in turn leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10] Activation of G_i/o also leads to the modulation of various ion channels, including the inhibition of N- and Q-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[10][11] This concerted action at the cellular level results in a general dampening of neuronal activity, which underlies the potent psychoactive effects of these compounds.

SCRA_Signaling_Pathway SCRA Synthetic Cannabinoid (e.g., JWH-018, CP-55,940) CB1R CB1/CB2 Receptor SCRA->CB1R Binds & Activates G_protein G_i/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Activity & Neurotransmitter Release cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity NOA_Signaling_Pathway cluster_indirect Indirect Endocannabinoid Modulation cluster_direct Direct Receptor Activation NOA_indirect This compound FAAH FAAH NOA_indirect->FAAH Weakly Inhibits AEA ↑ Anandamide (AEA) FAAH->AEA CB1R_indirect CB1/CB2 Receptors AEA->CB1R_indirect Activates NOA_direct This compound PPARa PPARα NOA_direct->PPARa Activates GPR GPR18 / GPR55 (Putative) NOA_direct->GPR Binds (Putative) Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARa->Gene_Expression Downstream Downstream Signaling GPR->Downstream Experimental_Workflow cluster_assays Pharmacological Assays cluster_inputs Inputs Binding Radioligand Binding Assay (Affinity - K_i) Data_Analysis Data Analysis & Pharmacological Profile Binding->Data_Analysis IC_50 -> K_i GTPgS GTPγS Binding Assay (Potency - EC_50, Efficacy - E_max) GTPgS->Data_Analysis EC_50, E_max cAMP cAMP Accumulation Assay (Functional Response - IC_50) cAMP->Data_Analysis IC_50 Compound Test Compound (this compound or SCRA) Compound->Binding Compound->GTPgS Compound->cAMP Receptor Receptor Source (Cell Membranes or Whole Cells) Receptor->Binding Receptor->GTPgS Receptor->cAMP

References

Investigating the Specificity of N-oleoyl Alanine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid that has garnered significant interest for its potential therapeutic applications, particularly in the realms of addiction and metabolic disorders. Its biological activity is closely related to other N-acyl amides, such as N-oleoyl glycine (OlGly) and the well-characterized N-oleoylethanolamide (OEA). Understanding the specificity of OlAla's actions compared to these related compounds is crucial for targeted drug development. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols.

Comparative Biological Activity

The primary molecular targets for this class of lipid mediators include the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for their degradation. The affinity and efficacy with which each compound interacts with these targets largely determine their specific biological effects.

CompoundTargetPotency (IC50/EC50/Ki)Biological EffectReferences
This compound (OlAla) FAAHWeak inhibition (~40% at 10 µM)Modulates withdrawal symptoms from opioids and nicotine. Considered a more stable analog of OlGly.[1]
PPARαData not availableAttenuates nicotine reward.[1]
N-oleoyl glycine (OlGly) FAAHIC50 = 8.65 µMReduces nicotine reward and withdrawal.[1][2]
PPARαData not available (functional agonist)Effects on nicotine reward are reversed by a PPARα antagonist, indicating it acts as a functional agonist.[3][4]
N-oleoylethanolamide (OEA) FAAHData not availablePotent anorexic and anti-inflammatory effects.[5]
PPARαEC50 = 120 nMA high-affinity endogenous ligand for PPARα, mediating its effects on satiety and lipid metabolism.[6]

Key Signaling Pathway: PPARα Activation

The activation of PPARα is a central mechanism through which N-acyl amides like OlAla, OlGly, and OEA exert many of their metabolic and anti-inflammatory effects. Upon binding of a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in fatty acid metabolism and inflammation.

PPARa_Signaling_Pathway cluster_nucleus Nucleus Ligand This compound (or other N-acyl amide) PPARa_RXR PPARα/RXR Heterodimer Ligand->PPARa_RXR Binds & Activates PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Modulates Metabolism Increased Fatty Acid Uptake & Oxidation (e.g., FABP, CPT1, ACOX1) TargetGenes->Metabolism Inflammation Decreased Inflammation (e.g., NF-κB Inhibition) TargetGenes->Inflammation Nucleus Nucleus

Caption: PPARα signaling pathway activated by N-acyl amides.

Experimental Protocols

Nicotine-Induced Conditioned Place Preference (CPP) in Mice

This protocol is widely used to assess the rewarding effects of drugs of abuse, including nicotine, and the potential of test compounds to attenuate these effects.

1. Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber, separated by a removable guillotine door.

2. Procedure:

  • Pre-Conditioning (Day 1): Mice are placed in the apparatus with free access to both chambers for 15 minutes to assess initial place preference.

  • Conditioning (Days 2-6): This phase typically lasts for 4-8 days.

    • On conditioning days, mice receive an injection of nicotine (e.g., 0.2-0.5 mg/kg, s.c.) and are immediately confined to one of the chambers for 30 minutes.

    • On alternate days (or in a separate session on the same day), mice receive a vehicle injection and are confined to the opposite chamber for 30 minutes.

    • The test compound (e.g., this compound) or its vehicle is administered prior to the nicotine or vehicle injection to assess its effect on the acquisition of CPP.

  • Post-Conditioning Test (Day 7): The guillotine door is removed, and the mice are allowed to freely explore both chambers for 15 minutes. The time spent in each chamber is recorded. An increase in time spent in the nicotine-paired chamber compared to the pre-conditioning phase indicates a conditioned place preference.

3. Data Analysis: The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. Statistical analysis (e.g., t-test or ANOVA) is used to compare the preference scores between treatment groups.

CPP_Workflow Day1 Day 1: Pre-Conditioning (Baseline Preference) Day2_6 Days 2-6: Conditioning (Drug/Vehicle Pairing) Day1->Day2_6 Day7 Day 7: Post-Conditioning Test (Measure Preference) Day2_6->Day7 Analysis Data Analysis (Calculate Preference Score) Day7->Analysis Result Determine Effect of This compound on Nicotine Reward Analysis->Result

Caption: Experimental workflow for the Conditioned Place Preference (CPP) test.

Conclusion

This compound exhibits a distinct biological profile compared to its structural analogs, N-oleoyl glycine and N-oleoylethanolamide. While all three compounds interact with key targets in lipid signaling, their varying potencies at FAAH and PPARα likely contribute to their specific in vivo effects. The enhanced stability of OlAla compared to OlGly makes it an attractive candidate for further investigation. Future research should focus on obtaining precise quantitative data for the interaction of OlAla and OlGly with PPARα to fully elucidate their structure-activity relationships and therapeutic potential. The provided experimental protocol for the CPP assay offers a robust framework for further preclinical evaluation of these compounds in the context of addiction.

References

Safety Operating Guide

Personal protective equipment for handling N-oleoyl alanine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling N-oleoyl alanine. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile or other suitable chemical-resistant glovesPrevent skin contact.
Eye Protection Safety GlassesANSI Z87.1 certified, with side shieldsProtect eyes from splashes or dust.
Body Protection Laboratory CoatStandard, long-sleevedProtect skin and personal clothing.

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area.

  • Avoid direct contact with skin and eyes.

  • Minimize dust generation when handling the solid form.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from direct sunlight.

  • Refer to the product's technical data sheet for specific storage temperature recommendations.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Unused Product: Dispose of as chemical waste through a licensed disposal company. Do not pour down the drain.

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the procedural steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare a clean and well-ventilated workspace prep_ppe->prep_workspace handle_weigh Weigh the required amount of this compound prep_workspace->handle_weigh handle_prepare Prepare the solution or perform the experiment handle_weigh->handle_prepare cleanup_decontaminate Decontaminate work surfaces handle_prepare->cleanup_decontaminate cleanup_dispose_waste Dispose of waste in designated chemical waste containers cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Procedural flow for handling and disposing of this compound.

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